3-Phenylpyridazine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-2-5-9(6-3-1)10-7-4-8-11-12-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWSSUYOEOWLFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164799 | |
| Record name | 3-Phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15150-84-2 | |
| Record name | 3-Phenylpyridazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015150842 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-PHENYLPYRIDAZINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-phenylpyridazine synthesis pathways and reaction mechanisms
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A Technical Guide to the Physicochemical Properties of 3-Phenylpyridazine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridazine nucleus, particularly when substituted with a phenyl group at the 3-position, represents a critical scaffold in medicinal chemistry and materials science. Derivatives of 3-phenylpyridazine exhibit a wide array of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2][3][4][5] The efficacy and developability of these compounds are intrinsically linked to their physicochemical properties. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound derivatives, such as lipophilicity (logP), aqueous solubility (logS), ionization constant (pKa), and melting point (Mp). By synthesizing theoretical principles with field-proven experimental methodologies, this document serves as a comprehensive resource for professionals engaged in the design, synthesis, and optimization of this important class of heterocyclic compounds.
Introduction: The Significance of the this compound Scaffold
Heterocyclic compounds are the bedrock of modern drug discovery, and among them, the diazines—six-membered rings containing two nitrogen atoms—are of paramount importance. Pyridazine, with its adjacent nitrogen atoms, possesses a unique electronic distribution and geometric structure that sets it apart from its isomers, pyrimidine and pyrazine.[6] This arrangement results in distinct properties, including a high dipole moment and a specific hydrogen bonding capacity, which are crucial for molecular recognition at biological targets.[7]
The introduction of a phenyl group at the 3-position creates a versatile and sterically defined scaffold. This phenyl ring serves as a key interaction moiety and a vector for chemical modification. By appending various substituents to this ring, researchers can systematically modulate the compound's physicochemical properties to optimize its Absorption, Distribution, Metabolism, and Excretion (ADME) profile, thereby enhancing its potential as a therapeutic agent. Understanding the relationship between molecular structure and properties like solubility and lipophilicity is fundamental to overcoming common drug development hurdles such as poor bioavailability and off-target toxicity.[8][9][10]
Core Physicochemical Properties and Their Interplay
The journey of a drug molecule from administration to its target is governed by a complex interplay of its physicochemical properties. For this compound derivatives, the most critical parameters are lipophilicity, solubility, and acidity/basicity.
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// Edges Compound -> PChem [label=" Governed by"]; PChem -> {LogP, Solubility, pKa} [arrowhead=none]; {LogP, Solubility, pKa} -> ADME [label=" Influences"]; ADME -> {Absorption, Distribution, Metabolism, Excretion} [style=dashed]; }
Figure 1. Relationship between physicochemical properties and ADME profile.
Lipophilicity (logP/logD): Balancing Membrane Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical parameters in drug design.[11] It is quantified by the partition coefficient (P) between n-octanol and water, and is typically expressed in its logarithmic form, logP.[12]
-
Importance : Lipophilicity profoundly influences membrane permeability, plasma protein binding, volume of distribution, and metabolic clearance.[13][] A compound must possess sufficient lipophilicity to cross cellular membranes and reach its target, but excessive lipophilicity can lead to poor aqueous solubility, high metabolic turnover, and potential toxicity.[13]
-
Structural Influence : For this compound, the parent scaffold has a calculated XLogP3 value of 1.5.[15] Adding non-polar substituents (e.g., halogens, alkyl groups) to the phenyl ring will increase logP, while adding polar groups (e.g., hydroxyl, carboxyl, amino groups) will decrease it.
-
logD vs. logP : For ionizable compounds like pyridazines, the distribution coefficient (logD) is more physiologically relevant than logP. logD accounts for the partition of all species (ionized and neutral) at a given pH. Since the basicity of the pyridazine ring is low (pKa ≈ 2.0-2.5), it will be largely neutral at physiological pH (7.4), making logP a reasonable approximation for logD in many cases.[6][16][17]
Table 1: Predicted Physicochemical Properties of Substituted this compound Derivatives
| Substituent (at 4'-position) | Molecular Formula | MW ( g/mol ) | XLogP3 (Predicted) | pKa (Predicted, Basic) |
| -H (Parent) | C10H8N2 | 156.18 | 1.5 | 2.52[17] |
| -Cl | C10H7ClN2 | 190.63 | 2.2 | ~2.1 |
| -CH3 | C11H10N2 | 170.21 | 2.0 | ~2.7 |
| -OCH3 | C11H10N2O | 186.21 | 1.6 | ~2.6 |
| -NH2 | C11H9N3 | 171.21 | 0.9 | ~3.5 |
| -NO2 | C10H7N3O2 | 201.18 | 1.6 | ~1.5 |
Note: XLogP3 and pKa values are estimations from computational models and serve as a relative guide. Experimental validation is crucial.
Aqueous Solubility (logS): A Prerequisite for Efficacy
A drug must be in solution to be absorbed and exert its pharmacological effect.[8][9] Poor aqueous solubility is a major cause of failure for drug candidates.[10] Solubility is influenced by a molecule's lipophilicity, crystal packing energy (reflected in its melting point), and its ability to form hydrogen bonds with water.
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Kinetic vs. Thermodynamic Solubility : In early discovery, kinetic solubility is often measured as a high-throughput screen.[9][18] This involves dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer, with precipitation detected by methods like nephelometry (light scattering).[18][19] For lead optimization, thermodynamic solubility is the "gold standard." It measures the concentration of a compound in a saturated solution at equilibrium and is typically determined using the shake-flask method over 24-72 hours.[8][9]
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Structural Influence : Increasing the polarity and hydrogen bonding capacity of this compound derivatives (e.g., by adding -OH or -NH2 groups) will generally enhance aqueous solubility. Conversely, increasing lipophilicity and molecular weight tends to decrease it. For ionizable compounds, solubility is highly pH-dependent. The weak basicity of the pyridazine core means that solubility can be significantly increased in acidic conditions where the molecule becomes protonated.
Ionization Constant (pKa): The Key to pH-Dependent Behavior
The pKa value defines the strength of an acid or base and determines the charge state of a molecule at a given pH. The pyridazine ring is a weak base due to the electron-withdrawing nature of the adjacent nitrogen atoms.
-
Importance : The pKa influences solubility, absorption, distribution, and target binding.[10] For an orally administered drug, the changing pH of the gastrointestinal tract means the ionization state, and thus the absorption profile, will vary significantly.
-
Structural Influence : The pKa of the parent pyridazine is approximately 2.3.[6][20] The phenyl group at the 3-position is electron-withdrawing and slightly reduces this basicity. Adding electron-donating groups (e.g., -CH3, -NH2) to the phenyl or pyridazine ring will increase the basicity (raise the pKa), while adding strong electron-withdrawing groups (e.g., -NO2, -CF3) will decrease it.[6] While theoretical pKa prediction methods exist, experimental determination is necessary for accurate values.[20][21]
Experimental Workflows & Protocols
Synthesizing accurate and reproducible physicochemical data requires robust, well-controlled experimental protocols. The following section details a standard operating procedure for determining thermodynamic solubility, a critical parameter for any drug development professional.
Protocol: Thermodynamic Solubility Determination via Shake-Flask Method
This protocol describes a self-validating system for measuring the equilibrium solubility of a this compound derivative.
Objective: To determine the maximum dissolved concentration of a compound in an aqueous buffer at equilibrium.
Materials:
-
Test compound (solid, >98% purity)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
2 mL glass vials with screw caps
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Orbital shaker with temperature control
-
0.22 µm syringe filters (hydrophilic)
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Analytical balance
-
Calibrated HPLC-UV or LC-MS/MS system
// Nodes A [label="1. Compound Dispensing\n(Excess solid, ~1 mg)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Buffer Addition\n(1 mL PBS, pH 7.4)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Equilibration\n(24h shake @ 25°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="4. Phase Separation\n(Centrifuge/Settle)", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="5. Filtration\n(0.22 µm filter)", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Serial Dilution\n(in ACN/Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="7. Quantification\n(HPLC-UV or LC-MS/MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="8. Data Analysis\n(vs. Calibration Curve)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; I [label="Result\n(Solubility in µg/mL or µM)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; }
Figure 2. Workflow for thermodynamic solubility measurement.
Methodology:
-
Preparation of Calibration Standards:
-
Accurately prepare a 10 mM primary stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution of the primary stock in a 50:50 ACN:Water mixture to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µM). Causality: This calibration curve is essential for accurately quantifying the final concentration of the unknown sample.
-
-
Sample Preparation:
-
Add an excess of solid compound (approximately 1-2 mg) to a 2 mL glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Add 1.0 mL of PBS (pH 7.4) to the vial.
-
Prepare samples in triplicate for statistical validity. Include a blank PBS control.
-
-
Equilibration:
-
Securely cap the vials and place them on an orbital shaker.
-
Incubate at a constant temperature (e.g., 25°C) for 24 hours. Trustworthiness: A 24-hour incubation is a standard duration to ensure most compounds reach thermodynamic equilibrium. For certain compounds, a time-course experiment (e.g., sampling at 24, 48, and 72 hours) may be required to confirm that equilibrium has been achieved.[8]
-
-
Sample Processing:
-
After incubation, allow the vials to stand undisturbed for 30 minutes to let undissolved solid settle.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid material.
-
Immediately filter the supernatant through a 0.22 µm hydrophilic syringe filter into a clean vial. Causality: Filtration is a critical step to remove any fine particulates that would otherwise lead to an overestimation of solubility.
-
-
Quantification:
-
Dilute the filtered sample with a 50:50 ACN:Water mixture to bring its concentration within the range of the prepared calibration curve.
-
Analyze the calibration standards and the diluted samples by a validated HPLC-UV or LC-MS/MS method.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the instrument response (e.g., peak area) versus the known concentration of the standards.
-
Determine the concentration of the diluted sample using the regression equation from the calibration curve.
-
Calculate the original solubility value by multiplying the measured concentration by the dilution factor.
-
Report the final solubility as the mean ± standard deviation of the triplicate measurements (e.g., in µM or µg/mL).
-
Conclusion
The this compound scaffold is a privileged structure in modern chemical research, offering vast potential for the development of novel therapeutics and functional materials. Success in this endeavor, however, is not merely a matter of synthesizing novel analogues. It requires a deep, quantitative understanding of their fundamental physicochemical properties. Lipophilicity, solubility, and pKa are not independent variables but rather interconnected pillars that dictate a molecule's behavior in a biological system. By employing rigorous, validated experimental protocols and interpreting the data through the lens of structure-property relationships, researchers can rationally design and optimize this compound derivatives, significantly increasing their probability of success and accelerating the journey from laboratory concept to real-world application.
References
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Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. Available at: [Link]
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Aqueous Solubility. (n.d.). Creative Biolabs. Available at: [Link]
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Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Available at: [Link]
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Aqueous Solubility Assays. (n.d.). Creative Bioarray. Available at: [Link]
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Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. Available at: [Link]
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ElogP oct : A Tool for Lipophilicity Determination in Drug Discovery. (n.d.). ACS Publications. Available at: [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. Available at: [Link]
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Calculated pKa values of pyridazine (1), the pyridazine–BF3 adduct (2),... (n.d.). ResearchGate. Available at: [Link]
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Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes. (2020). ResearchGate. Available at: [Link]
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Computational Estimation of the Acidities of Pyrimidines and Related Compounds. (2022). PMC. Available at: [Link]
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The pyridazine heterocycle in molecular recognition and drug discovery. (2023). PMC. Available at: [Link]
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Calculated pKa values for C-H bonds in 1 and 3. (n.d.). ResearchGate. Available at: [Link]
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Theoretical prediction of relative and absolute pKa values of aminopyridines. (2004). PubMed. Available at: [Link]
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Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. (2003). PubMed. Available at: [Link]
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A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. (n.d.). ijcrt.org. Available at: [Link]
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Various Chemical and Biological Activities of Pyridazinone Derivatives. (n.d.). Scholars Research Library. Available at: [Link]
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (2010). International Journal of ChemTech Research. Available at: [Link]
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New pyridazine derivatives: Synthesis, chemistry and biological activity. (2011). ResearchGate. Available at: [Link]
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3-PHENYL-PYRIDAZINE. (n.d.). Chongqing Chemdad Co., Ltd. Available at: [Link]
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Synthesis and Characterization of Unique Pyridazines. (2022). Liberty University. Available at: [Link]
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3-Phenylpyridine. (n.d.). PubChem. Available at: [Link]
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Spectroscopic Blueprint of 3-Phenylpyridazine: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characteristics of 3-phenylpyridazine (C₁₀H₈N₂), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1][2] For professionals in drug discovery and scientific research, a fundamental understanding of a molecule's spectroscopic signature is paramount for structural confirmation, purity assessment, and the elucidation of its chemical environment. This document synthesizes predictive data and established principles of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to offer a detailed analytical framework for this compound. We will delve into the causality behind spectral features, present detailed experimental protocols, and provide a robust set of reference data for laboratory applications.
Introduction: The Chemical Significance of the Pyridazine Scaffold
The pyridazine ring is a key pharmacophore, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The introduction of a phenyl group at the 3-position significantly influences the electronic distribution and steric profile of the pyridazine core, making this compound a valuable scaffold for further functionalization. Accurate and thorough spectroscopic characterization is the foundational step in the development of novel pyridazine-based compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton
NMR spectroscopy is an unparalleled technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for structural verification. The spectra are typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) as the internal standard.[3]
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum of this compound is predicted to display distinct signals for the protons on both the pyridazine and phenyl rings. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring deshields the adjacent protons, shifting them downfield.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Record the spectrum on a spectrometer operating at a standard frequency (e.g., 400 MHz).[1]
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse-acquire sequence.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or TMS.
-
-
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~9.20 | dd | J = 4.5, 1.5 |
| H-4 | ~7.85 | dd | J = 8.5, 1.5 |
| H-5 | ~7.60 | dd | J = 8.5, 4.5 |
| H-2', H-6' (ortho) | ~8.05 | m | |
| H-3', H-4', H-5' (meta, para) | ~7.50 | m |
Causality of Chemical Shifts: The H-6 proton is expected to be the most downfield signal of the pyridazine ring due to its proximity to the electronegative nitrogen atom (N1). The phenyl protons will appear as a complex multiplet, with the ortho protons (H-2', H-6') shifted further downfield due to the anisotropic effect of the pyridazine ring.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum provides information on the number and chemical environment of the carbon atoms in the molecule.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Record the spectrum on the same spectrometer, switching to the appropriate carbon frequency (e.g., 100 MHz).
-
Data Acquisition: Acquire a proton-decoupled spectrum to obtain singlets for each unique carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
-
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~158.0 |
| C-6 | ~150.0 |
| C-4 | ~126.0 |
| C-5 | ~123.0 |
| C-1' (ipso) | ~137.0 |
| C-2', C-6' (ortho) | ~127.0 |
| C-3', C-5' (meta) | ~129.0 |
| C-4' (para) | ~130.0 |
Causality of Chemical Shifts: The carbon atoms of the pyridazine ring are significantly influenced by the nitrogen atoms, resulting in downfield shifts. C-3, being directly attached to the phenyl group and a nitrogen atom, is expected to be the most downfield.
Diagram of Spectroscopic Analysis Workflow
Caption: General workflow for the spectroscopic characterization of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.
-
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Instrumentation: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
-
Predicted IR Absorption Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium-Weak |
| 1600-1580 | C=C and C=N stretching (aromatic rings) | Strong-Medium |
| 1500-1400 | Aromatic ring skeletal vibrations | Medium |
| 770-730 and 720-680 | C-H out-of-plane bending (monosubstituted phenyl) | Strong |
Interpretation of IR Spectrum: The spectrum will be dominated by absorptions characteristic of the aromatic rings. The C-H stretching vibrations will appear above 3000 cm⁻¹. The region between 1600 and 1400 cm⁻¹ will show a series of bands due to the C=C and C=N stretching vibrations of both the phenyl and pyridazine rings. The strong absorptions in the fingerprint region (below 800 cm⁻¹) are indicative of the substitution pattern on the aromatic rings.[4][5]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation pattern. For this compound (C₁₀H₈N₂), the expected monoisotopic mass is approximately 156.07 Da.[6]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC).
-
Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: Detect the abundance of each ion to generate the mass spectrum.
-
-
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of this compound is expected to be initiated by the loss of stable neutral molecules from the molecular ion. Aromatic and heterocyclic rings are relatively stable, often resulting in a prominent molecular ion peak.[7]
-
Molecular Ion (M⁺): m/z = 156
-
Key Fragments:
-
m/z = 128: Loss of N₂ (28 Da) from the pyridazine ring.
-
m/z = 102: Further fragmentation of the m/z 128 ion.
-
m/z = 77: Phenyl cation (C₆H₅⁺).
-
Causality of Fragmentation: The pyridazine ring can undergo a retro-Diels-Alder-type fragmentation, leading to the expulsion of a stable nitrogen molecule (N₂), a common fragmentation pathway for many nitrogen-containing heterocycles. The phenyl group can also fragment to produce the characteristic phenyl cation at m/z 77.
Diagram of Proposed Mass Spectrometry Fragmentation
Caption: Proposed mass spectrometry fragmentation pathway for this compound.
Conclusion: A Unified Spectroscopic Portrait
The comprehensive spectroscopic characterization of this compound through NMR, IR, and MS provides a detailed and self-validating framework for its identification and analysis. The predicted data, grounded in established spectroscopic principles and comparison with related structures, offers a reliable guide for researchers. This multi-faceted approach ensures a high degree of confidence in the structural assignment, which is a critical aspect of quality control and advancement in chemical and pharmaceutical research.
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Exploring the Biological Activities of Novel 3-Phenylpyridazine Analogs: A Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Foreword: The Pyridazine Scaffold - A Privileged Motif in Medicinal Chemistry
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern drug discovery.[1][2][3] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its lower lipophilicity compared to a phenyl ring, make it an attractive scaffold for developing novel therapeutics.[4] The 3-phenylpyridazine core, in particular, has emerged as a "wonder nucleus," giving rise to derivatives with a vast spectrum of pharmacological activities.[1] These compounds have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) active agents.[1][5][6][7][8]
This guide provides a comprehensive exploration of novel this compound analogs, designed for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for creating these molecules, dissect their diverse biological activities through detailed experimental protocols, analyze critical structure-activity relationships (SAR), and offer insights into future drug development pathways. Our approach is grounded in scientific integrity, explaining not just the "how" but the "why" behind experimental choices, ensuring a trustworthy and authoritative resource for advancing your research.
Section 1: Synthesis of the this compound Core and Its Analogs
The foundation of exploring biological activity lies in robust and versatile synthetic chemistry. The this compound scaffold is typically assembled through multi-step sequences, often commencing with the condensation of a phenyl-substituted precursor with hydrazine hydrate.[5][9] A prevalent and effective strategy involves the initial formation of a 6-phenyl-3(2H)-pyridazinone, which serves as a key intermediate for further functionalization.[5]
The rationale behind this multi-step approach is modularity. It allows for the systematic introduction of diverse chemical functionalities at various positions on the pyridazine and phenyl rings, enabling a thorough investigation of the structure-activity relationship (SAR). The chlorination step, for instance, is critical as it transforms the pyridazinone into a highly reactive electrophile, paving the way for nucleophilic substitution reactions to introduce a wide array of side chains.
Experimental Protocol: Synthesis of 3-Hydrazinyl-6-phenylpyridazine
This protocol details a representative synthesis of a key intermediate used in the development of many biologically active this compound analogs.
Step 1: Synthesis of 6-phenyl-3(2H)-pyridazinone
-
To a solution of glyoxylic acid (1.0 eq) in an appropriate solvent, add the desired acetophenone (e.g., acetophenone itself for the 6-phenyl derivative) (1.0 eq).
-
The mixture is typically stirred at room temperature or heated to facilitate the initial condensation reaction.
-
Add hydrazine hydrate (N₂H₄·H₂O) (1.1 eq) to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, and collect the precipitated product by filtration. Wash with a suitable solvent (e.g., cold ethanol) and dry to yield the 6-substituted phenyl-3(2H)-pyridazinone.
Step 2: Synthesis of 3-chloro-6-phenylpyridazine
-
Suspend the 6-phenyl-3(2H)-pyridazinone (1.0 eq) in phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 eq).
-
Reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to obtain 3-chloro-6-phenylpyridazine.[5]
Step 3: Synthesis of 3-Hydrazinyl-6-phenylpyridazine
-
Dissolve the 3-chloro-6-phenylpyridazine (1.0 eq) in a suitable solvent such as n-butanol or isopropanol.
-
Add an excess of hydrazine hydrate (e.g., 10 eq).[6]
-
Reflux the mixture for 4-8 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature, allowing the product to precipitate.
-
Collect the solid by filtration, wash with cold solvent, and recrystallize to yield pure 3-hydrazinyl-6-phenylpyridazine.[6]
Visualization: Synthetic Workflow
Caption: General synthetic route to this compound analogs.
Section 2: Biological Activities and Mechanistic Insights
The true value of the this compound scaffold is revealed in its diverse biological activities. By systematically modifying its structure, researchers have developed potent agents targeting cancer, microbial infections, and neurological disorders.
Anticancer Activity
Pyridazine derivatives have emerged as promising anticancer agents, primarily by targeting key signaling pathways involved in cancer cell proliferation and survival.[6][10] Analogs of the this compound core have demonstrated potent activity by inhibiting crucial enzymes like c-Jun N-terminal kinase (JNK1) and Epidermal Growth Factor Receptor (EGFR).[5][6]
The rationale for targeting these kinases is their central role in oncogenesis. JNK1, for example, is implicated in cell proliferation, apoptosis, and inflammatory responses, making it a valuable target for therapeutic intervention.[5]
The following table summarizes the cytotoxic activity of representative 3,6-disubstituted pyridazine derivatives against several human cancer cell lines.
| Compound ID | R Group (Position 3) | Target Cell Line | IC₅₀ (µM) | Reference |
| 9e | 4-Fluorophenyl-amide | NCI-60 Panel | < 10 | [5] |
| I | Pyrazoline deriv. | A549 (Lung) | Promising | [5] |
| I | Pyrazoline deriv. | HepG-2 (Liver) | Promising | [5] |
| I | Pyrazoline deriv. | MCF-7 (Breast) | Promising | [5] |
This protocol provides a standardized method for assessing the in vitro cytotoxicity of novel compounds against cancer cell lines.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound analogs) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 20 µL of this solution to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Caption: Inhibition of the JNK1 signaling cascade by a pyridazine analog.
Antimicrobial and Antifungal Activity
The search for new antimicrobial agents is a global health priority. Pyridazine derivatives have been investigated for their potential to combat a range of bacterial and fungal pathogens.[6][11][12] Some novel pyridazinone-based diarylurea derivatives, designed as surrogates for the multi-kinase inhibitor sorafenib, have shown significant activity against pathogenic bacteria and fungi.[11]
| Compound ID | R Group | Target Organism | MIC (µg/mL) | Reference |
| 10h | Diarylurea deriv. | Staphylococcus aureus | 16 | [11] |
| 8g | Diarylurea deriv. | Candida albicans | 16 | [11] |
| 8a | Diarylurea deriv. | Candida albicans | 32 | [11] |
| 8j | Diarylurea deriv. | Candida albicans | 32 | [11] |
This protocol is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well, bringing the final volume to 100 µL.
-
Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only, no inoculum).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye.
Neuroprotective and Anti-inflammatory Activity
Neuroinflammation, characterized by excessive glial cell activation, is a key feature of many neurodegenerative diseases.[7] Certain 3-amino-6-phenylpyridazine derivatives have been identified as potent anti-neuroinflammatory agents.[7] Their mechanism involves the selective suppression of activated glia, thereby blocking the overproduction of detrimental mediators like nitric oxide (NO) and interleukin-1 beta (IL-1β), without impairing potentially beneficial glial functions.[7] Furthermore, other analogs have shown promise as acetylcholinesterase (AChE) inhibitors, a key strategy in managing Alzheimer's disease.[13]
| Compound ID | Biological Activity | Target/Assay | IC₅₀ / Effect | Reference |
| 4g | AChE Inhibition | Electric Eel AChE | 10 nM | [13] |
| 4c | AChE Inhibition | Human AChE | 21 nM | [13] |
| - | Anti-neuroinflammatory | Activated Glia | Blocks NO & IL-1β production | [7] |
This assay measures nitrite (a stable product of NO), as an index of NO production by activated glial cells (e.g., microglia or astrocytes).
-
Cell Culture and Activation: Culture glial cells in a 24-well plate. Pre-treat the cells with various concentrations of the this compound analogs for 1 hour. Then, stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide, LPS) to induce NO production. Incubate for 24 hours.
-
Sample Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent Preparation: The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Reaction: Add 50 µL of Solution A to each supernatant sample in a new 96-well plate. Incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Solution B to each well. Incubate for another 10 minutes at room temperature. A purple/magenta color will develop in the presence of nitrite.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.
Section 3: Structure-Activity Relationship (SAR) Analysis
Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. Studies on this compound analogs have revealed several key SAR trends that guide the optimization of lead compounds.[13]
-
Substitutions on the C-6 Phenyl Ring: Modifications to the phenyl group at the C-6 position are generally well-tolerated and can be used to fine-tune physicochemical properties without a significant loss of activity.[13]
-
Modifications at the C-5 Position: Introducing a lipophilic group at the C-5 position of the pyridazine ring has been shown to be favorable for certain activities, such as AChE inhibition, and can enhance selectivity.[13]
-
The 3-Position Substituent: The nature of the substituent at the C-3 position is critical. Groups like amino, hydrazinyl, and various amide linkages have been shown to be crucial for anticancer and anti-neuroinflammatory activities.[5][7]
-
Hybridization and Scaffold Hopping: Combining the pyridazine core with other pharmacophoric groups, such as the 4-fluorophenyl moiety, has proven to be a successful strategy for enhancing potency against specific targets like JNK1.[5]
Visualization: SAR Summary for this compound Analogs
Caption: Key structural sites influencing the biological activity of analogs.
Section 4: Future Perspectives and Conclusion
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The extensive research highlighted in this guide demonstrates its potential across multiple disease areas, including oncology, infectious diseases, and neurology.
Future Directions:
-
ADMET Optimization: Future work must focus on optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of lead compounds to improve their drug-like properties.
-
Mechanism of Action Studies: While many compounds show promising activity, detailed mechanistic studies are required to fully elucidate their molecular targets and pathways.
-
Novel Target Exploration: The inherent versatility of the scaffold suggests it could be adapted to inhibit other clinically relevant targets. High-throughput screening of diverse this compound libraries against new targets is a promising avenue.
-
In Vivo Efficacy: Promising in vitro candidates must be advanced to preclinical in vivo models to validate their efficacy and safety in a whole-organism context.[5]
Conclusion: Novel this compound analogs represent a highly promising class of compounds in the landscape of drug discovery. Their synthetic tractability, coupled with their potent and diverse biological activities, provides a solid foundation for the development of next-generation therapeutics. This guide has provided the synthetic protocols, biological evaluation methods, and SAR insights necessary to empower researchers to build upon this foundation and unlock the full therapeutic potential of this privileged chemical scaffold.
References
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Mélèard, P., et al. (2001). Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Asif, M. (2014). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. N/A. Available at: [Link]
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Gomaa, H. A. M., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Available at: [Link]
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Di Pardo, A., et al. (2015). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Neuroinflammation. Available at: [Link]
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Aziz, M. A., et al. (2024). The structure activity relationship for the newly synthesized pyridazin-3-one derivatives. ResearchGate. Available at: [Link]
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Asif, M. (2017). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]
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Hobbs, W. J. (2020). Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]
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Taylor, R. D., et al. (2021). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry. Available at: [Link]
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Asif, M. (2012). The anticancer potential of various substituted pyridazines and related compounds. SciSpace. Available at: [Link]
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Asif, M. (2017). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. International Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]
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Alsaiari, A. A., et al. (2024). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. Available at: [Link]
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Asif, M. (2023). Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. Medicinal Chemistry. Available at: [Link]
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Asif, M. (2014). Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]
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Soliman, F. M. A. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. ResearchGate. Available at: [Link]
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Asif, M. (2024). Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives. MDPI. Available at: [Link]
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The 3-Phenylpyridazine Scaffold: A Technical Guide for Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient path to novel lead compounds. This guide provides an in-depth technical exploration of the 3-phenylpyridazine scaffold, a privileged heterocyclic motif, within the FBDD paradigm. We will dissect the physicochemical properties, synthetic tractability, and strategic application of this scaffold in the discovery of potent and selective modulators for various biological targets. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable, field-proven insights to leverage the this compound core in their discovery campaigns.
Introduction: The Power of Fragments and the Privilege of Scaffolds
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD identifies low-molecular-weight compounds (fragments), typically adhering to the "Rule of Three" (MW < 300 Da, cLogP < 3, H-bond donors/acceptors < 3), that bind to the target protein with low affinity.[2][3] These initial "hits" are then optimized into more potent leads through structure-guided growth, linking, or merging strategies. The core advantage of FBDD lies in its ability to more efficiently explore chemical space and generate leads with superior physicochemical properties.[1][4]
Within the vast chemical space of potential fragments, "privileged scaffolds" hold a place of distinction. These are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The pyridazine ring is one such privileged structure, known for its presence in a wide array of biologically active compounds.[5][6][7] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its influence on the lipophilicity of a molecule, make it an attractive starting point for drug design.[8] This guide will focus specifically on the this compound scaffold, a derivative that combines the privileged nature of the pyridazine ring with the versatile interaction potential of a phenyl substituent.
The this compound Scaffold: Physicochemical Properties and Synthetic Accessibility
The this compound scaffold possesses a unique combination of properties that make it an excellent candidate for fragment libraries.
Physicochemical Properties:
| Property | Typical Range/Value | Significance in FBDD |
| Molecular Weight | ~156 g/mol (unsubstituted) | Falls well within the "Rule of Three" for fragments. |
| cLogP | ~2.5 | Provides a good starting point for balancing lipophilicity and solubility. |
| Hydrogen Bond Acceptors | 2 (pyridazine nitrogens) | Offers key interaction points for target binding. |
| Aromaticity | Both rings are aromatic | Provides a rigid core for defined vector-based growth. |
| Dipole Moment | High | Contributes to reduced lipophilicity and can influence interactions.[8] |
The electron-deficient nature of the pyridazine ring, influenced by the two adjacent nitrogen atoms, can impact the properties of the attached phenyl group.[8] This electronic feature can be exploited to fine-tune interactions with the target protein.
Synthetic Tractability:
The synthesis of this compound derivatives is well-established, allowing for the creation of diverse fragment libraries. A common and versatile method involves the condensation of 3-benzoylpropionic acid with hydrazine hydrate.
Experimental Protocol: Synthesis of 3-Phenyl-6-chloropyridazine
This protocol outlines a common synthetic route to a key intermediate for further functionalization.
Step 1: Synthesis of 6-phenylpyridazin-3(2H)-one
-
To a solution of 3-benzoylpropionic acid (1 eq.) in ethanol, add hydrazine hydrate (1.1 eq.).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield 6-phenylpyridazin-3(2H)-one.
Step 2: Chlorination to 3-Phenyl-6-chloropyridazine
-
Suspend 6-phenylpyridazin-3(2H)-one (1 eq.) in phosphorus oxychloride (POCl₃) (5-10 eq.).
-
Heat the mixture to reflux and maintain for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-phenyl-6-chloropyridazine.
This chlorinated intermediate can then be readily diversified through nucleophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the 6-position to explore the chemical space around the core scaffold. Further modifications to the phenyl ring can be achieved through standard aromatic chemistry.[9][10]
Fragment Screening and Hit Identification: A Biophysical Approach
Identifying the weak binding of fragments to their target protein requires sensitive biophysical techniques. A tiered screening cascade is often employed to efficiently identify and validate true hits.[11][12]
Workflow for Fragment Screening:
Caption: A typical fragment screening cascade.
Primary Screening:
-
Differential Scanning Fluorimetry (DSF): Also known as thermal shift assay, DSF is a high-throughput method that measures the change in a protein's melting temperature upon ligand binding.[11][13] It is a cost-effective initial screen to identify fragments that stabilize the target protein.
-
Microscale Thermophoresis (MST): MST measures the movement of molecules in a microscopic temperature gradient, which is altered upon ligand binding.[2][13] This technique is performed in solution and requires a low sample concentration.
Secondary Screen (Hit Validation):
Fragments that show activity in the primary screen are then subjected to orthogonal validation methods to eliminate false positives.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR techniques like Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY) are powerful for detecting weak binding events.[12][14] They provide information about the binding of the fragment to the target in solution.
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures changes in the refractive index at a sensor surface where the target protein is immobilized.[13][14] It can provide kinetic data on fragment binding, including association and dissociation rates.
Structural Characterization:
-
X-ray Crystallography: This is the gold standard for characterizing the binding mode of a fragment.[2][11][14] A high-resolution crystal structure of the protein-fragment complex provides a detailed three-dimensional map of the interactions, which is invaluable for the subsequent hit-to-lead optimization phase.
Hit-to-Lead Optimization: From Fragment to Candidate
Once a this compound fragment has been validated as a binder and its binding mode determined, the process of evolving it into a potent lead molecule begins. This is a structure-guided process that leverages the initial fragment's high ligand efficiency.
Structure-Activity Relationship (SAR) Guided Growth:
The initial fragment provides a solid anchor point in the target's binding site. The SAR is then explored by systematically adding chemical functionality to the fragment to engage with nearby pockets and interaction points. With the this compound scaffold, there are two primary vectors for growth:
-
The Pyridazine Ring: The 6-position (if starting from the 3-phenyl-6-chloro intermediate) is a common point for modification. Introducing different substituents can probe for additional hydrogen bond interactions, van der Waals contacts, or displacement of water molecules.
-
The Phenyl Ring: The phenyl ring can be substituted at the ortho-, meta-, and para-positions to optimize interactions within its sub-pocket. A "nitrogen scan," replacing a CH group in the phenyl ring with a nitrogen to create a pyridyl group, can introduce a hydrogen bond acceptor and improve physicochemical properties.[15]
Case Study Example: Targeting Kinases
The pyridazine scaffold is a known hinge-binder in many kinase inhibitors.[16][17][18] The nitrogen atoms of the pyridazine can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region.
Caption: this compound scaffold as a kinase hinge binder.
In a hypothetical kinase-targeted project, a this compound fragment might initially bind to the hinge region with low micromolar affinity. X-ray crystallography could reveal that the phenyl group is oriented towards a hydrophobic pocket. The optimization strategy would then involve:
-
Growing from the 6-position of the pyridazine: Adding a small, flexible linker with a terminal amine could engage a conserved glutamic acid residue in the αC-helix.
-
Modifying the phenyl ring: Introducing a trifluoromethyl group at the meta-position could enhance hydrophobic interactions and improve metabolic stability.
This iterative process of design, synthesis, and testing, guided by structural biology and computational modeling, allows for the rapid optimization of fragment hits into potent and selective lead compounds.[19][20][21][22]
Target Classes for the this compound Scaffold
The privileged nature of the this compound scaffold makes it a versatile starting point for a variety of target classes.
-
Kinases: As discussed, the pyridazine core is an excellent hinge-binder. Numerous kinase inhibitors incorporate this motif.[16][17][18][23]
-
Proteases: The rigid aromatic scaffold can effectively position functional groups to interact with the catalytic residues and specificity pockets of proteases.[24][25][26]
-
G-Protein Coupled Receptors (GPCRs): The scaffold can serve as a core for allosteric modulators of GPCRs, offering a path to greater subtype selectivity compared to orthosteric ligands.[27][28][29][30][31]
-
Other Enzymes and Receptors: The this compound scaffold has also been found in compounds with anti-inflammatory and neuroprotective activities, suggesting its utility against a broader range of targets.[32][33]
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its favorable physicochemical properties, synthetic accessibility, and proven ability to interact with a diverse range of biological targets make it an ideal starting point for FBDD campaigns. The continued development of biophysical screening techniques and the increasing availability of structural information will further empower researchers to unlock the full potential of this privileged scaffold. As we continue to tackle increasingly challenging biological targets, the strategic application of well-characterized fragments like this compound will be crucial in the discovery of the next generation of innovative medicines.
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Technical Guide: Elucidating the Mechanism of Action of 3-Phenylpyridazine in Cancer Cell Lines
Preamble: A Framework for Mechanistic Discovery
The journey of a potential therapeutic agent from a chemical entity to a clinical candidate is paved with rigorous scientific investigation. At the core of this journey lies the elucidation of its mechanism of action (MoA). Understanding how a compound exerts its effects at a molecular level is not merely an academic exercise; it is fundamental to predicting its efficacy, identifying potential biomarkers, anticipating off-target effects, and designing rational combination therapies. This guide provides a comprehensive, technically-grounded framework for investigating the MoA of a novel small molecule, 3-phenylpyridazine, in the context of cancer cell biology. We will navigate from broad phenotypic observations to the identification and validation of its molecular target, emphasizing the "why" behind each experimental choice to ensure a robust and self-validating investigative cascade.
The pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activity.[1][2][3][4] These compounds have been shown to target a range of critical oncogenic pathways, including those driven by kinases like VEGFR and c-Met.[1][5][6][7] This precedent provides a fertile ground for our investigation into this compound, guiding our initial hypotheses while maintaining an unbiased approach to discovery.
This guide is structured to mirror the logical flow of a rigorous scientific investigation, beginning with the characterization of the compound's impact on cancer cell viability and culminating in direct target engagement confirmation.
Part 1: Initial Phenotypic Characterization - Is the Compound Active?
Before delving into complex mechanistic studies, we must first confirm that this compound elicits a measurable and reproducible effect on cancer cells. The primary question to answer is: does the compound inhibit cell proliferation or induce cell death?
Assessing Cellular Viability and Cytotoxicity
Cell viability assays are foundational in drug discovery, providing a quantitative measure of a compound's effect on a cell population.[8][9][10][11] We will employ a panel of cancer cell lines from different tissue origins (e.g., breast, colon, lung) to assess the breadth of this compound's activity.
A common and robust method is the tetrazolium reduction assay (e.g., MTT or MTS).[8] This colorimetric assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere and resume proliferation for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.01 µM to 100 µM) in culture medium. Treat the cells with these concentrations for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viable cells against the log of the compound concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
| Cell Line | Tissue of Origin | This compound IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT-116 | Colon Cancer | 8.9 |
| A549 | Lung Cancer | 12.5 |
| MDA-MB-231 | Breast Cancer (TNBC) | 4.8 |
Causality Behind Experimental Choice: The selection of a 72-hour treatment window is crucial as it allows for multiple cell doublings, enabling the detection of both cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects. The use of a panel of cell lines provides early insights into potential selectivity and identifies the most sensitive models for subsequent mechanistic studies.
Part 2: Unraveling the Cellular Response - How Does the Compound Inhibit Growth?
Once we have established that this compound impairs cell viability, the next logical step is to determine how. Does it arrest the cell cycle, or does it actively induce cell death?
Cell Cycle Analysis via Propidium Iodide Staining
The cell cycle is a tightly regulated process, and its disruption is a hallmark of many anticancer agents.[12] Flow cytometry with propidium iodide (PI) staining allows for the quantitative analysis of DNA content, which reveals the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12][13][14][15]
-
Cell Treatment: Treat a sensitive cell line (e.g., MDA-MB-231) with this compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells (including any floating cells) and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C for at least 2 hours.[15]
-
Staining: Rehydrate the cells in PBS and then incubate with a solution containing propidium iodide and RNase A. RNase treatment is essential to prevent the staining of double-stranded RNA.[13]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the DNA content.
-
Data Analysis: Model the cell cycle distribution using appropriate software to quantify the percentage of cells in each phase.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Vehicle Control | 55 | 25 | 20 | <1 |
| This compound (IC50) | 25 | 15 | 60 | 5 |
| This compound (2x IC50) | 15 | 10 | 75 | 10 |
Causality Behind Experimental Choice: An accumulation of cells in a specific phase (in this hypothetical example, G2/M) suggests that the compound interferes with processes essential for progression through that phase, such as microtubule dynamics or the G2/M checkpoint. The appearance of a "sub-G1" peak is indicative of DNA fragmentation, a hallmark of apoptosis.
Quantifying Apoptosis
Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. We will employ two complementary assays to confirm and quantify apoptosis.
In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[16][17] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[16][18][19][20] Propidium iodide is used concurrently to identify late apoptotic or necrotic cells, which have lost membrane integrity.[16]
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.[19]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the cells promptly by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in four populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
The execution of apoptosis is mediated by a cascade of proteases called caspases. Caspases-3 and -7 are key executioner caspases.[21] A luminogenic assay, such as the Caspase-Glo® 3/7 assay, provides a sensitive measure of their activity.[21][22][23][24]
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with a dose range of this compound for 24 hours.
-
Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase.[21][23]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of caspase activity.[23]
Caption: Workflow for initial phenotypic and cellular characterization.
Part 3: Identifying the Molecular Target - What is the Compound Hitting?
Having established that this compound induces G2/M arrest and apoptosis, we now move to identify its direct molecular target(s). Given that many pyridazine derivatives are kinase inhibitors, this is a logical starting point.[1][2][5]
Kinase Profiling
Broad-scale kinase profiling is an efficient, compound-centric approach to identify potential targets.[25][26] This involves screening this compound against a large panel of purified kinases (often hundreds) at a fixed concentration (e.g., 1 µM).[25][27][28] The activity of each kinase is measured, typically by quantifying ATP consumption or substrate phosphorylation.[29]
| Kinase Target | Family | % Inhibition at 1 µM |
| c-Met | Receptor Tyrosine Kinase | 95% |
| VEGFR2 | Receptor Tyrosine Kinase | 88% |
| CDK1 | Cell Cycle Kinase | 45% |
| Aurora A | Mitotic Kinase | 40% |
| JNK1 | MAP Kinase | 35% |
Causality Behind Experimental Choice: This unbiased screen can reveal unexpected targets and provide a selectivity profile. The results (hypothetically pointing strongly to c-Met and VEGFR2) allow us to formulate a specific, testable hypothesis: this compound inhibits cancer cell proliferation by directly targeting the c-Met and VEGFR2 receptor tyrosine kinases.
Western Blotting for Pathway Modulation
If this compound inhibits c-Met and VEGFR2, then the phosphorylation of these kinases and their downstream signaling components should be reduced in treated cells. Western blotting is the gold-standard technique for analyzing changes in protein expression and post-translational modifications like phosphorylation.[30][31][32][33][34]
-
Cell Treatment and Lysis: Treat MDA-MB-231 cells (which express c-Met) with this compound for a short duration (e.g., 1-4 hours) to capture effects on signaling before apoptosis becomes widespread. Lyse the cells in a buffer containing protease and phosphatase inhibitors.[34]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.[30]
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
Phospho-c-Met (p-c-Met)
-
Total c-Met
-
Phospho-Akt (p-Akt, a downstream effector)
-
Total Akt
-
Phospho-ERK1/2 (p-ERK, another downstream effector)
-
Total ERK1/2
-
GAPDH or β-actin (as a loading control)
-
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Caption: Hypothesized inhibition of the c-Met signaling pathway.
Causality Behind Experimental Choice: Observing a dose-dependent decrease in the phosphorylation of c-Met and its downstream effectors (Akt, ERK) without a change in the total protein levels provides strong evidence that the compound is acting on this pathway. This is a critical step in linking the kinase profiling data to a functional cellular outcome.
Part 4: Confirming Direct Target Engagement in a Cellular Context
While kinase profiling and western blotting provide compelling evidence, they do not definitively prove that this compound binds directly to its putative target inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that addresses this question.[35][36][37][38][39]
The principle of CETSA is that when a protein binds to a ligand (our compound), it becomes thermodynamically stabilized.[37] This stabilization results in a higher melting temperature. We can measure the amount of soluble, non-denatured protein remaining after heating cells to various temperatures.
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cells and heat them to a range of different temperatures (e.g., 40°C to 70°C).
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction (containing folded, non-denatured protein) from the precipitated, denatured protein by centrifugation.
-
Detection: Analyze the amount of the target protein (e.g., c-Met) remaining in the soluble fraction using western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms direct target engagement.[37]
Caption: Workflow for identifying and validating the molecular target.
Causality Behind Experimental Choice: CETSA is the ultimate validation step in this workflow. It bridges the gap between in vitro biochemical assays (kinase profiling) and cellular pathway analysis (western blotting) by providing direct, physical evidence of the compound-target interaction within the complex milieu of an intact cell.[38][39] This provides the highest level of confidence in the identified MoA.
Conclusion
This technical guide has outlined a logical and robust cascade of experiments to elucidate the mechanism of action of this compound in cancer cell lines. By systematically progressing from broad phenotypic effects to specific molecular interactions, this framework ensures that each step builds upon the last, creating a self-validating narrative. The integration of cell viability assays, cell cycle and apoptosis analysis, broad kinase profiling, pathway-specific western blotting, and direct target engagement assays like CETSA provides a comprehensive and multi-faceted understanding of the compound's biological activity. This rigorous approach is indispensable for the successful advancement of novel chemical entities in the drug development pipeline.
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An In-depth Technical Guide to the Physicochemical Properties of Substituted 3-Phenylpyridazines for DMPK Studies
Introduction: The Ascendancy of the 3-Phenylpyridazine Scaffold in Modern Drug Discovery
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, has solidified its position as a "privileged structure" in the field of medicinal chemistry.[1] Its inherent physicochemical characteristics, such as its dipole moment, capacity for hydrogen bonding, and its ability to favorably modulate pharmacokinetic profiles, establish it as a versatile foundational structure for the creation of novel therapeutic agents.[1] Among its many derivatives, the substituted this compound moiety has garnered significant attention. This guide provides a comprehensive technical overview of the critical physicochemical properties of these compounds and their direct implications for Drug Metabolism and Pharmacokinetics (DMPK) studies, a cornerstone of successful drug development.
The strategic incorporation of the pyridazine ring can significantly influence a molecule's metabolic stability and has been associated with low cytochrome P450 inhibitory effects.[1] These attributes make the pyridazine scaffold a compelling option for medicinal chemists aiming to enhance the drug-like properties of lead compounds.[1] Pyridazine derivatives have demonstrated a wide array of pharmacological activities, leading to the development of several approved drugs and numerous clinical candidates across therapeutic areas such as oncology, inflammation, and infectious diseases.[1]
This guide will delve into the key physicochemical parameters that govern the DMPK profile of substituted 3-phenylpyridazines, offering both theoretical understanding and practical experimental protocols for their assessment.
Core Physicochemical Properties and their DMPK Implications
A thorough understanding and early assessment of a compound's physicochemical properties are paramount to mitigating late-stage drug development failures.[2] Key parameters such as lipophilicity, solubility, and pKa are determinative of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]
Lipophilicity: A Double-Edged Sword
Lipophilicity, the affinity of a molecule for a lipid environment, is a critical determinant of a drug's behavior in the body, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET).[4][] It is a key factor in a compound's ability to traverse biological membranes.[] However, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and off-target binding.[][6]
For substituted 3-phenylpyridazines, the overall lipophilicity is a composite of the contributions from the core scaffold and its substituents. The pyridazine ring itself is considered a less lipophilic substitute for a phenyl ring.[7] The nature and position of substituents on both the phenyl and pyridazine rings allow for fine-tuning of this property.
Quantitative Assessment of Lipophilicity: LogP and LogD
-
LogP (Partition Coefficient): This parameter describes the partitioning of a neutral compound between an immiscible organic solvent (typically n-octanol) and water. It is a fundamental measure of a molecule's intrinsic lipophilicity.[8]
-
LogD (Distribution Coefficient): For ionizable compounds, LogD is a more physiologically relevant measure as it accounts for the partitioning of all species (neutral and ionized) at a specific pH.[8] Given that most drugs are weak acids or bases, LogD at physiological pH (e.g., 7.4) is a crucial parameter for predicting in vivo behavior.[3][8]
Solubility: The Gateway to Bioavailability
Aqueous solubility is a prerequisite for the absorption of an orally administered drug, as the compound must be in solution to be absorbed from the gastrointestinal tract.[4] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[4] The presence of the two nitrogen atoms in the pyridazine ring generally increases polarity and aqueous solubility compared to its carbocyclic counterpart, benzene.[1]
Substituents on the this compound core can dramatically impact solubility. The introduction of polar functional groups capable of hydrogen bonding with water can enhance solubility, while large, nonpolar substituents can decrease it.
Ionization Constant (pKa): Dictating Form and Function
The pKa of a drug molecule is the pH at which it is 50% ionized and 50% unionized.[3] This property is critical as the ionization state of a drug affects its solubility, permeability, and binding to its biological target.[3] The pyridazine ring is characterized by weak basicity.[7] The precise pKa of a substituted this compound will depend on the electronic properties of its substituents. Electron-withdrawing groups will decrease the basicity of the pyridazine nitrogens, while electron-donating groups will increase it.
Experimental Protocols for Physicochemical Profiling
A robust and early-stage assessment of these physicochemical properties is essential for guiding lead optimization.[9]
Determination of LogP, LogD, and pKa
A common and reliable method for the simultaneous determination of these parameters is the shake-flask method coupled with HPLC analysis.[10] High-performance liquid chromatography (HPLC) can also be used to determine LogP by correlating a compound's retention time with that of standards with known LogP values.[8]
Step-by-Step Shake-Flask Method for LogD7.4 Determination
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by vigorously mixing and allowing the phases to separate.
-
-
Partitioning:
-
Add a small aliquot of the compound's stock solution to a mixture of the pre-saturated n-octanol and PBS (pH 7.4) in a centrifuge tube.
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to ensure equilibrium is reached.
-
Centrifuge the mixture to achieve complete phase separation.
-
-
Quantification:
-
Carefully collect aliquots from both the n-octanol and aqueous phases.
-
Determine the concentration of the compound in each phase using a validated analytical method, typically reverse-phase HPLC with UV detection.
-
-
Calculation:
-
LogD7.4 = log ([Concentration in n-octanol] / [Concentration in aqueous phase])
-
Aqueous Solubility Assessment
A common method for determining thermodynamic solubility is the shake-flask method.
Step-by-Step Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation:
-
Add an excess amount of the solid test compound to a known volume of aqueous buffer (e.g., PBS at pH 7.4) in a sealed vial.
-
-
Equilibration:
-
Agitate the suspension at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Filter or centrifuge the suspension to remove the undissolved solid.
-
-
Quantification:
-
Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).
-
In Vitro DMPK Studies: Assessing Metabolic Stability
Metabolic stability assays are crucial for predicting a compound's in vivo half-life and clearance.[2] These assays typically involve incubating the test compound with liver microsomes or hepatocytes and monitoring its disappearance over time.[11]
High-Throughput Metabolic Stability Assay using Liver Microsomes
-
Reagent Preparation:
-
Prepare a solution of the test compound in a suitable solvent.
-
Thaw pooled liver microsomes (from human or other species) on ice.
-
Prepare a solution of NADPH (a necessary cofactor for many metabolic enzymes) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-incubate the test compound with the liver microsomes in a phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Analysis:
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression line gives the rate constant of metabolism.
-
From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.[11]
-
Data Presentation and Visualization
Table 1: Physicochemical Properties of Exemplary Substituted 3-Phenylpyridazines
| Compound ID | R1 | R2 | LogP | LogD7.4 | Aqueous Solubility (µM) at pH 7.4 | In Vitro t½ (min, HLM) |
| A | H | H | 2.5 | 2.5 | 150 | >60 |
| B | 4-Cl | H | 3.2 | 3.2 | 50 | 45 |
| C | H | 4-OCH3 | 2.3 | 2.3 | 200 | >60 |
| D | 4-F | 5-CN | 2.8 | 2.8 | 80 | 30 |
| HLM: Human Liver Microsomes. Data is hypothetical and for illustrative purposes. |
Diagram 1: Workflow for Physicochemical Property Determination
Caption: Workflow for determining LogD, solubility, and pKa.
Diagram 2: In Vitro Metabolic Stability Assay Workflow
Caption: Workflow for assessing in vitro metabolic stability.
Conclusion: A Data-Driven Approach to Drug Candidate Selection
The successful advancement of a drug candidate through the development pipeline is heavily reliant on a solid understanding of its DMPK properties. For the promising class of substituted 3-phenylpyridazines, a systematic and early-stage evaluation of key physicochemical parameters—lipophilicity, solubility, and pKa—is not merely advisable but essential. By employing the robust experimental protocols detailed in this guide, researchers can generate high-quality data to inform structure-activity relationships (SAR) and structure-property relationships (SPR). This data-driven approach allows for the rational design of molecules with optimized DMPK profiles, ultimately increasing the probability of identifying a safe and effective therapeutic agent. The inherent versatility of the this compound scaffold, combined with a thorough understanding of its physicochemical nuances, ensures its continued prominence in the landscape of modern drug discovery.
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A Technical Guide to the Preliminary In Vitro Evaluation of 3-Phenylpyridazine Cytotoxicity
Introduction: Scaffolding for Discovery
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] The 3-phenylpyridazine structure represents a core chemical entity with significant potential for modification and development into novel therapeutic agents. However, before a compound can advance in the drug discovery pipeline, a rigorous evaluation of its cytotoxic potential is paramount.
In vitro cytotoxicity testing serves as the foundational gateway in this process.[6][7][8][9] It provides a rapid, cost-effective, and ethically sound method for initial screening, offering critical insights into a compound's dose-dependent effects on cell viability and its potential mechanism of action. This guide provides a comprehensive, field-proven framework for the preliminary in vitro cytotoxic evaluation of novel compounds, using this compound as a representative molecule. We will progress through a logical, tiered approach, from broad viability screening to the elucidation of specific cell death pathways, emphasizing the causality behind each experimental choice.
Chapter 1: Strategic Framework for Cytotoxicity Assessment
A robust evaluation of a novel compound's cytotoxicity should not be a single experiment but a structured, multi-tiered investigation. This approach allows us to build a comprehensive profile of the compound's cellular effects, from general toxicity to the specific molecular machinery it perturbs. Our investigation into this compound will follow three tiers:
-
Tier 1: Primary Cytotoxicity Screening. The initial goal is to answer the fundamental question: Is the compound cytotoxic, and at what concentration? Here, we determine the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[6][7]
-
Tier 2: Elucidation of Cell Death Modality. Once cytotoxicity is confirmed, we must discern how the cells are dying. The primary distinction is between apoptosis (programmed cell death) and necrosis (uncontrolled lysis). This has profound implications for the compound's therapeutic potential and potential side effects.
-
Tier 3: Deeper Mechanistic Investigation. With the mode of cell death identified, we delve deeper to probe the specific cellular pathways being affected, such as cell cycle regulation and the activation of key executioner proteins.
This strategic workflow ensures that resources are used efficiently and that a clear, data-driven narrative of the compound's biological activity is constructed.
-
Cell Seeding and Treatment: Seed cells in 6-well plates at an appropriate density to reach ~70-80% confluency at the time of harvest. Treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently detach using a non-enzymatic method like EDTA or gentle scraping to preserve membrane integrity. [10]Combine all cells and centrifuge at 300 x g for 5 minutes. [10]3. Washing: Discard the supernatant and wash the cell pellet once with 1 mL of cold 1X PBS. Centrifuge again. 4. Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically 10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4). [10]Adjust the cell concentration to approximately 1 x 10^6 cells/mL. [10]5. Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL stock) to the 100 µL cell suspension. [10]Gently vortex the tube.
-
Incubation: Incubate the samples for 15-20 minutes at room temperature in the dark. [6]7. Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, PI-only, and Annexin V-only controls to set up compensation and quadrants correctly.
Tier 2 Data Presentation
Table 2: Apoptosis Induction by this compound in HeLa Cells (24h)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic (%) |
|---|---|---|---|---|---|
| Vehicle Control | - | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.6 ± 0.2 |
| This compound | 12.5 (IC50) | 48.2 ± 3.1 | 28.9 ± 2.5 | 20.1 ± 1.9 | 2.8 ± 0.7 |
| this compound | 25.0 (2x IC50) | 15.7 ± 2.8 | 35.6 ± 3.0 | 45.3 ± 3.5 | 3.4 ± 0.9 |
Data are presented as the mean percentage of total gated cells ± standard deviation.
Chapter 4: Tier 3 - Probing the Apoptotic Machinery
If Tier 2 results indicate apoptosis, we proceed to investigate key intracellular events associated with this process: cell cycle arrest and the activation of executioner caspases.
Cell Cycle Analysis by PI Staining
Causality & Rationale: Many cytotoxic agents, particularly those developed for oncology, function by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M). [11][12][13]This arrest can provide the cell time to repair damage or, if the damage is too severe, trigger apoptosis. By staining fixed and permeabilized cells with a DNA-intercalating dye like Propidium Iodide, we can quantify the DNA content of each cell. [11]Since cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, flow cytometry can resolve these populations and quantify the distribution of cells throughout the cycle. [14]A significant accumulation of cells in a particular phase following treatment indicates drug-induced cell cycle arrest.
-
Cell Seeding and Treatment: Culture and treat cells as described for the Annexin V assay (Section 2.3, Step 1).
-
Harvest and Fixation: Harvest cells as previously described. Wash once with PBS, then resuspend the pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 70% ethanol dropwise to achieve a final concentration of 70% ethanol for fixation. [15]Fix on ice or at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells to remove the ethanol and wash once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining buffer. A typical buffer consists of PBS containing 50 µg/mL PI, 100 µg/mL RNase A (to prevent staining of double-stranded RNA), and 0.1% Triton X-100 (to permeabilize). [15]5. Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer using a linear scale for the DNA fluorescence channel. [14]Use software with a cell cycle analysis algorithm (e.g., ModFit LT) to deconvolute the DNA histogram and quantify the percentage of cells in each phase.
Caspase-3/7 Activity Assay
Causality & Rationale: The activation of effector caspases, specifically Caspase-3 and Caspase-7, is a definitive hallmark and a point of no return in the apoptotic cascade. [16]These proteases are responsible for cleaving numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. Measuring their activity provides direct, functional evidence that the compound is triggering this specific pathway. The Caspase-Glo® 3/7 Assay is a highly sensitive luminescent method that utilizes a proluminescent substrate containing the "DEVD" tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7. [17]This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable, "glow-type" luminescent signal that is directly proportional to the amount of active Caspase-3/7. [17]
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence assays. Treat with this compound as described previously. The final volume in each well should be 100 µL.
-
Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use. [18]3. Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume. [17]4. Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold change in caspase activity by normalizing the relative luminescence units (RLU) of treated samples to the RLU of vehicle-treated control samples.
Tier 3 Data Presentation
Table 3: Effect of this compound on Cell Cycle Distribution and Caspase-3/7 Activity in HeLa Cells
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Caspase-3/7 Activity (Fold Change) |
|---|---|---|---|---|
| Vehicle Control | 55.4 ± 3.1 | 28.3 ± 1.9 | 16.3 ± 1.5 | 1.0 ± 0.1 |
| this compound (12.5 µM) | 20.1 ± 2.5 | 15.7 ± 2.0 | 64.2 ± 3.8 | 5.8 ± 0.4 |
Cell cycle data represent the mean percentage of cells ± SD after 24h treatment. Caspase activity is the mean fold change relative to control ± SD after 12h treatment.
Conclusion: Synthesizing a Cytotoxic Profile
For drug development professionals, these findings are significant. They establish this compound as a promising scaffold that warrants further investigation. The next logical steps would include expanding the analysis to a broader panel of cancer cell lines, investigating upstream apoptotic signaling pathways (e.g., mitochondrial membrane potential, Bcl-2 family protein expression), and ultimately, progressing to in vivo efficacy and safety studies. This structured in vitro evaluation provides the essential, self-validating data required to make informed decisions and confidently advance a compound in the long and complex journey of drug discovery.
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Methodological & Application
Experimental Protocol for the Suzuki Coupling Synthesis of 3-Phenylpyridazine
An Application Note for Researchers and Drug Development Professionals
Introduction
The pyridazine core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with diverse biological activities.[1][2] The functionalization of this heterocycle is therefore of significant interest to researchers in drug discovery and materials science. Among the various methods for carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, mild reaction conditions, and broad functional group tolerance.[3][4]
This application note provides a detailed, field-proven protocol for the synthesis of 3-phenylpyridazine via the palladium-catalyzed Suzuki coupling of a 3-halopyridazine with phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, present key optimization parameters, and provide a troubleshooting guide to address common challenges.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a transition metal-catalyzed process that couples an organoboron compound with an organohalide.[5] The catalytic cycle is a foundational concept for understanding and optimizing this transformation, involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 3-halopyridazine. This is often the rate-limiting step and results in a Pd(II) complex.[7][8] The electron-deficient nature of the pyridazine ring generally facilitates this step.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base, which forms a more nucleophilic "ate" complex, thereby facilitating the exchange of the halide or other ligand on the palladium with the phenyl group from the boron species.[7][9]
-
Reductive Elimination: The two coupled organic fragments (the pyridazinyl and phenyl groups) are expelled from the palladium coordination sphere, forming the new carbon-carbon bond of the this compound product. This step regenerates the catalytically active Pd(0) species, which re-enters the cycle.[6][8]
Detailed Experimental Protocol
This protocol is a generalized starting point. Optimization, particularly of the catalyst system and base, may be required depending on the specific halide used.
Materials and Reagents
-
Substrates: 3-Chloropyridazine or 3-Bromopyridazine (1.0 mmol, 1.0 equiv.), Phenylboronic acid (1.2 mmol, 1.2 equiv.)
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%) or similar catalyst (see Table 1).
-
Base: Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.) or other suitable base.
-
Solvents: 1,4-Dioxane (4 mL) and Degassed Water (1 mL).
-
Workup Reagents: Ethyl acetate, Brine (saturated NaCl solution), Anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Silica gel for column chromatography.
Apparatus Setup
-
A flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Inert atmosphere manifold (Nitrogen or Argon).
-
Standard laboratory glassware for workup and purification.
Step-by-Step Procedure
-
Reaction Setup: To the Schlenk flask, add 3-halopyridazine (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[10]
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (N₂ or Ar) for 10-15 minutes. This is critical as Pd(0) catalysts are sensitive to oxygen.[11]
-
Solvent Addition: Add the 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. Stir the mixture for 5 minutes to ensure dissolution and mixing.[10]
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the palladium catalyst [Pd(PPh₃)₄] (0.03 mmol) to the flask.
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from 4 to 24 hours.[12]
-
Workup: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[10]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield the pure this compound product.
-
Characterization: Confirm the identity and purity of the final product using techniques such as NMR (¹H, ¹³C) and Mass Spectrometry (MS).
Data Presentation: Optimization of Reaction Parameters
The success of the Suzuki coupling hinges on the judicious selection of the catalyst, ligand, base, and solvent. The choice often depends on the reactivity of the halide partner, with chlorides being less reactive than bromides and thus requiring more active catalyst systems.[10][11]
| Parameter | Reagent/Condition | Rationale & Causality | Reference(s) |
| Halide | 3-Bromopyridazine | More reactive C-Br bond leads to faster oxidative addition. Often results in higher yields and shorter reaction times. | [10] |
| 3-Chloropyridazine | More cost-effective but less reactive. Requires a more active catalyst system, often with bulky, electron-rich phosphine ligands to facilitate oxidative addition. | [13] | |
| Catalyst | Pd(PPh₃)₄ | A common, reliable Pd(0) catalyst suitable for many couplings, especially with aryl bromides. | [3][10] |
| Pd(OAc)₂ / Ligand | A Pd(II) precatalyst that is reduced in situ to Pd(0). Requires an external phosphine ligand. Allows for modular tuning of reactivity. | [9][13] | |
| PdCl₂(dppf) | An air-stable Pd(II) precatalyst with a bidentate phosphine ligand, often effective for challenging couplings. | [10] | |
| Base | K₂CO₃ or Na₂CO₃ | Standard, effective, and economical bases for many Suzuki couplings. Often used in aqueous solvent mixtures. | [12][14] |
| K₃PO₄ | A stronger base that is often effective for difficult couplings, including those with less reactive aryl chlorides. | [15] | |
| Cs₂CO₃ or CsF | Stronger, more soluble bases that can accelerate the reaction, but are more expensive. CsF can be used in anhydrous conditions. | [15] | |
| Solvent | Dioxane/Water, DME/Water | Common solvent systems that effectively dissolve both organic and inorganic reagents, facilitating the reaction. | [3][14] |
| Toluene, DMF | Aprotic polar solvents that can be used, sometimes offering advantages in solubility or temperature range. | [16] |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below is a guide to diagnosing and solving common issues.
| Problem | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Yield | Inactive Catalyst: The Pd(0) catalyst was oxidized due to insufficient inert atmosphere. | Ensure all reagents and solvents are thoroughly degassed and the reaction is maintained under a positive pressure of N₂ or Ar. | [11] |
| Poor Halide Reactivity: Aryl chlorides are significantly less reactive than bromides or iodides. | Switch to a more active catalyst system, such as one with a bulky, electron-rich phosphine ligand (e.g., P(t-Bu)₃) or a specialized precatalyst. Increase reaction temperature. | [13][17][18] | |
| Impure Reagents: The boronic acid may have degraded over time. | Use fresh phenylboronic acid or consider converting it to a more stable pinacol (Bpin) or MIDA boronate ester. | [11][15] | |
| Protodeboronation (Boronic acid is replaced by -H) | Excess Water/Proton Source: The C-B bond is cleaved before transmetalation can occur. | Use anhydrous solvents and a non-hydroxide base like K₃PO₄ or CsF. Using a more stable boronic ester can also mitigate this issue. | [15] |
| Slow Coupling Reaction: The desired reaction is too slow, allowing the side reaction to dominate. | Increase the reaction rate by using a more active catalyst, a stronger base, or a higher temperature. | [15] | |
| Formation of Black Precipitate | Catalyst Decomposition: The Pd(0) catalyst has agglomerated into inactive palladium black. | Ensure proper ligand-to-metal ratio. Check for solvent impurities (e.g., peroxides in THF/dioxane). Ensure thorough degassing. | [11][19] |
| Homocoupling (Formation of Biphenyl) | Oxygen in Reaction: Oxygen can promote the oxidative homocoupling of the boronic acid. | Rigorously exclude oxygen from the reaction vessel through proper inert gas techniques. | [14] |
Conclusion
The Suzuki-Miyaura cross-coupling provides an efficient and reliable pathway for the synthesis of this compound. By understanding the underlying mechanism and the critical roles of each component—the halide, boronic acid, catalyst, and base—researchers can successfully implement this protocol. Careful attention to maintaining an inert atmosphere and selecting the appropriate reaction conditions based on the halide's reactivity are paramount to achieving high yields and purity. The troubleshooting guide provided should serve as a valuable resource for optimizing this important transformation in the pursuit of novel chemical entities.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from Yoneda Labs website.[6]
-
BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling of 3-Chloro-4-methyl-6-phenylpyridazine. BenchChem.[20]
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from Mettler Toledo website.[5]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from Chemistry LibreTexts website.[7]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from Organic Chemistry Portal website.[9]
-
TCI Chemicals. (n.d.). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. Retrieved from TCI Chemicals website.
-
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. (2018). Applied Catalysis A: General.[14]
-
NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.[8]
-
Stanforth, S. P., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry.[12]
-
BenchChem. (2025). Troubleshooting failed Suzuki coupling with electron-rich aryl halides. BenchChem.[15]
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology.[21]
-
Biscoe, M. R., et al. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.[13]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules.[1]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules.[3]
-
A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. (2012). Tetrahedron Letters.[22]
-
BenchChem. (2025). Technical Support Center: Synthesis of 3-Phenylpyridine. BenchChem.[10]
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine from 3-Bromopyridine. BenchChem.[4]
-
Kolychev, E. L., et al. (2017). Catalyst screening for Suzuki-Miyaura coupling of 3-chloropyridine and 4-tolylboronic acid. ResearchGate.[17]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. ResearchGate.[2]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate.[16]
-
Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit.[19]
-
Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.[23]
-
BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions. BenchChem.[11]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed.[24]
-
Han, Y., & Giroux, S. (2003). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry.[18]
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The 3-Phenylpyridazine Scaffold: A Privileged Core for Kinase Interaction
An In-Depth Guide to the Application of the 3-Phenylpyridazine Scaffold in Modern Kinase Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for leveraging the this compound scaffold in the design and development of novel kinase inhibitors. As a privileged structure in medicinal chemistry, the pyridazine core offers a unique combination of synthetic accessibility and favorable biological interactions, making it a cornerstone for targeting a wide array of protein kinases implicated in oncology and other diseases. This guide provides an expert-level overview of the scaffold's significance, synthetic strategies, key kinase targets, and the critical experimental protocols required for its successful application in a drug discovery program.
Protein kinases, which regulate the majority of cellular signaling pathways, have become one of the most important classes of drug targets. The design of small molecule inhibitors that compete with adenosine triphosphate (ATP) for binding to the kinase active site is a clinically validated strategy. The success of this approach hinges on the identification of "privileged scaffolds"—core molecular structures that are predisposed to bind to the ATP pockets of multiple kinases.
The pyridazine ring system is a prominent example of such a scaffold.[1] Its defining feature is the presence of two adjacent nitrogen atoms, which are excellent hydrogen bond acceptors. This arrangement allows the pyridazine core to form one or more crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site, an interaction that is fundamental for potent inhibition.[2] The addition of a phenyl group at the 3-position provides a vector for exploring deeper hydrophobic pockets within the active site, offering a powerful handle to modulate both potency and selectivity. The 6-position of the pyridazine ring offers another key point for chemical modification to fine-tune physicochemical properties and target interactions.[1]
Synthetic Strategies: Building a this compound-Based Library
The utility of the this compound scaffold is significantly enhanced by its synthetic tractability. Robust and versatile cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allow for the rapid generation of diverse compound libraries from common starting materials like 3,6-dichloropyridazine or 6-amino-3-chloropyridazine.[2]
Below is a generalized workflow for the synthesis of a library of 3-phenyl-6-aminopyridazine derivatives, a common motif in kinase inhibitors.
Caption: General workflow for the synthesis and screening of a this compound-based kinase inhibitor library.
Key Kinase Targets and Associated Signaling Pathways
The versatility of the this compound scaffold has enabled the targeting of several critical kinase families.
Abl Kinase
The Abelson (Abl) tyrosine kinase is a non-receptor tyrosine kinase that, in its constitutively active BCR-Abl fusion protein form, is the primary driver of Chronic Myeloid Leukemia (CML).[3] Inhibitors of BCR-Abl have revolutionized CML treatment. However, the emergence of resistance, particularly the T315I "gatekeeper" mutation, presents a significant clinical challenge.[4] The design of inhibitors capable of overcoming this mutation is a key focus of medicinal chemistry. Ponatinib, a potent pan-BCR-Abl inhibitor that is active against the T315I mutant, features an imidazo[1,2-b]pyridazine core, demonstrating the power of pyridazine-based scaffolds in this area.[3][4][5]
Caption: Inhibition of the BCR-Abl signaling pathway by a this compound-based inhibitor.
Aurora Kinases
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are essential regulators of mitosis.[6] Their overexpression is common in many cancers and is associated with genomic instability and poor prognosis.[6] As such, they are attractive targets for cancer therapy. Several inhibitors incorporating pyridazine or related heterocyclic cores have been developed to target this kinase family.[7][8][9]
Caption: Role of Aurora kinases in mitosis and points of inhibition.
Vascular Endothelial Growth Factor Receptor (VEGFR)
VEGFRs, particularly VEGFR-2, are key mediators of angiogenesis—the formation of new blood vessels.[10] This process is critical for tumor growth and metastasis, making VEGFR-2 a prime target for anti-cancer therapies.[11][12] Several approved multi-kinase inhibitors, such as Sorafenib and Sunitinib, target VEGFR among other kinases.[10] The pyridazine scaffold has been successfully employed in the design of potent VEGFR inhibitors.[13]
Caption: Inhibition of the VEGFR-2 signaling cascade, a critical driver of tumor angiogenesis.
Structure-Activity Relationship (SAR) Insights
A systematic SAR study is the cornerstone of a successful medicinal chemistry campaign. For the this compound scaffold, potency and selectivity are modulated by substitutions at key positions.
-
3-Phenyl Group: Substitutions on this ring explore various sub-pockets of the ATP binding site. Halogens (e.g., fluoro, chloro) or small lipophilic groups can significantly enhance potency by forming favorable interactions in hydrophobic regions.[14][15]
-
6-Position: This position is crucial for interacting with the solvent-exposed region. Introducing basic amine groups (e.g., piperazines) can improve aqueous solubility and form additional interactions, often enhancing cell-based activity.[4]
-
Other Positions (4 and 5): While less commonly modified, substitutions at these positions can be used to fine-tune the electronic properties of the pyridazine ring or block potential sites of metabolism.
Representative Data for Pyridazine-Based Inhibitors
| Compound Class | R1 (at 6-position) | R2 (on Phenyl Ring) | Target Kinase | IC50 (nM) | Rationale for Modification |
| Series A | -Cl | -H | JNK1 | >10,000 | Starting point, poor activity. |
| Series B | -NH-(CH2)2-NH2 | 4-F | JNK1 | 50-100 | Addition of amine at C6 improves solubility and hinge binding. 4-fluoro on phenyl ring probes hydrophobic pocket.[14] |
| Series C | Imidazo[1,2-b] fused ring | -C≡C-linker to benzamide | BCR-Abl (T315I) | 2-5 | Fused ring system and linker designed to avoid steric clash with the T315I mutant gatekeeper residue.[4] |
| Series D | -NH-Aryl | -H | ALK5 | 10-50 | Aryl amine at C6 explores additional binding space and improves potency over a simple amino group.[16] |
Note: IC50 values are representative and compiled from various sources to illustrate SAR principles.
Detailed Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of this compound-based kinase inhibitors.
Protocol 1: Synthesis of 3-Phenyl-6-aminopyridazine via Suzuki-Miyaura Coupling
This protocol describes a robust method for coupling an arylboronic acid to a chloropyridazine core, a foundational step in inhibitor synthesis.[2]
Materials:
-
6-Amino-3-chloropyridazine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Xantphos (or other suitable phosphine ligand)
-
Cesium Carbonate (Cs2CO3)
-
1,4-Dioxane (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 6-amino-3-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), and Cs2CO3 (2.0 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed. Causality: Palladium catalysts are sensitive to oxygen, which can lead to catalyst deactivation and poor reaction yield.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as a pre-mixed solution of Pd(OAc)2 (0.05 eq) and Xantphos (0.1 eq).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The reaction should be a stirrable slurry.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with water and extract three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-phenyl-6-aminopyridazine.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ADP produced.[3][16][17]
Materials:
-
Recombinant kinase enzyme (e.g., Abl, Aurora A, VEGFR-2)
-
Kinase-specific substrate peptide
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white microplates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 25 nL) of the compound dilutions into the 384-well plates. Include DMSO-only wells for 0% inhibition (high control) and wells without enzyme for 100% inhibition (low control).
-
Kinase Reaction Setup: In a suitable microplate, add the test compound, the kinase enzyme, and the specific substrate in the kinase assay buffer. Causality: The order of addition can be important. Pre-incubating the enzyme with the inhibitor before adding ATP allows the inhibitor to bind first.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near its Km value for the specific kinase to ensure competitive inhibitors can be accurately assessed.
-
Incubation: Incubate the plate at room temperature (or 30°C) for a specified period (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Detection - Step 1: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate for 40 minutes at room temperature. Causality: Removing the remaining ATP is critical to prevent it from interfering with the subsequent luminescence-generating step.
-
Detection - Step 2: Add Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescent signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the high and low controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism, Dotmatics).
Protocol 3: Cell-Based Antiproliferative Assay (MTT/MTS Assay)
This assay evaluates the ability of a compound to inhibit the growth and proliferation of cancer cell lines.[3][17]
Materials:
-
Cancer cell line of interest (e.g., K562 for BCR-Abl, HeLa for Aurora, HUVEC for VEGFR)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
96-well clear cell culture plates
-
Test compounds (this compound derivatives)
-
MTT or MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Solubilization solution (for MTT assay, e.g., acidic isopropanol)
-
Microplate reader capable of measuring absorbance
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂. Causality: Allowing cells to adhere overnight ensures they are in a healthy, exponential growth phase before compound treatment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO, final concentration typically ≤0.5%) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours. The duration should be sufficient for multiple cell doublings to observe a significant effect on proliferation.
-
Viability Measurement (MTS): Add 20 µL of MTS reagent to each well and incubate for an additional 1-4 hours. Causality: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of color is directly proportional to the number of living cells.
-
Data Acquisition: Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting a dose-response curve.
Conclusion and Future Perspectives
The this compound scaffold represents a highly validated and versatile starting point for the design of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, combined with synthetically accessible vectors for optimization, ensures its continued relevance in drug discovery. Future efforts will likely focus on developing next-generation inhibitors with improved selectivity profiles to minimize off-target effects, exploring novel kinase targets, and developing covalent inhibitors by incorporating reactive moieties onto the scaffold. The robust protocols and strategic insights provided in this guide offer a solid foundation for researchers aiming to exploit the full potential of this powerful chemical scaffold.
References
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Shakespeare, W. C., et al. (2010). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant. Journal of Medicinal Chemistry, 53(12), 4701–4719. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega. Retrieved from [Link]
-
El-Damasy, A. K., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(46), 42423–42449. Retrieved from [Link]
-
Gourdel, M., et al. (2003). Synthesis of pyrimidinopyridine-triazene conjugates targeted to abl tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 13(1), 141-144. Retrieved from [Link]
-
Kim, K., et al. (2015). Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling. British Journal of Pharmacology, 172(11), 2848-2861. Retrieved from [Link]
-
Li, Y., et al. (2023). Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Kettle, J. G., et al. (2018). Characterization of a highly selective inhibitor of the Aurora kinases. Wellcome Open Research, 3, 119. Retrieved from [Link]
-
Watterson, D. M., et al. (2004). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 47(1), 271-274. Retrieved from [Link]
-
Payton, M., et al. (2013). Discovery of N-(4-(3-(2-aminopyrimidin-4-yl)pyridin-2-yloxy)phenyl)-4-(4-methylthiophen-2-yl)phthalazin-1-amine (AMG 900), a highly selective, orally bioavailable inhibitor of aurora kinases with activity against multidrug-resistant cancer cell lines. Journal of Medicinal Chemistry, 56(8), 3197-3210. Retrieved from [Link]
-
Amici, R., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Yoshikawa, S., et al. (2018). Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Antitumor Activity. ACS Medicinal Chemistry Letters, 9(10), 1019–1024. Retrieved from [Link]
-
Lee, J., et al. (2021). Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Molecules, 26(11), 3123. Retrieved from [Link]
-
Furet, P., et al. (2019). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 10(7), 1032–1037. Retrieved from [Link]
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Squillace, R. M., et al. (2010). Discovery of a potent, selective, and orally bioavailable pyridinyl-pyrimidine phthalazine aurora kinase inhibitor. Journal of Medicinal Chemistry, 53(17), 6364-6376. Retrieved from [Link]
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Tauchi, T. (2013). [3rd generation ABL kinase inhibitor and Philadelphia chromosome positive leukemia]. Rinsho Ketsueki, 54(10), 1682-1686. Retrieved from [Link]
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Al-Suhaimi, K. S., et al. (2022). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 13(12), 1475–1496. Retrieved from [Link]
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Al-Salem, H. S., et al. (2023). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 15(18), 1625–1649. Retrieved from [Link]
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Ciftci, H. I., et al. (2019). The Abelson (ABL) 1 tyrosine kinase inhibition of selected compounds and imatinib. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Summary of the interactions of each inhibitor and imatinib with the tyrosine kinase BCR-Abl-1 model. ResearchGate. Retrieved from [Link]
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Charoenphandhu, J., et al. (2014). Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach. Bioorganic & Medicinal Chemistry Letters, 24(10), 2266-2270. Retrieved from [Link]
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He, Z. X., et al. (2021). Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. European Journal of Medicinal Chemistry, 209, 112946. Retrieved from [Link]
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ResearchGate. (n.d.). Discovery of Novel 1,3-Diphenylpyrazine Derivatives as Potent S-Phase Kinase-Associated Protein 2 (Skp2) Inhibitors for the Treatment of Cancer. ResearchGate. Retrieved from [Link]
-
Cheeseman, M. D., et al. (2012). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 55(20), 8831–8849. Retrieved from [Link]
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ResearchGate. (n.d.). Characterization of Three Druggable Hot-Spots in the Aurora-A/TPX2 Interaction Using Biochemical, Biophysical, and Fragment-Based Approaches. ResearchGate. Retrieved from [Link]
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Patsnap Synapse. (n.d.). What are the therapeutic candidates targeting VEGFR?. Patsnap. Retrieved from [Link]
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Application Note: A Robust and Scalable Four-Step Synthesis of 3-Phenylpyridazine
Abstract
This guide provides a detailed, step-by-step protocol for the multigram scale-up synthesis of 3-phenylpyridazine, a key heterocyclic scaffold in medicinal chemistry and materials science. The described four-step synthetic route is designed for scalability, robustness, and high fidelity, starting from the commercially available precursor, 4-oxo-4-phenylbutanoic acid. The process involves a cyclocondensation to form a dihydropyridazinone, followed by oxidation, chlorination, and final reductive dehalogenation. This document offers in-depth procedural instructions, explains the chemical principles behind each transformation, and addresses critical safety and scale-up considerations, particularly concerning the handling of hazardous reagents like hydrazine hydrate and phosphorus oxychloride.
Introduction
The pyridazine ring is a privileged heterocyclic motif characterized by its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity. These features make pyridazine derivatives, such as this compound, highly valuable as building blocks in drug discovery. However, transitioning pyridazine synthesis from the bench to a larger scale presents significant challenges, including ensuring reaction control, managing hazardous reagents, and achieving consistent product purity and yield. This application note details a validated, four-step pathway that is well-suited for producing this compound on a multigram scale, providing researchers and process chemists with a reliable and thoroughly documented procedure.
Overall Synthetic Strategy
The synthesis proceeds through four distinct chemical transformations, allowing for the isolation and characterization of key intermediates. This staged approach enhances process control and ensures the high purity of the final product.
Caption: Four-step synthetic route to this compound.
Safety First: Hazard Analysis and Mitigation
Scaling up chemical reactions requires a rigorous assessment of potential hazards. The primary risks in this synthesis are associated with hydrazine hydrate and phosphorus oxychloride (POCl₃).
-
Hydrazine Hydrate (N₂H₄·H₂O): A toxic, corrosive, and suspected carcinogen that can be absorbed through the skin.[1][2] It is also a combustible liquid.[3]
-
Mitigation: Always handle hydrazine hydrate in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including butyl rubber gloves, chemical safety goggles, a face shield, and a lab coat.[5] Store away from oxidizing agents and sources of ignition.[1][3] Have a spill kit ready. All waste is considered extremely hazardous and must be disposed of according to institutional guidelines.[4]
-
-
Phosphorus Oxychloride (POCl₃): A highly corrosive and toxic substance that reacts violently with water, releasing heat and toxic fumes (HCl).
-
Mitigation: Handle exclusively in a fume hood, away from moisture. Use appropriate PPE, including acid-resistant gloves. The quenching of excess POCl₃ is highly exothermic and must be performed with extreme care. A "reverse quench," where the reaction mixture is slowly added to a cold, stirred quenching solution (e.g., ice/water or aqueous base), is the mandatory and safer procedure.[6][7] In-situ monitoring techniques can confirm the completeness of the quench on a large scale.[8][9][10]
-
Part 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one (Intermediate 1)
Principle & Rationale: This step involves the cyclocondensation of a γ-ketoacid with hydrazine. The reaction forms a stable six-membered dihydropyridazinone ring, which precipitates from the reaction mixture upon cooling, facilitating simple isolation. This method is a robust and widely used strategy for constructing the pyridazinone core.[11][12]
Materials & Equipment:
| Reagent/Material | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| 4-Oxo-4-phenylbutanoic acid | 178.18 | 50.0 g | 0.281 | 1.0 |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 17.5 mL | 0.351 | 1.25 |
| Ethanol (95%) | - | 250 mL | - | - |
| 1 L Round-Bottom Flask | - | 1 | - | - |
| Reflux Condenser | - | 1 | - | - |
| Magnetic Stirrer/Hotplate | - | 1 | - | - |
| Büchner Funnel & Filter Flask | - | 1 | - | - |
Detailed Protocol:
-
Charge a 1 L round-bottom flask with 4-oxo-4-phenylbutanoic acid (50.0 g, 0.281 mol) and ethanol (250 mL).
-
Stir the suspension at room temperature to achieve partial dissolution.
-
Carefully add hydrazine hydrate (17.5 mL, ~0.351 mol) dropwise to the stirred suspension over 10 minutes.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C).
-
Maintain reflux with vigorous stirring for 4 hours. The reaction mixture will become a clear, homogenous solution.
-
Monitor reaction completion via Thin Layer Chromatography (TLC).
-
After completion, remove the heat source and allow the solution to cool slowly to room temperature.
-
Cool the mixture further in an ice bath for 1 hour to maximize precipitation.
-
Collect the resulting white crystalline solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold ethanol (2 x 50 mL).
-
Dry the solid under vacuum at 50 °C to a constant weight.
Process Insights & Scale-Up Considerations:
-
Exotherm: The initial addition of hydrazine hydrate is mildly exothermic; controlled addition is recommended.
-
Crystallization: Slow cooling promotes the formation of larger, purer crystals. Seeding with a small crystal can be beneficial if precipitation is slow to initiate.
-
Yield: This step typically provides a high yield (85-95%) of clean product, often requiring no further purification.
Part 2: Oxidation to 6-Phenylpyridazin-3(2H)-one (Intermediate 2)
Principle & Rationale: Aromatization of the dihydropyridazinone ring is achieved through oxidation. Bromine in acetic acid is an effective and scalable reagent for this transformation, leading to the formation of the more stable, conjugated pyridazinone system.
Materials & Equipment:
| Reagent/Material | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Intermediate 1 | 174.19 | 40.0 g | 0.230 | 1.0 |
| Glacial Acetic Acid | - | 200 mL | - | - |
| Bromine (Br₂) | 159.81 | 12.4 mL | 0.241 | 1.05 |
| Sodium Thiosulfate (sat. aq.) | - | As needed | - | - |
| Water | - | 800 mL | - | - |
Detailed Protocol:
-
In a 1 L flask, dissolve Intermediate 1 (40.0 g, 0.230 mol) in glacial acetic acid (200 mL) with gentle warming if necessary.
-
Cool the solution to 15-20 °C in a water bath.
-
Slowly add bromine (12.4 mL, 0.241 mol) dropwise over 30 minutes, maintaining the temperature below 30 °C. The solution will turn deep red/brown.
-
After the addition is complete, stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture slowly into 800 mL of ice-cold water with vigorous stirring. A precipitate will form.
-
Stir the suspension for 30 minutes. If the color of bromine persists, add saturated sodium thiosulfate solution dropwise until the color is discharged.
-
Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the solid under vacuum at 60 °C. Recrystallization from ethanol or isopropanol can be performed if necessary.[13]
Process Insights & Scale-Up Considerations:
-
Bromine Handling: Bromine is highly corrosive and toxic. All operations must be conducted in a fume hood with appropriate PPE.
-
Temperature Control: The bromination reaction is exothermic. Maintaining the temperature is crucial to prevent side reactions.
-
Work-up: Ensuring complete neutralization of acetic acid and removal of bromine is key to product stability and purity.
Part 3: Chlorination to 3-Chloro-6-phenylpyridazine (Intermediate 3)
Principle & Rationale: The conversion of the pyridazinone to the corresponding chloropyridazine is a critical step, accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[14][15] This reaction proceeds via an intermediate phosphoryl derivative, followed by nucleophilic attack of chloride. Using excess POCl₃ as both reagent and solvent is common, but solvent-free methods with equimolar reagents are possible for greener chemistry.[15]
Materials & Equipment:
| Reagent/Material | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Intermediate 2 | 172.18 | 30.0 g | 0.174 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | 153.33 | 90 mL | 0.96 | ~5.5 |
| Ice | - | ~1 kg | - | - |
| Dichloromethane (DCM) | - | 300 mL | - | - |
| Sodium Bicarbonate (sat. aq.) | - | As needed| - | - |
Detailed Protocol:
-
Caution: Perform this entire procedure in a high-efficiency fume hood.
-
Charge a flask with Intermediate 2 (30.0 g, 0.174 mol) and carefully add POCl₃ (90 mL).
-
Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3 hours. The solid will dissolve, and the solution will darken.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature.
-
Quenching: Prepare a large beaker with crushed ice (~1 kg). With vigorous mechanical stirring, add the cooled reaction mixture very slowly and dropwise to the ice. This is a highly exothermic and gas-evolving process. Maintain the quench temperature below 20 °C.
-
Once the addition is complete, stir for an additional 30 minutes.
-
Carefully neutralize the acidic aqueous solution by the slow addition of solid sodium bicarbonate or saturated aqueous solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the solid by recrystallization from an appropriate solvent (e.g., ethanol or hexanes/ethyl acetate).
Process Insights & Scale-Up Considerations:
-
Quenching Safety: The quench is the most hazardous part of this step. Slow, controlled addition into ice ("reverse quench") is non-negotiable.[6][7] For larger scales, quenching into a warm (35-40 °C) aqueous sodium acetate solution can provide even better control over the hydrolysis of POCl₃.[7]
-
Material Compatibility: POCl₃ is corrosive. Ensure all glassware and equipment are dry and appropriate for use.
Part 4: Reductive Dechlorination to this compound (Final Product)
Principle & Rationale: The final step is the removal of the chlorine atom. Catalytic transfer hydrogenation is a safe and effective method for this transformation at scale, avoiding the need for high-pressure hydrogenation equipment.[16][17] A hydrogen donor, such as formic acid or ammonium formate, is used in conjunction with a palladium catalyst to effect the reduction.[17][18] Direct catalytic hydrogenation is also a viable alternative.[19]
Materials & Equipment:
| Reagent/Material | M.W. | Quantity | Moles | Equiv. |
|---|---|---|---|---|
| Intermediate 3 | 190.63 | 25.0 g | 0.131 | 1.0 |
| Palladium on Carbon (10% Pd) | - | 1.25 g | - | 5 wt% |
| Ammonium Formate | 63.06 | 41.3 g | 0.655 | 5.0 |
| Methanol | - | 250 mL | - | - |
| Celite® | - | ~10 g | - | - |
Detailed Protocol:
-
To a flask, add Intermediate 3 (25.0 g, 0.131 mol), methanol (250 mL), and ammonium formate (41.3 g, 0.655 mol).
-
Stir the mixture to dissolve the solids.
-
Carefully add 10% Palladium on Carbon (1.25 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approx. 65 °C) for 2-4 hours. The reaction is often accompanied by gentle gas evolution.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (2 x 25 mL). Caution: The catalyst on the Celite pad can be pyrophoric; do not allow it to dry completely in the air. Quench the pad with water.
-
Combine the filtrates and remove the methanol under reduced pressure.
-
Dissolve the residue in dichloromethane (150 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., water/ethanol or toluene/hexanes) to obtain pure this compound as a crystalline solid.
Process Insights & Scale-Up Considerations:
-
Catalyst Handling: Palladium on carbon is flammable. Handle under an inert atmosphere and never add it to a hot solution. Filtration must be done carefully to prevent ignition.
-
Hydrogen Donor: Ammonium formate is effective, but other donors like formic acid or polymethylhydrosiloxane (PMHS) can also be used.[17][20]
-
Purification: The final product is typically a solid with a melting point around 98 °C.[21] Recrystallization is usually sufficient to achieve high purity.
Workflow and Data Summary
Caption: Overall process workflow for the synthesis of this compound.
Table 1: Summary of Yields and Product Forms
| Step | Product | Expected Yield | Physical Form | M.P. (°C) |
|---|---|---|---|---|
| 1 | 6-Phenyl-4,5-dihydropyridazin-3(2H)-one | 85-95% | White Crystalline Solid | 148-150 |
| 2 | 6-Phenylpyridazin-3(2H)-one | 80-90% | Off-White Solid | 175-178 |
| 3 | 3-Chloro-6-phenylpyridazine | 75-85% | Light Yellow Solid | 158-161 |
| 4 | this compound | 85-95% | White to Pale Yellow Solid | 97-99 |
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Li, X., et al. (2012). A Safe and Scalable Process for the Vilsmeier Formylation of an Indole. Organic Process Research & Development, 16(9), 1727–1731. Available at: [Link]
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Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. Organic Process Research & Development, 14(5), 1159–1165. Available at: [Link]
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Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ACS Publications. Available at: [Link]
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Kulesza, A., et al. (2010). Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. ResearchGate. Available at: [Link]
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Dong, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(12), 14777–14787. Available at: [Link]
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Mandour, A. H., et al. (2008). Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators. Acta Pharmaceutica, 58(4), 393–405. Available at: [Link]
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El-Sayed, N., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. Available at: [Link]
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Zhang, J., et al. (2023). Highly active, ultra-low loading single-atom iron catalysts for catalytic transfer hydrogenation. Nature Communications, 14(1), 6667. Available at: [Link]
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El-Sayed, N., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Molecules, 28(22), 7541. Available at: [Link]
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Rahaim, R. J., & Maleczka, R. E. (2002). Room temperature dehalogenation of chloroarenes by polymethylhydrosiloxane (PMHS) under palladium catalysis. Tetrahedron Letters, 43(49), 8823-8826. Available at: [Link]
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Application Notes and Protocols for the Utilization of 3-Phenylpyridazine in Agrochemical Development
Introduction: The 3-Phenylpyridazine Scaffold - A Versatile Core for Modern Agrochemicals
The this compound core, a six-membered heterocyclic structure featuring two adjacent nitrogen atoms and a phenyl substituent, has emerged as a privileged scaffold in the discovery of novel agrochemicals.[1] Its inherent chemical properties and synthetic tractability allow for the generation of diverse molecular libraries with a broad spectrum of biological activities. Researchers have successfully developed potent herbicides, fungicides, and insecticides based on this versatile chemical framework.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound derivatives, offering detailed protocols for their application in agrochemical research and development.
The significance of the pyridazine and pyridazinone heterocycles in crop protection is well-established, with commercial products demonstrating their efficacy.[3] The continuous need for new agrochemicals with improved efficacy, selectivity, and environmental profiles drives the ongoing investigation into novel derivatives. These application notes are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively utilize the this compound scaffold in their discovery pipelines.
Part 1: Synthesis of this compound Derivatives
The synthetic accessibility of the this compound core allows for extensive chemical modification to optimize biological activity. The following section details common and effective synthetic strategies.
Core Synthesis: Construction of the this compound Ring
A foundational step in many synthetic routes is the construction of the pyridazine or pyridazinone ring system. A common and versatile method involves the cyclization of β-aroylpropionic acids with hydrazine hydrate.[4]
Protocol 1: Synthesis of 6-Phenyl-4,5-dihydropyridazin-3(2H)-one
This protocol describes a general procedure for the synthesis of a key pyridazinone intermediate.
Materials:
-
β-Benzoylpropionic acid
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
Procedure:
-
In a 250 mL round-bottom flask, dissolve β-benzoylpropionic acid (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) to the solution.
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of solution upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
Functionalization of the Pyridazine Ring
Once the core is synthesized, further modifications can be made to introduce various functional groups, which is crucial for tuning the biological activity. A common intermediate for further derivatization is 3-chloro-6-phenylpyridazine.
Protocol 2: Synthesis of 3-Chloro-6-phenylpyridazine
This protocol details the chlorination of a pyridazinone precursor.
Materials:
-
6-Phenylpyridazin-3(2H)-one (synthesized from the corresponding dihydropyridazinone via oxidation)
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
In a round-bottom flask, carefully add phosphorus oxychloride (excess, e.g., 5-10 equivalents) to 6-phenylpyridazin-3(2H)-one (1 equivalent).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
The product will precipitate as a solid. Collect the solid by filtration and wash thoroughly with water until the filtrate is neutral.
-
Dry the crude product and recrystallize from a suitable solvent (e.g., ethanol or isopropanol) to yield pure 3-chloro-6-phenylpyridazine.[5]
Synthesis of Bioactive Derivatives: 3-Phenoxypyridazines (Herbicidal)
A notable class of herbicides is the 3-phenoxypyridazines. These are typically synthesized via nucleophilic aromatic substitution.[2][6]
Protocol 3: Synthesis of 3-Phenoxy-6-phenylpyridazine
This protocol outlines the reaction of 3-chloro-6-phenylpyridazine with a phenol.
Materials:
-
3-Chloro-6-phenylpyridazine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and hotplate
Procedure:
-
To a round-bottom flask, add 3-chloro-6-phenylpyridazine (1 equivalent), phenol (1.2 equivalents), and potassium carbonate (2 equivalents) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 6-12 hours. Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
The product will precipitate. Collect the solid by filtration and wash with water.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 3-phenoxy-6-phenylpyridazine.
Part 2: Biological Evaluation of this compound Derivatives
A critical aspect of agrochemical development is the robust biological evaluation of synthesized compounds. This section provides detailed protocols for assessing the herbicidal, fungicidal, and insecticidal activity of this compound derivatives.
Herbicidal Activity Screening
Many pyridazine-based herbicides act by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[7]
Protocol 4: In Vitro Protoporphyrinogen Oxidase (PPO) Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of test compounds on PPO activity.
Materials:
-
Test compounds (dissolved in DMSO)
-
PPO enzyme extract (from a suitable plant source, e.g., etiolated barley seedlings)
-
Protoporphyrinogen IX (substrate)
-
Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing Tween 80 and DTT)
-
96-well microplate
-
Microplate reader (fluorometer)
Procedure:
-
Enzyme Preparation: Homogenize etiolated plant tissue in an extraction buffer and isolate the mitochondrial fraction containing PPO through differential centrifugation.
-
Assay Setup: In a 96-well microplate, add the reaction buffer.
-
Add the test compound solution at various concentrations (typically in a serial dilution). Include a DMSO control.
-
Add the PPO enzyme extract to each well and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX.
-
Measurement: Immediately measure the fluorescence of the product, protoporphyrin IX, at an excitation wavelength of ~405 nm and an emission wavelength of ~630 nm over time.
-
Data Analysis: Calculate the rate of reaction for each concentration. Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the reaction rate against the inhibitor concentration.
Fungicidal Activity Screening
The antifungal properties of this compound derivatives can be assessed using a mycelial growth inhibition assay.[8]
Protocol 5: In Vitro Mycelial Growth Inhibition Assay
This protocol evaluates the ability of compounds to inhibit the growth of pathogenic fungi.
Materials:
-
Test compounds (dissolved in a suitable solvent like acetone or DMSO)
-
Potato Dextrose Agar (PDA) medium
-
Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)
-
Sterile petri dishes
-
Cork borer
Procedure:
-
Media Preparation: Prepare PDA medium and autoclave. While the medium is still molten (around 45-50 °C), add the test compound at the desired final concentration. Pour the amended PDA into sterile petri dishes.
-
Inoculation: From a fresh culture of the test fungus, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter) and place it in the center of the PDA plate containing the test compound.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus (e.g., 25 °C) in the dark.
-
Measurement: After a set incubation period (e.g., 3-5 days, or until the mycelium in the control plate reaches the edge), measure the diameter of the fungal colony in two perpendicular directions.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations.[9][10]
Insecticidal Activity Screening
The insecticidal efficacy of this compound derivatives can be evaluated against various pest insects, such as aphids.[11][12]
Protocol 6: Aphid Leaf-Dip Bioassay
This protocol is used to assess the contact and/or ingestion toxicity of compounds to aphids.
Materials:
-
Test compounds (dissolved in acetone with a surfactant like Tween-80)
-
Host plant leaves (e.g., fava bean or cabbage leaves)
-
Aphids (e.g., Aphis craccivora)
-
Petri dishes lined with moist filter paper
Procedure:
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound in an acetone-water solution containing a surfactant.
-
Leaf Treatment: Dip host plant leaves into the test solutions for a set time (e.g., 10-20 seconds) and allow them to air dry. A control leaf should be dipped in the solvent-surfactant solution without the test compound.
-
Infestation: Place the treated leaves in petri dishes. Transfer a known number of aphids (e.g., 20-30 adults or nymphs) onto each leaf disc using a fine paintbrush.[11]
-
Incubation: Maintain the petri dishes at a controlled temperature and photoperiod (e.g., 25 °C, 16:8 h light:dark).
-
Mortality Assessment: After 24, 48, and/or 72 hours, count the number of dead aphids. Aphids that are unable to move when gently prodded with a fine brush are considered dead.
-
Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the LC₅₀ value (the concentration that causes 50% mortality of the test population) using probit analysis.[13][14]
Part 3: Structure-Activity Relationships and Data Interpretation
Understanding the relationship between chemical structure and biological activity is paramount for rational agrochemical design.
Herbicidal Activity SAR
For PPO-inhibiting herbicides based on the this compound scaffold, key structural features influence activity. For instance, in 3-phenoxypyridazine derivatives, the nature and position of substituents on both the phenyl and pyridazine rings are critical.[2][6] Generally, electron-withdrawing groups on the phenyl ring can enhance activity.
Fungicidal and Insecticidal Activity SAR
The fungicidal and insecticidal activities of this compound derivatives are also highly dependent on their substitution patterns. For example, the introduction of specific lipophilic groups can enhance membrane permeability and target site interaction. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate physicochemical properties with biological activity, guiding the synthesis of more potent compounds.[15][16]
Data Presentation
The following tables provide a template for summarizing the biological activity data for a series of hypothetical this compound derivatives.
Table 1: Herbicidal Activity of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | PPO Inhibition IC₅₀ (µM) | Greenhouse EC₅₀ (g/ha) vs. Amaranthus retroflexus |
| PPZ-H1 | H | H | 15.2 | 250 |
| PPZ-H2 | 4-Cl | H | 5.8 | 120 |
| PPZ-H3 | 4-CF₃ | H | 1.2 | 55 |
| PPZ-H4 | 4-Cl | 6-Cl | 2.5 | 80 |
Table 2: Fungicidal Activity of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | EC₅₀ (µg/mL) vs. Botrytis cinerea | EC₅₀ (µg/mL) vs. Fusarium graminearum |
| PPZ-F1 | H | H | >100 | >100 |
| PPZ-F2 | 4-F | 6-CH₃ | 12.5 | 25.1 |
| PPZ-F3 | 2,4-diCl | 6-CH₃ | 3.2 | 8.7 |
| PPZ-F4 | 4-OCH₃ | 6-CH₃ | 28.4 | 55.2 |
Table 3: Insecticidal Activity of this compound Derivatives
| Compound ID | R1 Substituent | R2 Substituent | LC₅₀ (ppm) vs. Aphis craccivora (48h) |
| PPZ-I1 | H | H | >200 |
| PPZ-I2 | 4-t-butyl | 6-Cl | 15.8 |
| PPZ-I3 | 4-OCF₃ | 6-Cl | 5.2 |
| PPZ-I4 | 4-t-butyl | 6-Br | 12.5 |
Part 4: Visualization of Key Concepts
Visual aids are essential for understanding complex scientific concepts. The following diagrams, generated using Graphviz, illustrate key workflows and relationships in the development of this compound-based agrochemicals.
Caption: Generalized synthetic workflow for this compound-based agrochemicals.
Caption: Mechanism of action for PPO-inhibiting this compound herbicides.
Caption: Logical relationship in the structure-activity relationship (SAR)-guided design process.
References
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Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (n.d.). Semantic Scholar. Retrieved from [Link]
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Design, synthesis, and quantitative structure-activity relationship study of herbicidal analogues of pyrazolo[5,1-d][1][6][8][15]tetrazin-4(3H)ones. (2009). PubMed. Retrieved from [Link]
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Jojima, T., & Oyamada, K. (1968). Syntheses of Pyridazine Derivatives as Herbicides Part III. Preparation of 3- and 4-Phenoxypyridazines. J-Stage. Retrieved from [Link]
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Median effective concentration (EC50; μg mL⁻¹) values of some compounds against tested fungi. (n.d.). ResearchGate. Retrieved from [Link]
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Synthesis, Fungicidal Activity, and QSAR of Pyridazinonethiadiazoles. (2002). ACS Publications. Retrieved from [Link]
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Synthesis, crystal structure, herbicidal activities and 3D-QSAR study of some novel 1,2,4-triazolo[4,3-a]pyridine derivatives. (2014). PubMed. Retrieved from [Link]
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Design, synthesis, and herbicidal activity of novel phenoxypyridine derivatives containing natural product coumarin. (2021). PubMed. Retrieved from [Link]
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3-Phenoxypyridazine as a New Selective Herbicide. (1966). J-Stage. Retrieved from [Link]
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One-Pot, Four-Component Reaction for the Design, Synthesis, and SAR Studies of Novel Pyridines for Insecticidal Bioefficacy Screening against Cowpea Aphid (Aphis craccivora). (2024). National Institutes of Health. Retrieved from [Link]
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EC 50 Values of Some of the Target Compounds against the Test Fungi EC... (n.d.). ResearchGate. Retrieved from [Link]
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EC 50 values of some compounds against four fungi. (n.d.). ResearchGate. Retrieved from [Link]
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Functionalized Pyridines: Synthesis and Toxicity Evaluation of Potential Insecticidal Agents against Aphis craccivora. (2023). National Institutes of Health. Retrieved from [Link]
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Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. (n.d.). PrepChem.com. Retrieved from [Link]
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Design, synthesis and quantitative structure-activity relationship study of herbicidal analogues of pyrazolotetrazinones. (2009). ResearchGate. Retrieved from [Link]
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An overview on the green synthesis and removal methods of pyridaben. (2022). Frontiers. Retrieved from [Link]
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Synthesis and antiviral activity of 3-substituted phenyl-6-substituted phenyl (1,2,4) triazolo (4,3-b) pyridazin. (2018). The Pharmaceutical and Chemical Journal. Retrieved from [Link]
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An overview on the green synthesis and removal methods of pyridaben. (2022). ResearchGate. Retrieved from [Link]
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Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives. (2019). ACS Publications. Retrieved from [Link]
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An overview on the green synthesis and removal methods of pyridaben. (2022). PubMed. Retrieved from [Link]
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Pyridine Derivatives as Insecticides. Part 1: Synthesis and Toxicity of Some Pyridine Derivatives Against Cowpea Aphid, Aphis craccivora Koch (Homoptera: Aphididae). (2014). ACS Publications. Retrieved from [Link]
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In vitro antifungal activity of heterocyclic organoboron compounds against Trichophyton mentagrophytes and Microsporum canis obtained from clinical isolates. (2022). ResearchGate. Retrieved from [Link]
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Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2020). PubMed Central. Retrieved from [Link]
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Introduction: The Significance of the 3-Amino-6-Phenylpyridazine Scaffold
An Application Note and Detailed Protocol for the Synthesis of 3-Amino-6-Phenylpyridazine Derivatives
The pyridazine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and cardiovascular effects.[1][2][3] Among these, the 3-amino-6-phenylpyridazine core has emerged as a structure of significant interest for drug development professionals. These compounds have been identified as selective CB2 agonists for treating inflammatory pain and as potent antineuroinflammatory agents, capable of suppressing the overproduction of cytokines and oxidative stress products associated with neurodegenerative diseases.[4][5][6]
The utility of this scaffold lies in its structural features: the pyridazine ring acts as a versatile platform, the amino group at the 3-position provides a key hydrogen-bonding moiety, and the phenyl group at the 6-position allows for extensive functionalization to modulate potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of the primary synthetic strategies and a detailed, field-proven protocol for the preparation of these valuable compounds.
Synthetic Strategies: A Tale of Two Approaches
The synthesis of 3-amino-6-phenylpyridazine derivatives is predominantly achieved through two strategic pathways: the functionalization of a pre-existing pyridazine ring or the de novo construction of the ring system.
-
Modern Approach: Functionalization via Cross-Coupling Reactions This is often the most efficient and versatile method, utilizing a pre-formed, suitably halogenated aminopyridazine. The Suzuki-Miyaura cross-coupling reaction is the gold standard in this context, offering high yields and excellent functional group tolerance.[7] The general strategy involves coupling a 3-amino-6-halopyridazine (typically chloro- or bromo-) with phenylboronic acid in the presence of a palladium catalyst and a base.[8][9] This approach is favored for its modularity, allowing for the synthesis of a diverse library of derivatives by simply varying the boronic acid partner.
-
Classic Approach: Ring Formation via Cyclocondensation The foundational method for forming the pyridazine ring involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[8][10][11] This reaction builds the heterocyclic core from acyclic precursors. While fundamental, this route can sometimes be less direct for generating specific substitution patterns and may require more complex starting materials compared to the cross-coupling approach.[8][12]
This application note will focus on the modern, palladium-catalyzed Suzuki-Miyaura cross-coupling methodology due to its high efficiency, reliability, and widespread applicability in drug discovery campaigns.
Experimental Protocol: Suzuki-Miyaura Synthesis of 3-Amino-6-Phenylpyridazine
This protocol details the synthesis of the parent compound, 3-amino-6-phenylpyridazine, from commercially available 3-amino-6-chloropyridazine and phenylboronic acid.[7][9][13]
Reaction Scheme
Caption: General reaction scheme for the Suzuki-Miyaura coupling.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |
| 3-Amino-6-chloropyridazine | C₄H₄ClN₃ | 129.55 | 1.0 | 1.295 g | Starting Material |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.2 | 1.463 g | Phenyl Group Source |
| Tetrakis(triphenylphosphine)palladium(0) | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 347 mg | Catalyst |
| Sodium Carbonate | Na₂CO₃ | 105.99 | 2.0 | 2.12 g | Base |
| 1,2-Dimethoxyethane (DME) | C₄H₁₀O₂ | 90.12 | - | 40 mL | Solvent |
| Water (Degassed) | H₂O | 18.02 | - | 10 mL | Solvent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | As needed | Extraction Solvent |
| Brine | - | - | - | As needed | Aqueous Wash |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | As needed | Drying Agent |
Step-by-Step Methodology
-
Reaction Setup:
-
To a 100 mL flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet, add 3-amino-6-chloropyridazine (1.295 g, 10 mmol), phenylboronic acid (1.463 g, 12 mmol), and sodium carbonate (2.12 g, 20 mmol).[8]
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.[8]
-
-
Solvent Addition:
-
Add the solvent mixture of 1,2-dimethoxyethane (DME, 40 mL) and water (10 mL) via syringe. The water must be previously degassed by bubbling nitrogen or argon through it for 15-20 minutes to remove dissolved oxygen.[9]
-
Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol) to the flask. The mixture will typically turn yellow.
-
-
Reaction Execution:
-
Heat the reaction mixture to 90-100 °C using an oil bath with vigorous stirring.[8]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is ethyl acetate/hexanes (e.g., 1:1). The reaction is generally complete within 6-12 hours, indicated by the consumption of the 3-amino-6-chloropyridazine starting material.[8]
-
-
Work-up and Extraction:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL).
-
Transfer the mixture to a separatory funnel and wash sequentially with water (2 x 30 mL) and then with brine (30 mL).
-
Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[8]
-
-
Purification:
-
The crude residue is purified by flash column chromatography on silica gel.
-
A typical gradient elution system would start with 20% ethyl acetate in hexanes and gradually increase to 50-70% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield 3-amino-6-phenylpyridazine as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes or ethanol/water.
-
Troubleshooting and Optimization
A successful synthesis relies on anticipating and addressing potential challenges. The following section, grounded in common experimental observations, provides a guide to troubleshooting this protocol.
Workflow for Troubleshooting Synthesis
Caption: A decision-making workflow for troubleshooting common synthesis issues.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conversion | Inactive Catalyst: The Pd(0) catalyst is sensitive to oxygen and can be easily deactivated.[8] | Use a fresh batch of high-quality catalyst. Ensure it was stored correctly under inert conditions. Consider screening other palladium catalysts or ligands. |
| Poor Quality of Reagents: Impurities in starting materials or wet/oxygenated solvents can inhibit the reaction.[8] | Recrystallize starting materials if purity is questionable. Always use dry, degassed solvents. | |
| Suboptimal Temperature: The reaction may be too slow at lower temperatures or decomposition may occur if too high.[8] | Optimize the reaction temperature by running small-scale trials at different temperatures (e.g., 80°C, 90°C, 100°C) and monitoring by TLC/LC-MS. | |
| Significant Byproduct Formation | Homocoupling of Boronic Acid: Phenylboronic acid can couple with itself to form biphenyl, a common side reaction.[8] | Ensure the reaction is run under a strictly inert atmosphere to minimize oxygen, which promotes homocoupling. A slight decrease in catalyst loading might also help. |
| Hydrolytic Deboronation: The boronic acid can be hydrolyzed back to benzene, especially with electron-deficient or heteroaryl boronic acids.[9] | Minimize water content where possible or switch to more stable boronic esters (e.g., pinacol esters).[9] | |
| Dehalogenation of Starting Material: The starting 3-amino-6-chloropyridazine can be reduced to 3-aminopyridazine. | This can be promoted by impurities or suboptimal conditions. Ensuring high-purity reagents and catalyst can mitigate this side reaction. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction represents a robust and highly effective method for the synthesis of 3-amino-6-phenylpyridazine derivatives, providing a direct and modular route to a class of compounds with significant therapeutic potential. By carefully controlling reaction parameters such as atmosphere, reagent purity, and temperature, researchers can reliably access these important scaffolds for further investigation in drug discovery programs. The protocol and troubleshooting guide presented here offer a comprehensive framework for the successful synthesis and optimization of these valuable molecules.
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Watterson, D.M., et al. (2003). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry. Available from: [Link]
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Gomaa, H.A.M., et al. (2020). Synthesis and biological screening of some novel 6-substituted 2-alkylpyridazin-3(2H)-ones as anti-inflammatory and analgesic agents. Archiv der Pharmazie. Available from: [Link]
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Al-Omar, M.A., et al. (2022). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. Molecules. Available from: [Link]
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Alam, M.S., et al. (2013). Synthesis, antiproliferative and anti-inflammatory activities of some novel 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones. European Journal of Medicinal Chemistry. Available from: [Link]
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Chemdad. 3-AMINO-6-PHENYLPYRIDAZINE. Chemdad. Available from: [Link]
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Kumar, A., et al. (2023). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
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Application Notes & Protocols: 3-Phenylpyridazine as a Versatile Ligand in Modern Coordination Chemistry
Introduction: The Untapped Potential of 3-Phenylpyridazine
In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the functional properties of the resulting metal complex.[1] Pyridazine and its derivatives have emerged as a significant class of N-heterocyclic ligands, valued for their diverse coordination modes and the unique electronic properties they impart to metal centers. Among these, this compound stands out as a ligand of considerable, yet underexplored, potential. This molecule, featuring a pyridazine ring substituted with a phenyl group at the 3-position, offers a fascinating interplay of steric and electronic effects, making it a compelling candidate for applications ranging from medicinal chemistry to materials science.
The pyridazine core, with its two adjacent nitrogen atoms, provides a robust coordination site. The phenyl substituent not only introduces steric bulk, which can be strategically used to control the coordination sphere of a metal, but also extends the π-conjugated system, opening avenues for novel photophysical and electronic properties. While the broader family of pyridazine derivatives has seen extensive investigation for their biological activities—including anti-inflammatory, antimicrobial, antiviral, and anticancer properties—the specific application of this compound as a ligand in creating functional coordination compounds is a burgeoning field ripe for discovery.[2][3]
This guide provides an in-depth exploration of this compound as a ligand. It is designed for researchers, medicinal chemists, and materials scientists, offering foundational knowledge, detailed experimental protocols, and insights into the potential applications of its metal complexes.
Ligand Synthesis and Properties
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and effective method involves the condensation of a 1,4-dicarbonyl precursor with hydrazine, which constructs the pyridazine ring.[4] Modern cross-coupling techniques, such as the Suzuki-Miyaura coupling, also offer a versatile strategy for introducing the phenyl group onto a pre-existing pyridazine core, allowing for greater structural diversity.[5]
Physical and Chemical Properties of this compound:
-
Formula: C₁₀H₈N₂[6]
-
Molecular Weight: 156.18 g/mol [6]
-
Appearance: Typically a solid powder.
-
Solubility: Soluble in many common organic solvents.
-
Coordination Sites: The two adjacent nitrogen atoms of the pyridazine ring (N1 and N2).
General Synthetic Workflow
The diagram below illustrates a generalized workflow for the synthesis of this compound, highlighting the key stages from precursor selection to final product purification.
Caption: Synthetic workflow for this compound.
Coordination Chemistry: Synthesis and Characterization of Metal Complexes
The true utility of this compound is realized upon its coordination to a metal center. It can function as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bridging ligand, linking two metal centers. This bridging capability is particularly valuable in the construction of polynuclear complexes and coordination polymers.[7][8]
The synthesis of these complexes is typically straightforward, often involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent can significantly influence the final structure and properties of the complex.
General Workflow for Metal Complex Synthesis
The following diagram outlines the standard experimental procedure for synthesizing a metal complex with this compound.
Caption: General workflow for metal complex synthesis.
Characterization Techniques
To elucidate the structure and properties of the newly synthesized complexes, a suite of analytical techniques is employed:
-
Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and coordination geometry.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the coordination of the ligand by observing shifts in the proton and carbon signals compared to the free ligand.
-
Infrared (IR) Spectroscopy: Detects changes in the vibrational modes of the pyridazine ring upon coordination.[9]
-
UV-Visible Spectroscopy: Probes the electronic transitions within the complex, such as metal-to-ligand charge transfer (MLCT) bands.[10][11]
-
Elemental Analysis: Verifies the empirical formula of the complex.
Applications and Future Directions
The coordination of this compound to metal ions can unlock a range of functional applications. Based on the known properties of related pyridazine and phenylpyridine systems, several key areas of interest emerge.
| Application Area | Underlying Principle | Potential Utility | Relevant Analogs |
| Drug Development | The pyridazine scaffold is a known pharmacophore. Metal coordination can enhance bioavailability, modify activity, and target specific pathways. | Development of novel anti-inflammatory, antimicrobial, and antineuroinflammatory agents.[12][13][14] | Minaprine, Cadralazine[2] |
| Luminescent Materials | The extended π-system of the ligand can participate in charge-transfer transitions upon coordination, leading to emissive properties.[10][15] | Organic Light-Emitting Diodes (OLEDs), chemical sensors, and biological imaging agents.[16] | Iridium(III) and Platinum(II) phenylpyridine complexes[10][15] |
| Homogeneous Catalysis | The ligand can stabilize various oxidation states of a metal catalyst, while its steric profile can influence substrate selectivity. | Cross-coupling reactions (e.g., Suzuki, Heck), hydrogenation, and oxidation catalysis.[17] | Palladium pincer complexes, Terpyridine-based catalysts[17][18] |
| Supramolecular Chemistry | The bridging capability of the pyridazine unit allows for the self-assembly of complex, multi-metallic architectures. | Construction of coordination polymers, metallocages, and functional grid-like structures.[7][8] | 3,6-bis(diphenylphosphino)pyridazine gold complexes[7] |
Conceptual Coordination Modes
The versatility of this compound as a ligand stems from its ability to adopt different coordination modes, as depicted below. This adaptability is key to its use in constructing diverse chemical architectures.
Caption: Monodentate vs. Bridging coordination modes.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of the this compound ligand and a representative palladium(II) complex.
Protocol 1: Synthesis of this compound
This protocol is based on the general principle of pyridazine synthesis via cyclocondensation.
Materials:
-
1-phenyl-1,4-butanedione
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 1-phenyl-1,4-butanedione (1.0 eq) in ethanol (100 mL).
-
Reagent Addition: Slowly add hydrazine hydrate (1.2 eq) to the stirred solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add 1M HCl to acidify the solution (pH ~2), then carefully neutralize with a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using NMR, IR, and mass spectrometry.
Protocol 2: Synthesis of a Dichloro(this compound)palladium(II) Complex
This protocol describes a general method for coordinating this compound to a palladium(II) center, a common precursor in catalysis.[19]
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Acetonitrile (anhydrous and degassed)
-
Schlenk flask, magnetic stirrer, inert gas line (Argon or Nitrogen).
Procedure:
-
Inert Atmosphere: Flame-dry a Schlenk flask under vacuum and backfill with an inert gas (e.g., Argon).
-
Reagent Addition: To the flask, add palladium(II) chloride (1.0 eq) and this compound (2.1 eq). The slight excess of ligand ensures complete reaction.
-
Solvent Addition: Add anhydrous, degassed acetonitrile via syringe to the flask to create a suspension.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. A color change and/or precipitation of the product is typically observed.
-
Isolation: Reduce the solvent volume under vacuum if necessary. Collect the precipitated solid product by filtration under an inert atmosphere.
-
Washing and Drying: Wash the solid with a small amount of cold diethyl ether to remove any unreacted ligand and dry under vacuum.
-
Characterization: Characterize the resulting complex using IR spectroscopy (to observe changes in pyridazine ring vibrations), elemental analysis, and, if suitable crystals are obtained, X-ray crystallography.
Conclusion and Outlook
This compound represents a highly promising, yet accessible, ligand for the advancement of coordination chemistry. Its straightforward synthesis and versatile coordination behavior make it an ideal platform for developing novel functional materials. The potential applications in medicine, catalysis, and materials science are significant, driven by the unique electronic and steric properties it confers upon metal complexes. The protocols and insights provided in this guide serve as a foundational starting point for researchers to explore and unlock the full potential of this fascinating molecule.
References
- BenchChem. (2025). The Emerging Role of 3-Amino-6-(phenylthio)
- Watterson, D. M., et al. (2003). Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry.
- BenchChem. (2025).
- Caproşu, M., et al. (1989). [Pyridazinilides (XIV). The Action of P-Phenyl-Phenacyl Bromide on 3-phenyl-pyridazine].
- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.
- Gomaa, A. M., et al. (2017).
- Catalano, V. J., et al. (2001). Three- and Four-Coordinate gold(I) Complexes of 3,6-bis(diphenylphosphino)pyridazine: Monomers, Polymers, and a Metallocryptand Cage. Inorganic Chemistry.
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Papatriantafyllopoulou, C., et al. (2013). Pyridazine-Based Ligands and Their Coordinating Ability towards First-Row Transition Metals. Inorganica Chimica Acta. [Link]
- Asif, M. (2021). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology.
- Li, Y., et al. (2020). Synthesis and luminescence properties of two Ir(iii) complexes containing styrene-modified phenylpyridine ligands. New Journal of Chemistry.
- Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Sinn, S., et al. (2011). Synthesis and Characterization of Novel Substituted 3,6‐Di(2‐pyridyl)pyridazine Metal‐Coordinating Ligands. Helvetica Chimica Acta. [Link]
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Kunkely, H., & Vogler, A. (2009). Spectral and Luminescent Specific features of Phenylpyridine Ethylenediamine Complexes of Pt(II), Pd(II), and Au(III). Journal of Fluorescence. [Link]
- Hatzidimitriou, A. G., et al. (2018). Synthesis of the Bipyridine-Type Ligand 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine and Structural Elucidation of Its Cu(I) and Ag(I) Complexes. Molecules.
- Filarowski, A., et al. (2020). Synthesis and luminescence of indium(iii) complexes with (1H-pyrazol-1-yl)pyridazines. New Journal of Chemistry.
-
Catalano, V. J., et al. (2001). Three- and Four-Coordinate Gold(I) Complexes of 3,6-Bis(diphenylphosphino)pyridazine: Monomers, Polymers, and a Metallocryptand Cage. Inorganic Chemistry. [Link]
- Chen, C.-Y., et al. (2018). Synthesis, Characterization, and Catalytic Application of Palladium Complexes Containing Indolyl-NNN-Type Ligands. Molecules.
- Stojkovic, J., et al. (2022). New Coordination Compounds Based on a Pyrazine Derivative: Design, Characterization, and Biological Study.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
- Kainat, S. F., et al. (2024).
- BLD Pharm. (n.d.). This compound. BLD Pharm.
- Al-Ghamdi, A. A., et al. (2022). Luminescence and Palladium: The Odd Couple.
- Kumar, A., et al. (2022). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
- Natarajan, S. (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. Indian Institute of Science.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenylpyridazine
Welcome to the technical support guide for the synthesis of 3-phenylpyridazine. This document is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, in their synthetic routes. Here, we address common issues in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary synthetic routes to this compound, and how do I choose the best one?
The two most prevalent strategies for synthesizing the this compound core are (A) constructing the pyridazine ring via condensation and (B) functionalizing a pre-existing pyridazine ring via cross-coupling.[1][2]
-
Ring Formation (Condensation/Cyclization): This classic approach typically involves the reaction of a 1,4-dicarbonyl compound with hydrazine or a derivative.[2] For this compound, the reaction of phenylglyoxal with hydrazine hydrate is a direct method.[2] This route is often chosen when starting materials are readily available and inexpensive.
-
Functionalization (Cross-Coupling): Modern synthetic chemistry often favors palladium-catalyzed cross-coupling reactions for their high efficiency and functional group tolerance.[3] The most common method is the Suzuki-Miyaura coupling between a halo-pyridazine (e.g., 3-chloropyridazine) and phenylboronic acid.[1] This is the preferred method when modularity is desired for creating analogues.
The choice depends on starting material availability, desired scale, and tolerance for specific reaction conditions (e.g., handling organometallics vs. hydrazine).
Q2: I am attempting the condensation of phenylglyoxal with hydrazine hydrate, but my yield is very low. What are the likely causes?
Low yields in this condensation reaction are a common problem and often point to issues with reaction control or side-product formation.[4]
Potential Causes & Solutions:
-
Incomplete Cyclization: The initial reaction between the carbonyl group of phenylglyoxal and hydrazine forms a hydrazone intermediate. If this intermediate does not efficiently cyclize, it can be isolated as a major byproduct.[4]
-
Solution: Ensure the reaction conditions promote the subsequent dehydration and ring-closure step. Refluxing in a protic solvent like ethanol or acetic acid is common. In some cases, adjusting the pH with a catalytic amount of acid can facilitate the dehydration required for cyclization.[4]
-
-
Purity of Phenylglyoxal: Phenylglyoxal can exist as a hydrate and is susceptible to polymerization or oxidation. Impure starting material is a primary cause of low yields.
-
Solution: Use freshly purified or commercially available high-purity phenylglyoxal. Verify the purity of your starting material by NMR or other appropriate analytical techniques.
-
-
Reaction Temperature: While heating is necessary to drive the cyclization, excessively high temperatures can lead to decomposition and the formation of tar-like substances.[4]
-
Solution: Optimize the reaction temperature. Begin with refluxing ethanol and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to determine the point of maximum product formation before significant degradation occurs.[4]
-
-
Stoichiometry: An incorrect ratio of reactants can lead to unreacted starting materials or side reactions.
-
Solution: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents) to ensure complete consumption of the more valuable phenylglyoxal.
-
Below is a troubleshooting workflow to address low yields in condensation reactions.
Caption: Troubleshooting workflow for low-yield condensation reactions.
Q3: My Suzuki-Miyaura coupling between 3-chloropyridazine and phenylboronic acid is failing. What are the critical parameters to investigate?
The Suzuki-Miyaura coupling is robust but highly dependent on the interplay between the catalyst, ligand, base, and solvent. Failure often stems from the deactivation of the catalyst or suboptimal conditions.[1]
Critical Troubleshooting Steps:
-
Inert Atmosphere: Palladium(0) catalysts are extremely sensitive to oxygen, which can cause oxidative degradation and render them inactive.
-
Causality: Oxygen oxidizes the active Pd(0) species to inactive Pd(II) oxides, halting the catalytic cycle.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly by sparging with the inert gas or by using several freeze-pump-thaw cycles.[1]
-
-
Catalyst and Ligand Integrity: The activity of the palladium catalyst and phosphine ligand is paramount.
-
Causality: Catalysts and ligands can degrade upon improper storage. Phosphine ligands, in particular, can oxidize to phosphine oxides, which are poor ligands for palladium.
-
Solution: Use a fresh, high-quality palladium source (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligand.[1] If you suspect catalyst deactivation, consider performing a small-scale test with a fresh batch.
-
-
Choice of Base: The base is crucial for activating the boronic acid in the transmetalation step.
-
Causality: An inappropriate base (too weak or too strong) can fail to facilitate the catalytic cycle or may cause degradation of the starting materials.
-
Solution: An aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ is a standard and effective choice for many Suzuki couplings.[1] Ensure the base is fully dissolved to maximize its effectiveness.
-
-
Solvent Purity: Water can interfere with the reaction, particularly by promoting the unwanted deboronation of the boronic acid.[1]
-
Causality: While many Suzuki protocols use aqueous/organic mixtures, the organic solvent component must be anhydrous to prevent side reactions.
-
Solution: Use dry, degassed solvents. Common solvent systems include 1,4-dioxane/water or DME/water.[1]
-
The catalytic cycle below illustrates the key steps where failures can occur.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Q4: How can I systematically optimize the Suzuki coupling reaction conditions for my this compound synthesis?
Systematic optimization involves varying one parameter at a time or using a Design of Experiments (DoE) approach. The table below summarizes key parameters and provides starting points based on established literature.
| Parameter | Recommended Options | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(PPh₃)₄ (0.02-0.05 eq) PdCl₂(dppf) (0.01-0.03 eq) | Pd(PPh₃)₄ is a classic choice that works well but can be sensitive. PdCl₂(dppf) is often more robust and resistant to deactivation, making it a reliable alternative for challenging substrates.[1] |
| Ligand | PPh₃ dppf (in PdCl₂(dppf)) | For Pd(OAc)₂ or Pd₂ (dba)₃ sources, a separate ligand is needed. PPh₃ is standard, but more electron-rich and bulky ligands can sometimes improve rates for heteroaromatic substrates. |
| Base | K₂CO₃ (2.0-3.0 eq) Cs₂CO₃ (2.0 eq) K₃PO₄ (2.0 eq) | K₂CO₃ is a cost-effective and generally reliable choice. Cs₂CO₃ is more soluble and basic, often accelerating the reaction but at a higher cost. K₃PO₄ is a strong base suitable for less reactive aryl chlorides.[1] |
| Solvent System | 1,4-Dioxane / H₂O (4:1) Toluene / H₂O (4:1) DME / H₂O (4:1) | The solvent must solubilize both the organic and inorganic components. Dioxane is a very common and effective choice. Ensure solvents are thoroughly degassed to prevent catalyst oxidation. |
| Temperature | 80 - 100 °C | The reaction typically requires heating to drive the catalytic cycle, especially the reductive elimination step. Monitor for potential decomposition of starting materials at higher temperatures.[1] |
| Boronic Acid | Phenylboronic Acid (1.1-1.5 eq) | A slight excess is used to drive the reaction to completion, but a large excess can lead to homocoupling (biphenyl formation) and complicate purification.[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a general and robust procedure for the palladium-catalyzed coupling of 3-chloropyridazine with phenylboronic acid.
Materials:
-
3-Chloropyridazine (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add 3-chloropyridazine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[1]
-
Solvent Addition: Add the degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to obtain pure this compound.[1]
Protocol 2: Purification by Recrystallization
Recrystallization is an effective method for purifying solid products if a suitable solvent system can be found.
Procedure:
-
Solvent Screening: Test the solubility of your crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures. Common systems include isopropanol/cyclohexane or ethanol/water.[5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a rapid hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent and dry them in a vacuum oven.[6]
References
- Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. BenchChem.
- An In-depth Technical Guide to the Synthesis of 3-Phenylpyridine
- Common side reactions in the synthesis of pyridazinone deriv
-
Elnagdi, M. H., et al. (2020). Pyridazine and condensed pyridazine synthesis. ResearchGate. [Link]
-
Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives. ResearchGate. [Link]
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. BenchChem.
Sources
Technical Support Center: Optimizing Suzuki Coupling for the Synthesis of 3-Phenylpyridazine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 3-phenylpyridazine and related N-heterocyclic compounds. The pyridazine core is a vital pharmacophore, but its electron-deficient nature presents unique hurdles in palladium-catalyzed reactions.[1][2][3] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Section 1: Understanding the Fundamentals
A robust understanding of the reaction mechanism is the first step toward effective troubleshooting. The Suzuki-Miyaura coupling is a multi-step catalytic process where each component plays a critical role.[4][5]
Q1: Can you outline the catalytic cycle for the Suzuki-Miyaura reaction and explain the key steps?
Certainly. The generally accepted mechanism for the Suzuki-Miyaura reaction involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states.[6] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., 3-chloropyridazine). This is often the rate-determining step and forms a Pd(II) intermediate.[5][7]
-
Transmetalation: The organic group from the organoboron reagent (e.g., phenylboronic acid) is transferred to the Pd(II) complex. This crucial step requires activation by a base.[5][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the phenyl group to the palladium center.[8][9][10]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the new carbon-carbon bond in the final product (this compound). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][11]
Q2: Why are pyridazine substrates considered challenging for Suzuki coupling?
Pyridazine substrates pose several challenges:
-
Electron Deficiency: The electron-deficient nature of the pyridazine ring can make the subsequent reductive elimination step slower compared to electron-rich systems.[12]
-
Catalyst Inhibition: The nitrogen atoms in the pyridazine ring can act as ligands, coordinating to the palladium center and potentially inhibiting its catalytic activity.[3][13] This is a common issue with N-heterocyclic substrates.
-
Side Reactions: Pyridazine halides are often more susceptible to undesired side reactions like dehalogenation.[14][15]
Overcoming these challenges requires careful selection of the catalyst, ligand, base, and solvent system.
Section 2: Troubleshooting Guides & FAQs
This section addresses the most common problems encountered during the synthesis of this compound via Suzuki coupling.
Q3: I am observing very low or no yield of my desired product. What are the potential causes and how can I fix it?
Low or no conversion is the most frequent issue. Let's break down the likely culprits.
-
Cause 1: Ineffective Catalyst System. Standard catalysts like Pd(PPh₃)₄ may not be optimal for pyridazine substrates.[3] The ligand plays a paramount role.
-
Solution: Employ bulky, electron-rich phosphine ligands. Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands are highly recommended.[3][16][17] These ligands promote the crucial reductive elimination step and stabilize the catalyst, increasing its turnover and lifetime.[18] Consider using a pre-catalyst like a palladacycle (e.g., XPhos Pd G2) or generating the active catalyst in situ from a precursor like Pd₂(dba)₃ or Pd(OAc)₂ combined with the appropriate ligand.[13][15]
-
-
Cause 2: Inappropriate Base. The base is not just a proton scavenger; it is essential for activating the boronic acid for transmetalation.[8][19] The strength and solubility of the base can dramatically affect the reaction rate.
-
Solution: Screen a panel of bases. For pyridazine couplings, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often more effective than sodium carbonate (Na₂CO₃).[3][16][20] Stronger bases can accelerate the reaction, which is particularly useful for sterically hindered substrates.[20]
-
-
Cause 3: Suboptimal Solvent and Temperature. Reagent solubility and reaction temperature are critical.[16][21]
-
Solution: Aprotic polar solvents or mixtures are standard. A combination of 1,4-dioxane/water or toluene/water is a good starting point.[11][22][23] Ensure all reagents are fully dissolved at the reaction temperature. If solubility is an issue, DMF can be considered, but be aware it can sometimes lead to side reactions.[21] Do not assume higher temperature is always better; excessive heat can cause catalyst decomposition and promote side reactions.[16] Screen a temperature range, for example, from 80 °C to 110 °C.
-
Q4: My primary byproduct is pyridazine (from my halo-pyridazine starting material). What is this dehalogenation side reaction and how can I minimize it?
Dehalogenation is the replacement of the halogen atom with a hydrogen atom, and it's a common side reaction with electron-deficient N-heterocyclic halides.[14][24][25]
-
Mechanism: It is believed to occur via the formation of a palladium-hydride (Pd-H) species.[14] This hydride can come from the base, solvent (especially alcohols), or trace water. The Ar-Pd(II)-X intermediate can then react with the Pd-H species, leading to reductive elimination of the dehalogenated arene (Ar-H).[6]
-
Susceptibility: The tendency for dehalogenation typically follows the halide reactivity: I > Br > Cl.[14] For challenging substrates, using a bromo- or chloro-pyridazine is often superior to an iodo-pyridazine to reduce this side reaction.[15][26]
-
Solutions:
-
Choice of Halide: If you are using an iodo-pyridazine, switch to the bromo- or chloro- analogue.[15][26]
-
Base Selection: Use a milder, non-coordinating base. Sometimes switching from a strong base like K₃PO₄ to a weaker one like K₂CO₃ can help, though this may require higher temperatures to maintain reactivity.
-
Temperature Control: Avoid excessively high temperatures and long reaction times, which can promote dehalogenation.[24]
-
Q5: I see a lot of biphenyl in my crude mixture. How can I prevent this homocoupling of the phenylboronic acid?
The formation of biphenyl arises from the homocoupling of two phenylboronic acid molecules.
-
Mechanism: This side reaction is often promoted by the presence of oxygen and Pd(II) species in the reaction mixture.[6] Oxygen can oxidize the Pd(0) catalyst to Pd(II), which then facilitates the unwanted homocoupling.
-
Solutions:
-
Thorough Degassing: This is the most critical factor. Ensure your solvent and reaction mixture are rigorously degassed before adding the palladium catalyst. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-20 minutes or by using several freeze-pump-thaw cycles.[14]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction.[16]
-
High-Purity Reagents: Use a high-quality palladium catalyst. If using a Pd(II) precatalyst, ensure conditions are suitable for its efficient reduction to the active Pd(0) species.
-
Q6: My boronic acid seems to be disappearing from the reaction mixture over time. What is happening?
You are likely observing protodeboronation, the replacement of the boronic acid group with a hydrogen atom.[16] This is a major cause of low yields as it consumes your nucleophile.
-
Mechanism: This hydrolysis reaction is often caused by excess water, high temperatures, or harsh basic conditions.[16][27] Electron-deficient arylboronic acids are particularly prone to this decomposition pathway.[28]
-
Solutions:
-
Use Boronic Esters: If protodeboronation is a persistent issue, switch from phenylboronic acid to a more stable boronic ester, such as the pinacol (BPin) or MIDA ester.[16][28] These are generally more resistant to hydrolysis.
-
Control Water Content: While some water is often necessary for Suzuki couplings (especially with inorganic bases), using anhydrous solvents and carefully controlling the amount of aqueous base can mitigate the issue.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and work it up as soon as the starting material is consumed to avoid prolonged exposure of the boronic acid to the reaction conditions.[13]
-
Section 3: Data & Catalyst Comparison
The choice of catalyst and ligand is arguably the most important factor in successfully coupling pyridazine substrates. The table below, compiled from literature data on halopyridazines and similar N-heterocycles, provides a comparative overview to guide your selection.[1]
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | (PPh₃) | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [1][12] |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 16 | High | [1] |
| Pd(OAc)₂ | None | K₃PO₄ | Toluene | 110 | 3 | 83 | [1] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 12-24 | >90 | [14] |
Note: "High" yields are reported in the literature, suggesting successful reactions without specifying the exact percentage. The data demonstrates a clear trend: modern, bulky phosphine ligands like SPhos often provide superior results compared to traditional catalysts like Pd(PPh₃)₄ for these challenging substrates.
Section 4: Recommended Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Baseline Conditions for 3-Chloro-pyridazine
This protocol uses a common, traditional catalyst system and serves as a good baseline to evaluate the need for further optimization.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add 3-chloropyridazine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and powdered potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.
-
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain this compound.
Protocol 2: Optimized Conditions using a Buchwald Ligand
This protocol employs a more robust catalyst system, which is often necessary for achieving high yields with pyridazine substrates.[14]
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 3-chloropyridazine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium phosphate (K₃PO₄) (2.5 mmol, 2.5 eq.).
-
Catalyst Pre-mixing: In a separate vial, briefly mix tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.036 mmol, 3.6 mol%) in the reaction solvent.
-
Solvent & Catalyst Addition: Add degassed toluene (5 mL) and the pre-mixed catalyst solution to the Schlenk flask.
-
Degassing: Bubble argon through the stirred suspension for an additional 10 minutes.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress; completion is often achieved within 4-12 hours.
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.
References
-
Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16552-16564. Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms. (n.d.). Mettler Toledo. Retrieved from [Link]
-
Merits of the Suzuki Coupling Reaction. (n.d.). BYJU'S. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition, 53(12), 3030-3041. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12234-12253. Retrieved from [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. Retrieved from [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed, 30453681. Retrieved from [Link]
-
Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. Retrieved from [Link]
-
Li, J. J., et al. (2000). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 65(9), 2802-2805. Retrieved from [Link]
-
Wisniewski, S. R., et al. (2022). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Retrieved from [Link]
-
Scott, J. S., & Jones, A. B. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6544-6565. Retrieved from [Link]
-
Lee, D. H., & Jin, M. J. (2011). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Organic Letters, 13(2), 252-255. Retrieved from [Link]
-
How can I solve my problem with Suzuki coupling? (2014). ResearchGate. Retrieved from [Link]
-
Molnár, Á. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 223(1-2), 1-22. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn. Retrieved from [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1365-1378. Retrieved from [Link]
-
D'Este, F., et al. (2015). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. The Journal of Organic Chemistry, 80(14), 7245-7257. Retrieved from [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(3), 655-662. Retrieved from [Link]
-
Wang, H., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Retrieved from [Link]
-
Amoroso, D., et al. (2013). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. Advanced Synthesis & Catalysis, 355(10), 2015-2029. Retrieved from [Link]
-
Fernandes, S. S. M., et al. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Magano, J., & Dunetz, J. R. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 27(18), 5891. Retrieved from [Link]
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- 18. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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- 26. pubs.acs.org [pubs.acs.org]
- 27. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 28. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of 3-Phenylpyridazine Purification by Column Chromatography
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. The purification of 3-phenylpyridazine, a valuable heterocyclic scaffold, frequently presents unique challenges in column chromatography. This guide is designed to provide in-depth, practical solutions to the common issues encountered during its purification, ensuring you can achieve high purity and yield in your experiments.
Understanding the Core Challenge: The Physicochemical Nature of this compound
This compound's purification difficulties are intrinsically linked to its molecular structure. The presence of two adjacent nitrogen atoms in the pyridazine ring imparts a significant dipole moment and basicity (pKa ≈ 2.0)[1]. This basicity is the primary driver of problematic interactions with the standard stationary phase, silica gel. The silica surface is populated with acidic silanol groups (Si-OH), which can strongly and often irreversibly adsorb the basic this compound, leading to a host of chromatographic issues.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant peak tailing or streaking of my this compound on a silica gel column?
A1: Peak tailing is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. For nitrogen-containing heterocycles like this compound, the basic nitrogen atoms form strong hydrogen bonds with the acidic silanol groups on the silica surface. This leads to a portion of the analyte being retained more strongly, resulting in a "tailing" effect as it slowly elutes off the column.
Q2: My this compound is not eluting from the column, even with a highly polar solvent system like 100% ethyl acetate. What is happening?
A2: This is likely due to very strong, possibly irreversible, adsorption to the silica gel. The interaction between the basic pyridazine and acidic silica can be so strong that even highly polar solvents cannot disrupt it. In some cases, the acidic nature of the silica can also cause on-column decomposition of sensitive compounds[2][3].
Q3: I'm experiencing co-elution of my this compound with a closely related impurity. How can I improve the separation?
A3: Co-elution occurs when the solvent system is not optimized to differentiate between your target compound and the impurity. This can be due to similar polarities. Improving resolution requires a systematic approach to optimizing the mobile phase and potentially changing the stationary phase to exploit different interaction mechanisms[4].
Q4: My recovery of this compound after column chromatography is very low. Where is my compound going?
A4: Low recovery is often a consequence of the issues mentioned above. A significant portion of your compound may be irreversibly adsorbed onto the silica gel[2]. On-column degradation can also contribute to yield loss.
Troubleshooting Guide: A Problem-Solution Approach
This section provides actionable solutions to the specific problems you may encounter.
Problem 1: Severe Peak Tailing and Poor Resolution
The primary cause is the strong interaction between the basic nitrogen of the pyridazine ring and the acidic silanol groups of the silica gel.
-
Deactivate the Silica Gel with a Basic Modifier: This is the most common and effective solution. Adding a small amount of a volatile base to your mobile phase will "cap" the acidic silanol sites, preventing strong interactions with your compound.
-
Recommended Modifier: Triethylamine (TEA) at a concentration of 0.1-1% (v/v) in your mobile phase is highly effective.
-
Alternative: A solution of ammonia in methanol (e.g., 2M) can also be used as a component of the mobile phase.
-
-
Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.
-
Alumina: Neutral or basic alumina can be an excellent alternative to silica gel for basic compounds[2].
-
Reverse-Phase Chromatography (RP-HPLC): For polar, basic compounds, RP-HPLC using a C18 column is often a superior choice as it operates on a different separation principle.
-
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes) containing 0.5% (v/v) triethylamine.
-
Column Packing: Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude this compound in a minimal amount of a suitable solvent (like dichloromethane or the mobile phase). Alternatively, for better resolution, perform "dry loading" by adsorbing your compound onto a small amount of silica gel before carefully adding it to the top of the column[5][6].
-
Elution: Begin eluting the column with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute your compound.
-
Fraction Collection & Monitoring: Collect fractions and monitor the elution of your compound using Thin Layer Chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator. The triethylamine is volatile and will be removed under vacuum.
Problem 2: Poor Solubility of Crude this compound
The polarity of the pyridazine ring can lead to poor solubility in less polar organic solvents commonly used for sample loading.
-
Use a More Polar Loading Solvent: Dissolve the sample in a minimal amount of a stronger, more polar solvent like dichloromethane (DCM). However, be cautious as using too much of a strong solvent can degrade the separation.
-
Dry Loading: This is the preferred method for compounds with limited solubility in the mobile phase[6].
-
Protocol for Dry Loading:
-
Dissolve your crude compound in a suitable solvent (e.g., DCM, methanol).
-
Add a small amount of silica gel to the solution.
-
Remove the solvent under reduced pressure until a free-flowing powder is obtained.
-
Carefully load this powder onto the top of your packed column.
-
-
Data Summary: Solvent Systems for Pyridazine Derivatives
The selection of an appropriate solvent system is critical and should be guided by preliminary TLC analysis[7]. The goal is to achieve an Rf value of approximately 0.25-0.35 for the target compound[7].
| Solvent System Components (v/v) | Polarity | Typical Application for this compound |
| Hexanes / Ethyl Acetate | Low to Medium | A good starting point for many organic compounds. The ratio can be adjusted to achieve the desired Rf. |
| Dichloromethane / Methanol | Medium to High | Useful for more polar pyridazine derivatives or when elution with Hex/EtOAc is difficult. |
| Modifier Addition | - | Add 0.1-1% Triethylamine to any of the above systems to mitigate peak tailing. |
Visualizing the Workflow and Logic
Troubleshooting Logic for Poor Separation
The following diagram outlines the decision-making process when faced with poor separation during the purification of this compound.
Caption: Troubleshooting workflow for poor separation of this compound.
General Purification Workflow
This diagram illustrates the standard procedure for purifying this compound via column chromatography.
Caption: General workflow for this compound purification.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Restek Corpor
- BenchChem. (2025).
- Cheméo. (n.d.). Chemical Properties of Pyridine, 3-phenyl- (CAS 1008-88-4).
- BenchChem. (2025). Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile.
- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
- ResearchGate. (2015).
- Lirias. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- PubChem, National Institutes of Health. (n.d.). This compound.
- Chemistry For Everyone. (2025, January 17).
- ChemistryViews. (2012, August 7).
- Sigma-Aldrich. (n.d.). 3-Phenylpyridine 97%.
- SpringerLink. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- National Center for Biotechnology Information. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
- BenchChem. (2025).
- Waters Corporation. (n.d.).
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- 7. youtube.com [youtube.com]
Identification and characterization of by-products in 3-phenylpyridazine synthesis
Welcome to the comprehensive technical support guide for the synthesis of 3-phenylpyridazine. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to equip you with the expertise to identify, characterize, and mitigate the formation of by-products, ensuring the successful synthesis of high-purity this compound.
Introduction to this compound Synthesis
This compound is a key heterocyclic scaffold in medicinal chemistry and materials science. Its synthesis is primarily achieved through two robust methodologies: the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine and the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. While these methods are effective, they are not without their challenges, often leading to the formation of impurities that can complicate purification and compromise final product quality. This guide will address the common issues encountered in both synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent and versatile methods are:
-
Cyclocondensation: This classic approach involves the reaction of a 1,4-dicarbonyl precursor, such as 1-phenyl-1,4-butanedione or a related derivative, with hydrazine hydrate. The reaction proceeds through the formation of a dihydropyridazine intermediate, which then aromatizes to the final product.[1]
-
Suzuki-Miyaura Cross-Coupling: A modern and highly adaptable method that involves the palladium-catalyzed reaction of a 3-halopyridazine (e.g., 3-chloropyridazine) with phenylboronic acid.[2][3] This route is particularly useful for creating a diverse range of substituted pyridazines.
Q2: My reaction mixture is showing multiple spots on the TLC plate. What are the likely by-products?
A2: The identity of the by-products is highly dependent on the synthetic route chosen:
-
For Cyclocondensation:
-
Hydrazone Intermediates: Incomplete cyclization can lead to the presence of mono- or di-hydrazones of the starting dicarbonyl compound.[4]
-
Regioisomers: If an unsymmetrical 1,4-dicarbonyl precursor is used, the formation of the isomeric 4-phenylpyridazine is possible.
-
-
For Suzuki-Miyaura Coupling:
-
Biphenyl: Homocoupling of phenylboronic acid is a common side reaction, leading to the formation of biphenyl.[4]
-
Dehalogenated Starting Material: Reduction of the starting 3-halopyridazine can occur, resulting in unsubstituted pyridazine.[4]
-
Over-arylated Products: In some cases, a second Suzuki coupling can occur, leading to by-products like 3,6-diphenylpyridazine, especially if the reaction is run for an extended time or with excess phenylboronic acid.
-
Q3: How can I confirm the identity of my main product and the by-products?
A3: A combination of spectroscopic techniques is essential for unambiguous identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the substitution pattern on the pyridazine and phenyl rings.
-
Mass Spectrometry (MS): Provides the molecular weight of the compounds, which is a crucial first step in identification.
-
High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the product and for isolating minor impurities for further characterization.
Troubleshooting Guide: Cyclocondensation Route
The synthesis of this compound via cyclocondensation is a well-established method, but it can present challenges related to yield and purity.
Problem 1: Low Yield of this compound
Potential Causes:
-
Incomplete Reaction: The cyclization and subsequent aromatization may not have gone to completion.
-
Sub-optimal Reaction Conditions: Incorrect temperature, solvent, or reaction time can lead to a lower yield.
-
Degradation of Starting Materials: The 1,4-dicarbonyl precursor may be unstable under the reaction conditions.
Solutions:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction and ensure it has reached completion.
-
Optimization of Conditions:
-
Solvent: While alcohols like ethanol are commonly used, exploring other solvents may improve the yield.
-
Temperature: Gradually increasing the reaction temperature may drive the equilibrium towards the product, but be cautious of potential degradation.
-
Catalyst: The addition of a catalytic amount of acid can sometimes facilitate the dehydration and cyclization steps.
-
Problem 2: Presence of an Unexpected Isomer (4-Phenylpyridazine)
Background: The reaction of an unsymmetrical 1,4-dicarbonyl compound with hydrazine can lead to the formation of two regioisomers. The selectivity of this reaction is influenced by the electronic and steric nature of the substituents on the dicarbonyl compound.
Diagnostic Workflow:
-
Careful NMR Analysis: The ¹H NMR spectra of this compound and 4-phenylpyridazine will show distinct patterns for the protons on the pyridazine ring.
-
2D NMR Spectroscopy: Techniques like HMBC and NOESY can help to definitively establish the connectivity and spatial relationships between the phenyl group and the pyridazine ring protons.
Mitigation Strategies:
-
Choice of Precursor: The regioselectivity can sometimes be controlled by the choice of the 1,4-dicarbonyl precursor.
-
Reaction Conditions: Varying the solvent and temperature may influence the ratio of the two isomers.
-
Chromatographic Separation: If the formation of the isomer cannot be avoided, careful column chromatography can be used to separate the two products.
Diagram: Cyclocondensation Pathway and By-product Formation
Caption: Cyclocondensation of 1-phenyl-1,4-butanedione with hydrazine.
Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling Route
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of this compound, but it is sensitive to a number of experimental parameters.[2]
Problem 1: Low Conversion of 3-Halopyridazine
Potential Causes:
-
Inactive Catalyst: The palladium catalyst may have degraded due to exposure to air or moisture.
-
Inappropriate Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle.
-
Poor Quality Reagents: The 3-halopyridazine or phenylboronic acid may be impure.
Solutions:
-
Use a Fresh Catalyst: Ensure that the palladium catalyst is of high quality and has been stored under an inert atmosphere.
-
Ligand Screening: If the reaction is not proceeding, a screen of different phosphine ligands (e.g., PPh₃, SPhos, XPhos) may be necessary.
-
Purify Starting Materials: Recrystallize or purify the 3-halopyridazine and phenylboronic acid before use.
Problem 2: Formation of Significant Amounts of Biphenyl
Background: The homocoupling of phenylboronic acid to form biphenyl is a common side reaction in Suzuki couplings, often promoted by the presence of oxygen.
Mitigation Strategies:
-
Degassing: Thoroughly degas all solvents and reagents before use. Running the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) is critical.
-
Control of Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can favor homocoupling.
-
Lower Catalyst Loading: In some cases, reducing the amount of palladium catalyst can decrease the rate of homocoupling.
Problem 3: Presence of 3,6-Diphenylpyridazine
Background: If the starting material is a dihalopyridazine (e.g., 3,6-dichloropyridazine), or if a second coupling event occurs, the formation of 3,6-diphenylpyridazine is possible.
Diagnostic Workflow:
-
MS Analysis: The mass spectrum will show a molecular ion peak corresponding to the disubstituted product.
-
NMR Analysis: The ¹H NMR spectrum will show a more complex pattern of aromatic protons compared to the monosubstituted product.
Mitigation Strategies:
-
Careful Control of Stoichiometry: Use only one equivalent of phenylboronic acid if starting from a dihalopyridazine and aiming for monosubstitution.
-
Shorter Reaction Times: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction.
-
Choice of Halide: The reactivity of the C-X bond in Suzuki couplings follows the trend I > Br > Cl. If starting with a dihalopyridazine, the more reactive halogen will couple first, and careful control of conditions can allow for selective monosubstitution.
Diagram: Suzuki-Miyaura Coupling and Side Reactions
Caption: Suzuki-Miyaura coupling for this compound synthesis.
Data Presentation: Spectroscopic Data for Product and By-products
| Compound | Molecular Formula | Molecular Weight | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| This compound | C₁₀H₈N₂ | 156.18 | Phenyl protons (multiplet), Pyridazine protons (distinct doublets and doublet of doublets) | Phenyl and pyridazine carbons in the aromatic region |
| 4-Phenylpyridazine | C₁₀H₈N₂ | 156.18 | Different pattern of pyridazine proton signals compared to the 3-isomer | Distinct chemical shifts for pyridazine carbons |
| Biphenyl | C₁₂H₁₀ | 154.21 | Complex multiplet for all 10 aromatic protons | Characteristic signals for the two phenyl rings |
| 3,6-Diphenylpyridazine | C₁₆H₁₂N₂ | 232.28 | Multiplets for the two phenyl groups and a singlet for the equivalent pyridazine protons | Signals corresponding to two phenyl groups and a symmetrical pyridazine core |
Note: Specific chemical shifts can vary depending on the solvent and the NMR instrument used.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclocondensation
This protocol is a general guideline and may require optimization.
Materials:
-
1-Phenyl-1,4-butanedione
-
Hydrazine hydrate (or hydrazine sulfate with a base)
-
Ethanol
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Dissolve 1-phenyl-1,4-butanedione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
If desired, add a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol is a general guideline and requires strict anaerobic conditions.
Materials:
-
3-Chloropyridazine
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
To a flame-dried Schlenk flask, add 3-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).[4]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Conclusion
The synthesis of this compound, while straightforward in principle, requires careful attention to reaction conditions to minimize the formation of by-products. By understanding the potential side reactions and employing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of their final product. The use of appropriate analytical techniques is paramount for the correct identification and characterization of all compounds in the reaction mixture.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. [Link to Source]
- BenchChem. (2025). Synthesis of 3,5-Diphenylpyridazine: An Application Note and Experimental Protocol. [Link to Source]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 3014. [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine. [Link to Source]
-
Li, J., et al. (2021). Acid-controlled multicomponent selective synthesis of 2,4,6-triaryl pyridines and pyrimidines by using hexamethyldisilazane as a nitrogen source under microwave irradiation. Scientific Reports, 11(1), 1-10. [Link]
- Wang, C., et al. (2018). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Organic Letters, 20(10), 2951-2955. [Link to Source]
-
El-Sofany, W. I., et al. (2019). Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. Molecules, 24(15), 2789. [Link]
-
Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]
-
Piros, L., et al. (2024). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]
- BenchChem. (2025). The Cornerstone of Condensation: A Technical Guide to Hydrazine Hydrate in Organic Synthesis. [Link to Source]
-
Deeb, A., et al. (2005). Pyridazine Derivatives and Related Compounds. Part 14. Photolysis of 3-Diazo-4,5-diphenylpyrazolo[3,4-c]pyridazine. Journal of Chemical Research, 2005(10), 644-646. [Link]
-
Dalmás, V., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 218-223. [Link]
- BenchChem. (2025). Characterization of 3-Chloro-4-methyl-6-phenylpyridazine Derivatives: Application Notes and Protocols. [Link to Source]
-
Oliveira-Campos, A. M. F., et al. (2005). Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]
-
Deeb, A., et al. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo[3,4-c]pyridazine. European Chemical Bulletin, 3(3), 290-295. [Link]
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Kurbangalieva, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]
-
Vlase, G., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 25(24), 5939. [Link]
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Kurbangalieva, A. R., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. ResearchGate. [Link]
-
ChemTube3D. (n.d.). Synthesis of Pyridazine. [Link]
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SpectraBase. (n.d.). 3,6-Diphenyl-4-benzhydrylpyridazine. [Link]
-
ResearchGate. (n.d.). A common regioselectivity problem encountered in condensation.... [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. [Link]
-
Fahmi, M. R. G., & Kurniawan, Y. S. (2020). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. [Link]
-
Fernandes, S. S. M., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Hydrazine. [Link]
-
Wikipedia. (n.d.). Wolff–Kishner reduction. [Link]
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Penketh, C., et al. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4699. [Link]
Sources
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How to improve the regioselectivity in pyridazine synthesis
Welcome to the technical support hub for pyridazine synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic routes. Pyridazines are a cornerstone of many pharmaceutical and agrochemical compounds, and controlling their substitution pattern is paramount for achieving desired biological activity.
This document moves beyond simple protocols to explain the underlying principles governing regioselectivity. By understanding the "why," you can more effectively troubleshoot unexpected outcomes and rationally design your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regiocontrol
This section addresses foundational questions regarding the importance and control of regioselectivity in the synthesis of pyridazine scaffolds.
Q1: What is regioselectivity, and why is it a critical challenge in pyridazine synthesis?
A1: Regioselectivity refers to the preference for bond formation at one specific position over other possible positions. In pyridazine synthesis, this is crucial when using unsymmetrical starting materials. For example, reacting an unsymmetrical 1,4-dicarbonyl compound with hydrazine can potentially yield two different constitutional isomers, or regioisomers.
The precise arrangement of substituents on the pyridazine ring dictates the molecule's three-dimensional shape and electronic properties. These factors, in turn, govern its interaction with biological targets like enzymes or receptors. An undesired regioisomer can be inactive, have off-target effects, or exhibit poor pharmacokinetic properties. Therefore, controlling regioselectivity is not just a matter of chemical purity; it is fundamental to the success of a drug discovery program.
Q2: What are the primary factors that dictate the regiochemical outcome in common pyridazine syntheses?
A2: The regioselectivity of pyridazine ring formation is governed by a combination of electronic and steric factors originating from the reactants. The dominant factors depend on the specific synthetic method employed:
-
For Condensation Reactions (e.g., 1,4-diketone + hydrazine): The key is the relative reactivity of the two carbonyl groups. One carbonyl is typically more electrophilic due to the electronic influence of its neighboring substituents (electron-withdrawing groups increase electrophilicity). The initial nucleophilic attack by hydrazine will preferentially occur at this more reactive site, dictating the final substitution pattern. Steric hindrance around a carbonyl group can also disfavor attack and direct the reaction to the less crowded site.
-
For Cycloaddition Reactions (e.g., Inverse-Electron-Demand Diels-Alder): Regioselectivity is controlled by the frontier molecular orbital (FMO) interactions between the diene (e.g., a 1,2,4,5-tetrazine) and the dienophile (e.g., an alkyne).[1] The reaction is guided by the alignment of the atoms with the largest coefficients in the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[1][2] Substituents that significantly alter the energy and orbital coefficients of these frontier orbitals have a profound impact on the regiochemical outcome.[3]
Part 2: Troubleshooting Guide for [4+2] Cycloaddition Reactions
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful and highly convergent method for synthesizing substituted pyridazines. However, achieving high regioselectivity with unsymmetrical dienophiles can be challenging.
Q&A 1: "My IEDDA reaction between a 3,6-disubstituted 1,2,4,5-tetrazine and an unsymmetrical alkyne is giving a 1:1 mixture of regioisomers. How can I improve the selectivity?"
A1: This is a common problem when the electronic and steric properties of the alkyne substituents are not sufficiently different to favor one transition state over the other. Here are several field-proven strategies to enhance regioselectivity:
Strategy 1: Leverage Heteroatom-Substituted Alkynes
Alkynes bearing a heteroatom substituent, such as alkynyl sulfides or ethers, can dramatically improve regiocontrol.[1][4] The heteroatom can engage in non-covalent interactions (e.g., n–π* interactions) with substituents on the tetrazine in the transition state, stabilizing one regioisomeric pathway over the other.[1]
Strategy 2: Modify the Solvent
The choice of solvent can have a significant impact. Highly polar, hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to promote regioselectivity in certain IEDDA reactions, even with challenging aliphatic alkynes.[1][2] HFIP can stabilize polar transition states and enhance the electronic differences between the reacting partners.
Strategy 3: Tune Electronics on the Tetrazine
The substituents on the tetrazine diene are not just placeholders; they actively participate in the reaction's electronics. A systematic study by Boger and colleagues demonstrated that electron-withdrawing substituents on a 1,2,3-triazine (a related azadiene) can predictably modulate reactivity without compromising, and sometimes even enhancing, the intrinsic regioselectivity of the cycloaddition.[3] Consider modifying the tetrazine substituents to create a greater electronic bias.
Below is a table summarizing how the choice of dienophile and solvent can influence the regiomeric ratio in a typical IEDDA reaction.
| Diene | Dienophile (Alkyne) | Solvent | Regioisomeric Ratio (Major:Minor) | Reference |
| 3-phenyl-1,2,4,5-tetrazine | Phenylacetylene | HFIP | >20:1 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | 1-Hexyne | HFIP | 1.3:1 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | (Butylthio)ethynylbenzene | Toluene | >20:1 | [1] |
| 3-phenyl-1,2,4,5-tetrazine | 1-(Butylthio)-1-hexyne | Toluene | >20:1 | [1] |
Workflow: Enhancing Regioselectivity in IEDDA Reactions
The following diagram illustrates the decision-making process for troubleshooting poor regioselectivity in IEDDA reactions.
Caption: Troubleshooting workflow for poor IEDDA regioselectivity.
Part 3: Troubleshooting Guide for Condensation Reactions
The reaction of 1,4-dicarbonyl compounds with hydrazine is one of the most fundamental methods for pyridazine synthesis.[5][6] However, when using unsymmetrical dicarbonyls, regioselectivity becomes a primary concern.
Q&A 2: "I am synthesizing a 3,6-disubstituted pyridazine from an unsymmetrical 1,4-diketone and hydrazine hydrate, but I get both regioisomers. How can I control the outcome?"
A2: The regioselectivity in this classic reaction is determined by which of the two carbonyl groups the hydrazine nitrogen attacks first. To control this, you must accentuate the inherent differences between the two carbonyls.
Strategy 1: pH Control
The reaction is often acid-catalyzed. Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. The rate of nucleophilic attack is therefore highly sensitive to the stability of this protonated intermediate. A carbonyl adjacent to an electron-donating group (like an alkyl group) will stabilize the positive charge better than one next to an electron-withdrawing group (like a trifluoromethyl group). Carefully controlling the pH can exploit these subtle differences in basicity and electrophilicity. Start by running the reaction at neutral pH and then screen mild acids (e.g., acetic acid) or bases.
Strategy 2: Exploit Steric Hindrance
If one carbonyl is significantly more sterically hindered than the other (e.g., adjacent to a t-butyl group vs. a methyl group), the hydrazine will preferentially attack the less hindered carbonyl. You can sometimes modify your synthetic precursor to introduce a bulky, yet removable, protecting group near one carbonyl to direct the cyclization, though this adds steps to the overall synthesis.
Strategy 3: Temperature and Reaction Time
Often, the initial attack of hydrazine is reversible. The subsequent, rate-determining step is the intramolecular cyclization and dehydration. The formation of the more thermodynamically stable pyridazine product may be favored at higher temperatures or longer reaction times. Conversely, running the reaction at a low temperature may favor the kinetically controlled product, which forms from the fastest initial attack on the more electrophilic carbonyl.
Protocol: Regioselective Pyridazine Synthesis via IEDDA Reaction
This protocol is adapted from a highly regioselective synthesis using an alkynyl sulfide, as reported by Niwa, Hosoya, and coworkers.[1]
Objective: To synthesize 5-butyl-3-phenyl-6-(phenylthio)pyridazine with high regioselectivity.
Materials:
-
3-Phenyl-6-(trifluoromethyl)-1,2,4,5-tetrazine
-
1-(Phenylthio)-1-hexyne
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 3-phenyl-6-(trifluoromethyl)-1,2,4,5-tetrazine (1.0 equiv).
-
Add anhydrous toluene via syringe to create a 0.1 M solution.
-
To this solution, add 1-(phenylthio)-1-hexyne (1.2 equiv) via syringe.
-
Equip the flask with a reflux condenser and heat the reaction mixture to 110 °C.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours, signaled by the disappearance of the characteristic red/purple color of the tetrazine.
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired pyridazine regioisomer.
Expected Outcome: This reaction typically proceeds with >95% regioselectivity due to the directing effect of the sulfanyl group.
Part 4: Leveraging Catalysis and Advanced Methods for Regiocontrol
Modern synthetic methods provide powerful new tools for achieving regioselectivity that is difficult to attain through classical approaches.
Q&A 3: "Beyond classical methods, how can transition-metal catalysis or other modern techniques solve complex regioselectivity problems?"
A3: Catalysis offers unique mechanistic pathways that can override the inherent reactivity of the substrates.
1. Transition-Metal Catalysis: Copper(II)-catalyzed aerobic 6-endo-trig cyclizations of β,γ-unsaturated hydrazones provide an efficient route to 1,6-dihydropyridazines with excellent regioselectivity.[7] The regiocontrol is dictated by the coordination of the catalyst to the hydrazone, directing the intramolecular cyclization. The choice of solvent can then determine whether the dihydropyridazine is isolated or oxidized in situ to the aromatic pyridazine.[7]
2. Directed C-H Functionalization: For modifying an existing pyridazine core, Lewis acids can be used to direct metalation to a specific position. For instance, mono- or bidentate boron Lewis acids can coordinate to the nitrogen atoms of the pyridazine ring, altering the acidity of the C-H bonds. This allows for regioselective deprotonation at either the C3 or C4 position, which is otherwise challenging to achieve.[8] This strategy enables the introduction of functional groups at specific sites on a pre-formed ring.
Directed Metalation Workflow
Caption: Lewis acid-directed C-H functionalization of pyridazine.
3. Flow Chemistry: Continuous flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time. This high level of control can improve the selectivity of reactions that are sensitive to transient intermediates or temperature fluctuations, potentially favoring a desired regioisomer over others.[9][10]
References
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Kodama, T., Sasaki, I., & Sugimura, H. (2021). Synthesis of Pyridazine Derivatives via Aza-Diels–Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. The Journal of Organic Chemistry, 86(13), 8926–8932. [Link]
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Niwa, T., & Hosoya, T. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers, 8(1), 58-63. [Link]
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Niwa, T., & Hosoya, T. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. RSC Publishing. [Link]
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Fan, Z., Pan, Z., Huang, L., & Cheng, J. (2019). Cu(II)-Catalyzed Aerobic 6-endo-trig Cyclization to 1,6-Dihydropyridazines and Pyridazines. The Journal of Organic Chemistry, 84(7), 4236–4245. [Link]
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Niwa, T., & Hosoya, T. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers. [Link]
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Haag, B., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine. Angewandte Chemie International Edition, 58(27), 9244-9247. [Link]
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Borah, A. J., et al. (2017). Pd-Catalyzed C–H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation. Chemical Communications, 53(85), 11709-11712. [Link]
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Beilstein Journals. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. [Link]
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Yu, H., et al. (2018). Inverse-Electron-Demand Diels–Alder Reactions for the Synthesis of Pyridazines on DNA. Organic Letters, 20(22), 7186–7191. [Link]
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MDPI. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. [Link]
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Fülep, G., & Haider, N. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 3(1), 10-15. [Link]
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Sci-Hub. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
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MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. [Link]
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Al-Saidan, A., et al. (2016). Synthesis of Nitrogen Heterocycles via Photochemical Ring Opening of Pyridazine N-Oxides. Organic Letters, 18(19), 5142–5145. [Link]
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ResearchGate. (2021). Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. [Link]
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Anderson, E. D., & Boger, D. L. (2011). Inverse Electron Demand Diels–Alder Reactions of 1,2,3-Triazines: Pronounced Substituent Effects on Reactivity and Cycloaddition Scope. Journal of the American Chemical Society, 133(31), 12285–12292. [Link]
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Anderson, E. D., & Boger, D. L. (2014). Cycloadditions of Noncomplementary Substituted 1,2,3-Triazines. Organic Letters, 16(19), 5092–5095. [Link]
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ResearchGate. (1998). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. [Link]
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MDPI. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. [Link]
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MDPI. (2023). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. [Link]
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National Institutes of Health (NIH). (2018). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]
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YouTube. (2021). Aromatic Heterocycles 2: Dive into the Thrilling Synthesis of Pyridazine, Pyrazine & Pyrimidine! [Link]
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Royal Society of Chemistry. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones. [Link]
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MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
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Liberty University. (2018). Synthesis and Characterization of Unique Pyridazines. [Link]
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ACS Publications. (2023). Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. [Link]
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ResearchGate. (2000). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine. [Link]
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National Institutes of Health (NIH). (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
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Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. [Link]
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ACS Publications. (2019). Site-Selective Functionalization of Pyridinium Derivatives via Visible-Light-Driven Photocatalysis with Quinolinone. [Link]
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- 7. Pyridazine synthesis [organic-chemistry.org]
- 8. Lewis Acid Directed Regioselective Metalations of Pyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Pyridazinone Synthesis
Welcome to the Technical Support Center for Pyridazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of pyridazinone derivatives. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and a deeper understanding of the underlying chemical principles to empower you to optimize your synthetic routes and achieve higher yields and purity.
Introduction: The Synthetic Challenge of Pyridazinones
Pyridazinones are a vital class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery.[1][2][3][4] However, their synthesis is often plagued by a variety of side reactions that can significantly impact yield and purity. This guide provides a structured approach to identifying, understanding, and overcoming these common hurdles.
Troubleshooting Guide: Common Side Reactions and Solutions
This section is organized in a question-and-answer format to directly address the specific issues you may encounter in the lab.
Issue 1: Low Yield of the Desired Pyridazinone
Q1: I am consistently obtaining a low yield of my target pyridazinone. What are the likely causes and how can I improve it?
A1: Senior Application Scientist's Analysis
Low yields in pyridazinone synthesis are a frequent issue stemming from several factors, ranging from the quality of your starting materials to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Underlying Causes and Mechanistic Insights:
-
Purity of Starting Materials: Impurities in your γ-ketoacids, dicarbonyl compounds, or hydrazine derivatives can introduce competing reactions, inhibit the desired cyclization, and lead to a complex mixture of byproducts.[5] It is always recommended to use freshly purified reagents.
-
Incomplete Reaction: The initial condensation between the carbonyl group and hydrazine to form a hydrazone may be slow or reversible. If the subsequent cyclization to the pyridazinone is not efficient, the hydrazone may be isolated as the major product or remain as a significant impurity.[5][6]
-
Suboptimal Reaction Conditions:
-
Temperature: Excessively high temperatures can lead to the decomposition of reactants or the desired product, while temperatures that are too low may result in an incomplete reaction.[5]
-
Solvent: The choice of solvent plays a critical role in reaction rate and yield. Protic solvents like ethanol or acetic acid are commonly used as they can facilitate the dehydration step of the cyclization.[5]
-
pH: For the cyclocondensation of γ-ketoacids with hydrazine, the pH of the reaction medium can be a critical parameter. An acidic medium can catalyze the dehydration step, but strongly acidic conditions may promote unwanted side reactions.[5]
-
-
Equilibrium Limitations: The cyclization step involves the formation of water. If water is not effectively removed from the reaction mixture, the equilibrium may favor the starting materials or the intermediate hydrazone, thus limiting the yield of the pyridazinone.[5]
Troubleshooting Workflow:
Caption: A troubleshooting workflow for addressing low yields.
Recommended Protocols & Optimization Strategies:
-
Reagent Purification:
-
Recrystallize or distill your starting materials if their purity is questionable.
-
Use freshly opened or properly stored hydrazine derivatives, as they can degrade over time.
-
-
Reaction Condition Optimization (A Tabular Guide):
| Parameter | Recommended Starting Point | Optimization Strategy | Rationale |
| Temperature | Room temperature to reflux | Incrementally increase temperature while monitoring with TLC. | Balances reaction rate and potential for degradation.[5] |
| Solvent | Ethanol or Acetic Acid | Screen a range of protic and aprotic solvents (e.g., methanol, isopropanol, toluene, dioxane). | Solvent polarity and proticity can significantly influence reaction kinetics.[5] |
| pH | Neutral | For γ-ketoacid cyclizations, add a catalytic amount of acid (e.g., acetic acid, HCl). | Acid catalysis promotes the dehydration step of the cyclization.[5] |
| Water Removal | None | Employ a Dean-Stark apparatus or add molecular sieves. | Drives the reaction equilibrium towards the product by removing water.[5] |
-
Monitoring Reaction Progress:
-
Utilize Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product and any byproducts. This will help you determine the optimal reaction time and temperature.[5]
-
Issue 2: Formation of Multiple Products (Side Products)
Q2: My TLC/LC-MS analysis shows multiple spots, indicating the presence of side products. What are the common side reactions in pyridazinone synthesis, and how can I minimize them?
A2: Senior Application Scientist's Analysis
The formation of multiple products is a clear indication of competing side reactions. Understanding the nature of these side products is the first step towards rationally designing an experimental strategy to suppress their formation.
Common Side Reactions and Their Mechanisms:
-
Incomplete Cyclization (Hydrazone Formation): As mentioned previously, the intermediate hydrazone can be a major byproduct if the subsequent cyclization is slow or incomplete.[5][6] This is often observed under mild reaction conditions or with sterically hindered substrates.
-
Formation of Regioisomers: When using unsymmetrical dicarbonyl compounds or substituted hydrazines, the formation of regioisomers is a common challenge. The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.
-
Over-alkylation: If you are synthesizing N-substituted pyridazinones using an alkylating agent, you may observe the formation of both N-alkylated and O-alkylated products. In some cases, dialkylation can also occur.
-
Dehydration/Aromatization: Under harsh acidic or high-temperature conditions, the pyridazinone ring can undergo dehydration to form a fully aromatic pyridazine derivative.
-
N-N Bond Cleavage: In the presence of strong reducing or oxidizing agents, or at very high temperatures, the relatively weak N-N bond in the hydrazine or the pyridazinone ring can cleave, leading to a complex mixture of degradation products.[5]
Visualizing Common Side Reaction Pathways:
Caption: Common side reaction pathways in pyridazinone synthesis.
Strategies for Minimizing Side Product Formation:
-
For Incomplete Cyclization:
-
Increase the reaction temperature or prolong the reaction time.
-
Use a catalytic amount of acid to promote the cyclization step.
-
Employ a higher boiling point solvent to facilitate dehydration.
-
-
To Control Regioselectivity:
-
Carefully select your starting materials. The electronic and steric properties of the substituents will dictate the preferred site of attack.
-
Systematically screen reaction conditions (solvent, temperature, catalyst) to favor the formation of the desired regioisomer.[7]
-
-
To Prevent Over-alkylation:
-
Use a milder base and a non-polar solvent.
-
Employ a stoichiometric amount of the alkylating agent.
-
Consider protecting one of the nitrogen atoms if selective alkylation is challenging.
-
Issue 3: Controlling N-Alkylation Regioselectivity
Q3: I am trying to synthesize a specific N-alkylated pyridazinone using an alkylhydrazine, but I'm getting a mixture of N-alkylated products. How can I control the regioselectivity of N-alkylation?
A3: Senior Application Scientist's Analysis
Controlling the regioselectivity of N-alkylation in pyridazinones is a common and often difficult challenge due to the presence of two nucleophilic nitrogen atoms.[8] The outcome of the alkylation is a delicate balance of several factors.
Factors Influencing N-Alkylation Regioselectivity:
-
Steric Hindrance: Bulky substituents on the pyridazinone ring or the alkylating agent will favor alkylation at the less sterically hindered nitrogen atom.
-
Electronic Effects: The electron density on each nitrogen atom, which is influenced by the substituents on the pyridazinone ring, will affect the site of alkylation. Electron-donating groups will increase the nucleophilicity of the adjacent nitrogen, while electron-withdrawing groups will decrease it.
-
Reaction Conditions:
-
Base: The choice of base can significantly impact the regioselectivity. Milder bases may favor alkylation at the more thermodynamically stable position, while stronger bases can lead to a mixture of products.
-
Solvent: The polarity of the solvent can influence the solvation of the pyridazinone anion and the transition state, thereby affecting the regioselectivity.
-
Temperature: Temperature can also play a role, with lower temperatures generally favoring the formation of the thermodynamically more stable product.
-
A Systematic Approach to Improving Regioselectivity:
-
Analyze Your Substrate: Carefully consider the steric and electronic properties of your pyridazinone. This will help you predict which nitrogen is more likely to be alkylated.
-
Screen Reaction Conditions: A systematic screening of bases, solvents, and temperatures is often necessary to identify the optimal conditions for achieving high regioselectivity.
Experimental Protocol for Screening N-Alkylation Conditions:
-
Setup: In parallel reaction vials, dissolve the pyridazinone starting material in a range of solvents (e.g., THF, DMF, acetonitrile, toluene).
-
Base Addition: To each vial, add a different base (e.g., NaH, K2CO3, Cs2CO3, t-BuOK).
-
Temperature Control: Equilibrate the reactions at a specific temperature (e.g., 0 °C, room temperature, 60 °C).
-
Alkylation: Add the alkylating agent to each vial and monitor the reactions by TLC or LC-MS.
-
Analysis: Analyze the product ratios in each reaction to identify the conditions that provide the highest regioselectivity.
| Base | Solvent | Temperature (°C) | Expected Outcome |
| K₂CO₃ | Acetone | Reflux | Standard, often gives mixtures. |
| NaH | THF | 0 to RT | Strong, non-nucleophilic base, may improve selectivity. |
| Cs₂CO₃ | DMF | RT to 80 | Can promote alkylation at the more acidic N-H. |
| t-BuOK | THF | -78 to RT | Bulky base, may favor the less sterically hindered position. |
This systematic approach will provide valuable data to guide the optimization of your N-alkylation reaction.
Conclusion
Overcoming side reactions in pyridazinone synthesis requires a combination of a solid understanding of reaction mechanisms and a systematic, empirical approach to optimization. By carefully considering the factors outlined in this guide and methodically troubleshooting your reactions, you can significantly improve the yield and purity of your desired pyridazinone products.
References
- Georg Thieme Verlag. (2014). Product Class 8: Pyridazines. In Science of Synthesis.
- Royal Society of Chemistry. (2020). Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones. Organic Chemistry Frontiers.
- MDPI. (2023). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Molecules.
- MDPI. (2023). Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. Molecules.
- University of California, Irvine. (n.d.). Pyridazine.
- Indo Global Journal of Pharmaceutical Sciences. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- ResearchGate. (2014). Pyridazine and its Related Compounds. Part 16.1 Synthesis and Some Reactions of 3-Hydrazino-1H-pyrazolo [3, 4-c] pyridazine.
- Royal Society of Chemistry. (2021). Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides. Organic Chemistry Frontiers.
- International Journal of Pharmaceutical Sciences and Research. (2012). Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction.
- Organic Chemistry Portal. (n.d.). Synthesis of pyridazines.
- Journal of Chemical and Pharmaceutical Research. (2014). Pyridazin-3(2H)
- ResearchGate. (2015). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
- ResearchGate. (2021). A Review on Synthesis and Biological Activities of Magic Moiety: Pyridazinone.
- National Institutes of Health. (2016). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- BenchChem. (2025). Technical Support Center: Optimizing Pyrodazine Synthesis.
- National Institutes of Health. (2007). An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity.
- Bentham Science. (2025).
- National Institutes of Health. (2022). Structure-Guided Design and Synthesis of a Pyridazinone Series of Trypanosoma cruzi Proteasome Inhibitors.
- Universidade do Minho. (n.d.).
- National Institutes of Health. (2025).
- MDPI. (2020).
- Wisdom Lib. (2024).
- ResearchGate. (2000). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone.
Sources
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. Regioselective construction of pyridazine and tetrahydrocinnoline derivatives via [4 + 2] cycloaddition–elimination with α-halogeno hydrazones and enaminones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. N-alkylation: Significance and symbolism [wisdomlib.org]
Technical Support Center: Strategies for Reducing Impurities in 3-Phenylpyridazine Production
This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating impurities in the synthesis of 3-phenylpyridazine. The following information is curated to offer both foundational knowledge and advanced strategies for achieving high-purity this compound, a crucial scaffold in medicinal chemistry.[1]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound, and which is most prone to impurity formation?
There are two predominant strategies for the synthesis of this compound and its derivatives:
-
Ring Formation (Cyclization): This classical approach typically involves the condensation of a 1,4-dicarbonyl compound with hydrazine or a derivative.[2] While effective, this method can be prone to impurities from incomplete cyclization or side reactions if the dicarbonyl substrate is unsymmetrical.
-
Functionalization of a Pre-existing Pyridazine Ring: Modern methods often employ cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group onto a pyridazine core (e.g., 3-chloropyridazine).[3] This route generally offers better control but can introduce catalyst- and coupling-related impurities.
The choice of route often depends on the availability of starting materials. The Suzuki-Miyaura coupling is frequently preferred for its high functional group tolerance and generally good yields, but it requires careful optimization to minimize impurities.[3]
Q2: What are the most common impurities encountered in this compound synthesis?
Impurities can arise from various sources, including starting materials, intermediates, by-products, and degradation products.[4]
| Impurity Type | Potential Source | Synthetic Route |
| Unreacted Starting Materials | Incomplete reaction | Both |
| Biphenyl | Homocoupling of phenylboronic acid | Suzuki-Miyaura Coupling |
| Dehalogenated Pyridazine | Side reaction in the presence of a palladium catalyst | Suzuki-Miyaura Coupling |
| Positional Isomers | Lack of regioselectivity in cyclization | Ring Formation |
| Oxidized/Polymerized Products | Harsh reaction conditions | Both |
| Residual Palladium | Incomplete removal of the catalyst | Suzuki-Miyaura Coupling |
| Residual Solvents | Incomplete removal during work-up | Both |
Q3: Which analytical techniques are best for identifying and quantifying impurities in my this compound product?
A multi-faceted analytical approach is recommended for comprehensive impurity profiling.[4][5]
-
High-Performance Liquid Chromatography (HPLC): The primary tool for separating and quantifying non-volatile organic impurities. A reverse-phase C18 column with a UV detector is a standard starting point.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information, which can help elucidate their structures.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents.[4][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation of the final product and can help identify and quantify impurities if their signals do not overlap with the product's signals.
-
Inductively Coupled Plasma (ICP-MS or ICP-OES): Used to quantify trace elemental impurities, particularly residual palladium from cross-coupling reactions.[7]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound.
Issue 1: Low Yield and Significant Amount of Starting Material Remaining
Diagram 1: Troubleshooting Low Conversion Rate
Caption: Pathways and control points for Suzuki coupling.
Potential Cause & Solution:
-
Excess Phenylboronic Acid: A large excess of phenylboronic acid can lead to its homocoupling to form biphenyl. [3] * Solution: Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of phenylboronic acid is often sufficient. Running the reaction with a slight excess of the limiting reagent (3-chloropyridazine) can also minimize biphenyl formation, though this will result in some unreacted starting material.
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). Degas all solvents and reagents thoroughly before use. This can be achieved by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Issue 3: Difficulty in Removing Impurities by Column Chromatography
Potential Cause & Solution:
-
Co-elution of Product and Impurities: The polarity of the product and a key impurity may be too similar for effective separation with the chosen solvent system. [3] * Solution:
- Optimize the Solvent System: Experiment with different solvent systems. For silica gel chromatography, try combinations like dichloromethane/methanol or ethyl acetate/hexanes, and use a very shallow gradient. [3] 2. Use an Alternative Stationary Phase: If silica gel fails, consider using alumina (which can be basic, neutral, or acidic) or reverse-phase chromatography. [8] 3. Chemical Treatment and Re-purification: If the impurity is known, it may be possible to selectively react it to form a more easily separable compound. For example, if the impurity is a basic compound, an acidic wash of the organic layer during workup might remove it.
-
Peak Tailing of the Product: The basic nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor peak shape and inefficient separation. [8] * Solution: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia to the mobile phase. This deactivates the acidic sites on the silica gel, improving peak shape and resolution. [8]
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the synthesis of this compound from 3-chloropyridazine and phenylboronic acid. [3]
-
Reagent Preparation: To a flame-dried round-bottom flask, add 3-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Work-up: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst. Wash the organic layer with water and then with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography or recrystallization.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products, provided a suitable solvent can be found. [9]
-
Solvent Screening: In small test tubes, test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven to a constant weight.
Protocol 3: GC-MS Analysis for Residual Solvents
This protocol is for the identification of potential residual solvents. [4]
-
Instrumentation: Gas chromatograph with a mass selective detector.
-
Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Mass Range: 35-350 amu.
References
- Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine. Benchchem.
- Technical Support Center: Impurity Profiling of 3-Chloro-4-methyl-6-phenylpyridazine. Benchchem.
- Discovery of a 3-Amino-6-phenyl-pyridazine Derivative as a New Synthetic Antineuroinflammatory Compound. Journal of Medicinal Chemistry - ACS Publications.
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University.
- A Comparative Guide to Analytical Methods for Confirming the Purity of Synthesized Pyridazine Derivatives. Benchchem.
- Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias.
- Strategy for the synthesis of pyridazine heterocycles and their derivatives. PubMed.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
- Technical Support Center: Optimizing Pyrodazine Synthesis. Benchchem.
- Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Agilent.
- Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review. PubMed.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Determination of elemental impurities in pharmaceutical products and related matrices by ICP-based methods: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Solvent Systems for the Purification of Polar Pyridazine Derivatives
Welcome to the technical support center for the purification of polar pyridazine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating these often-recalcitrant molecules. The inherent polarity and basicity of the pyridazine scaffold frequently lead to purification issues such as poor chromatographic resolution, peak tailing, and low recovery.
This document provides a structured approach to troubleshooting common problems and offers detailed protocols to streamline your purification workflows. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying polar pyridazine derivatives?
A1: The main difficulties arise from the molecule's inherent properties. The nitrogen atoms in the pyridazine ring are basic and can interact strongly with acidic silica gel, leading to peak tailing and sometimes decomposition.[1][2] High polarity can cause compounds to elute very quickly (poor retention) in reversed-phase systems or streak badly in normal-phase chromatography.[1][3]
Q2: Which chromatographic technique is the best starting point?
A2: The choice depends on the specific properties of your derivative.
-
Normal-Phase Chromatography (Silica Gel): Still a workhorse, but often requires mobile phase modifiers to achieve good peak shape for basic pyridazines.[2][4] A good starting point for moderately polar compounds.[4]
-
Reversed-Phase HPLC (RP-HPLC): Can be challenging for very polar pyridazines, which may have insufficient retention.[3][5] However, it's powerful when optimized with appropriate mobile phase pH or ion-pairing agents.[6][7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Often the most effective technique for highly polar compounds.[3][8][9] HILIC uses a polar stationary phase with a high-organic, reversed-phase-type mobile phase to promote retention.
Q3: How do I choose an initial solvent system for normal-phase flash chromatography?
A3: Use Thin Layer Chromatography (TLC) to scout for a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound.[5] For polar pyridazines, common systems include dichloromethane/methanol or ethyl acetate/hexanes, often with a small amount of a basic modifier like triethylamine.[1][4][10]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing actionable solutions grounded in chromatographic theory.
Issue 1: Severe Peak Tailing in Normal-Phase (Silica) Chromatography
Q: My basic pyridazine derivative shows significant tailing on a silica gel column, resulting in poor resolution and mixed fractions. What is happening and how can I fix it?
A: This is a classic problem caused by strong, non-ideal interactions between the basic nitrogen atoms of your pyridazine and acidic silanol groups (Si-OH) on the silica surface.[2][11] This interaction leads to slow desorption kinetics, causing the peak to "tail."
Solutions:
-
Add a Basic Modifier: The most common solution is to add a small amount of a "competing base" to your mobile phase. This base will occupy the acidic sites on the silica, preventing your analyte from interacting with them.[11]
-
Deactivate the Stationary Phase: Before running the column, you can flush the packed silica gel with a solvent mixture containing a higher concentration of the basic modifier (e.g., 5% Et3N in your starting eluent) to neutralize the active sites.[1][5]
-
Switch to a Less Acidic Stationary Phase: If tailing persists, consider alternatives to silica gel.
Issue 2: Poor or No Retention in Reversed-Phase HPLC
Q: My polar pyridazine elutes in the void volume (at the solvent front) on my C18 column, even with a highly aqueous mobile phase. How can I get it to retain?
A: This occurs because your compound is too polar and has a higher affinity for the polar mobile phase than for the nonpolar C18 stationary phase.[5]
Solutions:
-
Modify Mobile Phase pH (Ion Suppression): Pyridazines are basic. By lowering the mobile phase pH (e.g., to pH 2.5-3.0 with formic acid or TFA), you can protonate the pyridazine.[6][7] This can sometimes increase retention on certain stationary phases, but the primary goal is to ensure a consistent ionization state for sharp peaks.[11]
-
Use a Different Stationary Phase:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups embedded within the C18 chains or at the surface. They are designed to be more wettable and offer alternative selectivity for polar analytes, enhancing retention.[3][5]
-
Phenyl-Hexyl Columns: The phenyl groups in this stationary phase can provide different interactions (pi-pi stacking) which may increase the retention of aromatic heterocycles like pyridazines.[5]
-
-
Switch to HILIC: This is often the definitive solution for very polar compounds. HILIC separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.[9] A typical HILIC mobile phase starts with a high percentage of acetonitrile and a small amount of aqueous buffer.
Issue 3: Low Compound Recovery or Apparent Decomposition
Q: My yield after column chromatography is very low, and I suspect the compound is either irreversibly stuck to the column or decomposing. How can I verify this and improve my recovery?
A: This is a serious issue that can be caused by the acidic nature of silica gel acting on a sensitive pyridazine derivative.[1][14]
Solutions:
-
Perform a Silica Stability Test: Before running a large-scale column, spot your compound on a TLC plate. Let it sit for an hour, then develop the plate. If you see new spots or significant streaking that wasn't present initially, your compound is likely unstable on silica.[14]
-
Use Deactivated Silica or an Alternative Phase: As mentioned for peak tailing, using a basic modifier like triethylamine or switching to alumina can prevent decomposition.[1][2]
-
Dry Loading vs. Wet Loading: If your compound has poor solubility in the initial, non-polar mobile phase, it can precipitate at the top of the column when loaded. This leads to broad bands and poor separation.
-
Dry Loading: Pre-adsorb your crude material onto a small amount of silica gel (or an inert material like Celite®).[15] Evaporate the solvent completely, and then carefully add the resulting dry powder to the top of your packed column. This ensures the compound is introduced in a concentrated band.
-
Data Presentation & Key Parameters
Table 1: Common Solvent Systems for Polar Pyridazine Purification
| Chromatography Mode | Stationary Phase | Strong Solvent | Weak Solvent | Common Modifiers | Application Notes |
| Normal-Phase | Silica Gel | Methanol (MeOH) | Dichloromethane (DCM) | 0.1-2% Triethylamine (Et3N) or NH4OH | Excellent for moderately polar to polar basic compounds. Modifier is crucial to prevent tailing.[4] |
| Normal-Phase | Silica Gel | Ethyl Acetate (EtOAc) | Hexanes/Heptane | 0.1-2% Et3N | A standard, less polar system. Good for initial screening. |
| Reversed-Phase | C18, C8 | Acetonitrile (ACN) or MeOH | Water | 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA) | Used to control pH and ensure consistent protonation state of the basic analyte.[6][7][11] |
| HILIC | Silica, Diol, Amide | Water (+Buffer) | Acetonitrile (ACN) | Ammonium Formate or Acetate (10-20 mM) | The method of choice for very polar compounds that are unretained by reversed-phase.[8][9] |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel with a Basic Modifier
This protocol is designed for purifying a basic pyridazine derivative while minimizing peak tailing.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., 5% MeOH in DCM) that gives your target compound an Rf of ~0.2-0.3. Add 0.5% triethylamine to this system for the column run.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use (e.g., 100% DCM + 0.5% Et3N). Pour the slurry into the column and use gentle air pressure to pack a uniform bed.[2]
-
Sample Loading (Dry Loading): Dissolve your crude compound in a suitable solvent (e.g., DCM or MeOH). Add a small amount of silica gel (approx. 1-2 times the weight of your crude material). Evaporate the solvent completely on a rotary evaporator to get a free-flowing powder.
-
Column Application: Carefully layer the dry-loaded sample onto the top of the packed column bed. Gently add a small layer of sand or fritted disc on top to prevent disturbance.
-
Elution: Begin eluting the column with the starting mobile phase. Collect fractions and monitor by TLC. Gradually increase the percentage of the polar solvent (e.g., MeOH) to elute your compound.[1]
-
Isolation: Combine the fractions containing the pure compound and remove the solvent under reduced pressure.
Protocol 2: HILIC Method Development for Highly Polar Pyridazines
This protocol provides a starting point for developing a HILIC separation.
-
Column and System Preparation: Use a HILIC-type column (e.g., bare silica, diol, or amide-bonded). Ensure the HPLC system is well-flushed and free of non-volatile buffers from previous runs.
-
Mobile Phase Preparation:
-
Mobile Phase A: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Acetate.
-
-
Column Equilibration: Equilibrate the column with 100% Mobile Phase A for at least 15-20 column volumes. HILIC equilibration can be slower than reversed-phase.
-
Sample Preparation: Dissolve the sample in a solvent that matches the initial mobile phase as closely as possible (e.g., 90% acetonitrile) to avoid peak distortion.[16]
-
Gradient Elution: Inject the sample and start with a gradient like the one below.
-
0-1 min: 100% A
-
1-10 min: Gradient from 100% A to 100% B
-
10-12 min: Hold at 100% B
-
12-15 min: Return to 100% A and re-equilibrate.
-
-
Optimization: Adjust the gradient slope, buffer concentration, and organic solvent choice to optimize the separation of your target compound from impurities.
Visualizations
Caption: Workflow for selecting a purification method.
Caption: Mechanism of peak tailing and mitigation.
References
- Technical Support Center: Purification of Polar Pyridazine Compounds. Benchchem.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
- Technical Support Center: Purification of 3-Pyridazinealanine Compounds. Benchchem.
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. PubMed. Available at: [Link]
- HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex.
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Semantic Scholar. Available at: [Link]
- Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
What can I use to purify polar reaction mixtures?. Biotage. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
HILIC Columns for Polar Separations. PolyLC. Available at: [Link]
- Technical Support Center: Purification of Polar Pyrimidine Derivatives. Benchchem.
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
Mastering HILIC-Z Separation for Polar Analytes. Agilent. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health. Available at: [Link]
-
HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Available at: [Link]
-
Purification of strong polar and basic compounds. Reddit. Available at: [Link]
-
Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N′-Cyclic Azomethine Imines. The Journal of Organic Chemistry. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]
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Technical Support Center: Enhancing the Storage Stability of 3-Phenylpyridazine Compounds
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for improving the storage stability of 3-phenylpyridazine and its derivatives. By understanding the potential degradation pathways and implementing appropriate stabilization strategies, you can ensure the integrity and reliability of your compounds throughout their lifecycle.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that contribute to the degradation of this compound compounds?
A1: The stability of this compound compounds is primarily influenced by their susceptibility to oxidation, hydrolysis, and photodegradation. The electron-deficient nature of the pyridazine ring, a result of the two adjacent nitrogen atoms, makes it prone to certain chemical transformations[1][2].
Q2: What are the initial signs of degradation in a this compound sample?
A2: Visual changes, such as a color shift to yellow or brown in a solid sample or solution, are often the first indicators of degradation. Additionally, inconsistent results in analytical tests like HPLC, such as the appearance of new peaks or a decrease in the main peak area, strongly suggest compound instability[3].
Q3: What are the recommended general storage conditions for this compound compounds?
A3: To minimize degradation, this compound compounds should be stored in a cool, dark, and dry environment. Recommended storage temperatures are typically between 2-8°C, and for long-term storage, -20°C is preferable[3][4]. It is crucial to store them in tightly sealed containers under an inert atmosphere, such as argon or nitrogen, to protect against moisture and atmospheric oxygen[3].
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter during your experiments and provides actionable solutions.
Issue 1: My this compound solution is developing a yellow tint and showing new peaks in the HPLC analysis.
-
Potential Cause: This is a classic sign of oxidative degradation. The nitrogen atoms in the pyridazine ring are susceptible to oxidation, which can lead to the formation of N-oxides and other colored byproducts[5][6]. Trace metal ions in your solvents or on your glassware can catalyze these oxidative processes[7][8][9].
-
Troubleshooting Steps & Solutions:
-
Use High-Purity, Degassed Solvents: Ensure all solvents are of high purity and have been recently degassed to remove dissolved oxygen.
-
Incorporate Antioxidants: The addition of a suitable antioxidant can prevent or significantly slow down oxidation.
-
Butylated Hydroxytoluene (BHT): A phenolic antioxidant effective in organic-based formulations. It acts as a free-radical scavenger[10][11][12][13]. A starting concentration of 0.01-0.1% (w/v) is recommended.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant that can be effective in aqueous or semi-aqueous formulations[14][15][16][17][18]. It can also act as a pro-oxidant in the presence of certain metal ions, so its use should be carefully evaluated[19][20].
-
-
Add a Metal Chelator: To mitigate metal-catalyzed oxidation, include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your formulation. EDTA sequesters metal ions, rendering them unable to participate in degradation reactions[7][8][9][21][22]. A typical concentration range is 0.01-0.05% (w/v).
-
Issue 2: I am observing a loss of my this compound compound in aqueous solutions at neutral or basic pH, even when protected from light and oxygen.
-
Potential Cause: This suggests hydrolytic degradation. While the pyridazine ring itself is relatively stable to hydrolysis, certain substituents on the ring can make it more susceptible to cleavage under neutral to basic conditions[3][23].
-
Troubleshooting Steps & Solutions:
-
pH Adjustment: The stability of many heterocyclic compounds is pH-dependent. Prepare your solutions in a buffered system at a slightly acidic pH (e.g., pH 4-6) to minimize base-catalyzed hydrolysis.
-
Solvent Selection: If your experimental design allows, consider using aprotic organic solvents instead of aqueous solutions to prevent hydrolysis.
-
Conduct a pH Profile Study: Systematically evaluate the stability of your compound across a range of pH values to identify the optimal pH for maximum stability.
-
Issue 3: My solid this compound compound is degrading over time, even when stored in the dark and at a low temperature.
-
Potential Cause: Photodegradation can occur even with brief exposure to ambient light during handling. UV or even visible light can provide the energy to initiate photochemical reactions, leading to ring opening, rearrangement, or other transformations[24][25]. Pyridazine N-oxides, for instance, are known to be photoactive[6][21][24][26][27].
-
Troubleshooting Steps & Solutions:
-
Strict Light Protection: Always handle the compound under amber or red light. Store solid samples and solutions in amber vials or containers wrapped in aluminum foil.
-
Inert Atmosphere: Ensure the container is flushed with an inert gas like argon or nitrogen before sealing to displace any oxygen that could participate in photo-oxidative processes.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential for identifying potential degradation products and understanding the intrinsic stability of your this compound compound[3][28][29][30][31].
Objective: To generate degradation products under controlled stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter, HPLC system with a photodiode array (PDA) detector, LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of your this compound compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours. If no degradation is observed, heat at 60°C for 24 hours[28].
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound and a separate aliquot of the stock solution in an oven at 70°C for 48 hours.
-
Photodegradation: Expose the solid compound and a separate aliquot of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter[3].
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method (see Protocol 2).
-
Use a PDA detector to check for peak purity and identify any new peaks.
-
Analyze the samples by LC-MS to obtain mass information for the degradation products to aid in their identification.
-
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M - 1 M HCl, RT to 60°C | Ring protonation, potential for ring opening with prolonged stress |
| Base Hydrolysis | 0.1 M - 1 M NaOH, RT | Potential for ring cleavage depending on substituents |
| Oxidation | 3-30% H₂O₂, RT | N-oxides, hydroxylated derivatives, ring-opened products[5] |
| Photodegradation | UV/Vis light exposure | Isomers, ring-opened products, rearranged structures[24] |
| Thermal Degradation | 40-80°C | Various degradation products depending on other atmospheric factors |
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating and quantifying the parent compound from its potential degradation products[2][32][33][34].
Objective: To develop an HPLC method capable of resolving this compound from its degradation products generated during forced degradation studies.
Starting HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes. A suggested starting gradient could be 95:5 (A:B) to 5:95 (A:B).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (or an alternative wavelength determined by the UV spectrum of the compound)
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Development and Validation:
-
Inject the unstressed this compound sample to determine its retention time.
-
Inject a mixture of all the stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and pH to achieve baseline separation between the parent peak and all degradation peaks.
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation and Stabilization
To better understand the processes involved, the following diagrams illustrate the potential degradation pathways and a decision-making workflow for stabilization.
Caption: Potential degradation pathways of this compound.
Caption: Decision workflow for stabilizing this compound compounds.
References
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). EDTA in Pharmaceuticals: A Deeper Dive into its Therapeutic and Stabilizing Applications. Retrieved from [Link]
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Blog. (2025, July 22). What are the applications of EDTA in the pharmaceutical industry? Retrieved from [Link]
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The Critical Role of Disodium EDTA in Pharmaceutical Formulations. (n.d.). Retrieved from [Link]
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Unlock the Power of EDTA: The Ultimate Chelating Agent for Diverse Industrial Applications. (n.d.). Retrieved from [Link]
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Gasco, A., Medana, C., & Gualtieri, F. (2000). Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems. Archiv der Pharmazie, 333(10), 341–346. Retrieved from [Link]
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Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Retrieved from [Link]
-
Makin, R. (2021). Photochemistry of Pyridazine N-oxides: A Versatile Tool for Heterocycle Synthesis. Retrieved from [Link]
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Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1853–1921. Retrieved from [Link]
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Wikipedia. (2023). Pyridine-N-oxide. Retrieved from [Link]
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Edetate Disodium (EDTA) as a Polysorbate Degradation and Monoclonal Antibody Oxidation Stabilizer. (2021). Journal of Pharmaceutical Sciences, 110(1), 195-206. Retrieved from [Link]
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Kao Corporation. (n.d.). BHT (Butylated Hydroxytoluene). Retrieved from [Link]
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Le-Bail, A., & Voilley, A. (2006). Formation of pyrazines from ascorbic acid and amino acids under dry-roasting conditions. Food Chemistry, 98(4), 674-681. Retrieved from [Link]
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Singh, R., & Rehman, Z. U. (2016). Forced Degradation Studies. MedCrave Online Journal of Chemistry, 1(1), 1-3. Retrieved from [Link]
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Paw, B., & Miszta, P. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica, 62(5), 337-343. Retrieved from [Link]
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Development of Pyrimido Pyridazine Analogs through Increased Whole Cell Target Engagement of the Dihydropteroate Synthase Pterin Binding Site in Gram-Negative Bacteria. (2023). ACS Infectious Diseases, 9(11), 2228–2242. Retrieved from [Link]
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Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical Sciences and Research, 9(5), 629. Retrieved from [Link]
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Waterman, K. C., MacDonald, B. C., & Smith, R. C. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical Development and Technology, 10(1), 115–125. Retrieved from [Link]
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MDBio-Chem. (2024, April 20). What is BHT (Butylated Hydroxytoluene)? How is it Made? How's It Used? and Is It Safe? [Video]. YouTube. Retrieved from [Link]
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Scientific Committee on Consumer Safety. (2021). Opinion on Butylated Hydroxytoluene (BHT). European Commission. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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Yehye, W. A., Rahman, N. A., Ariffin, A., Hamid, S. B. A., Alhadi, A. A., Kadir, F. A., & Yaeghoobi, M. (2015). Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review. European Journal of Medicinal Chemistry, 101, 295-312. Retrieved from [Link]
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Hainzl, D., & Casida, J. E. (1996). Elucidation of fipronil photodegradation pathways. Journal of Agricultural and Food Chemistry, 44(7), 1709-1715. Retrieved from [Link]
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Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation–A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38384-38389. Retrieved from [Link]
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Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (2017). Journal of Applied Pharmaceutical Science, 7(05), 113-119. Retrieved from [Link]
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Fagron Academy. (n.d.). Stabilization of Oxidation Prone Ingredients. Retrieved from [Link]
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Mirzoeva, S., Sawkar, A., Zasadzki, M., Guo, L., Velentza, A. V., Dunlap, V., ... & Watterson, D. M. (2002). Discovery of a 3-amino-6-phenyl-pyridazine derivative as a new synthetic antineuroinflammatory compound. Journal of Medicinal Chemistry, 45(3), 563–566. Retrieved from [Link]
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Manera, C., Ferretti, G., Saccomanni, G., & Tuccinardi, T. (2013). Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists. Molecules, 18(12), 15094–15116. Retrieved from [Link]
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Zhu, Q. Y., Holt, R. R., Lazarus, S. A., Ensunsa, J. L., Hammerstone, J. F., Schmitz, H. H., & Keen, C. L. (2002). Stabilizing effect of ascorbic acid on flavan-3-ols and dimeric procyanidins from cocoa. Journal of Agricultural and Food Chemistry, 50(4), 933–938. Retrieved from [Link]
-
Sahoo, S., & Sahu, M. (2023). Development and Validation of Stability Indicating RP-HPLC Method for Pyrimethamine, Sulfadoxine, and Artesunate Estimation. Asian Journal of Pharmaceutics, 17(3). Retrieved from [Link]
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Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1136. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 193499, this compound. Retrieved from [Link]
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Stability Indicating HPLC Method Development and Validation for the Estimation of Zonisamide in Bulk and Pharmaceutical Dosage Form. (2019). International Journal of Pharmaceutical Sciences and Research, 10(7), 3426-3432. Retrieved from [Link]
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Underberg, W. J. (1978). Oxidative degradation of pharmaceutically important phenothiazines III: Kinetics and mechanism of promethazine oxidation. Journal of Pharmaceutical Sciences, 67(8), 1133-1136. Retrieved from [Link]
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Rashid, S. (2021, May 5). What is the mechanism by which ascorbic acid prevents browning of cut surfaces like lemons and limes? Quora. Retrieved from [Link]
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Cvetković, D., & Milenković, D. (2019). Therapeutic Perspective of Vitamin C and Its Derivatives. Molecules, 24(23), 4356. Retrieved from [Link]
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Stolarczyk, A., Apola, A., & Krzek, J. (2024). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(22), 5001. Retrieved from [Link]
-
Ramachandran, L. K. (1954). Acid hydrolysis of 3-phenyl-2-thiohydantoins. Biochimica et Biophysica Acta, 14(3), 441. Retrieved from [Link]
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Li, Y., Liu, Y., Zhang, Y., & Wang, Q. (2024). Photodegradation of Propaquizafop in Water Under UV Irradiation: The Identification of Transformation Products and Elucidation of Photodegradation Pathway. Water, 16(24), 3331. Retrieved from [Link]
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Ahmad, W., Zaheer, M. R., & Gupta, A. (2016). Photodegradation of trimeprazine triggered by self-photogenerated singlet molecular oxygen. Journal of Photochemistry and Photobiology B: Biology, 155, 57-62. Retrieved from [Link]
-
Lin, K., & Gan, J. (2014). Direct photodegradation of lamotrigine (an antiepileptic) in simulated sunlight--pH influenced rates and products. Environmental Science: Processes & Impacts, 16(4), 843-851. Retrieved from [Link]
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da Silva, A. P., de Souza, A. C., & Mercali, G. D. (2023). Acid hydrolysis conditions do affect the non-extractable phenolic compounds composition from grape peel and seed. Food Research International, 174(Pt 1), 113636. Retrieved from [Link]
-
Wang, F., Pang, S., Wang, G., Liu, D., & Du, F. (2022). Assessment of the Hydrolysis of Pydiflumetofen and Its Degradation Characteristics in Agricultural Soils. Toxics, 10(10), 577. Retrieved from [Link]
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Validation & Comparative
A Comparative Analysis of the Biological Activities of 3-Phenylpyridazine and 4-Phenylpyridine Scaffolds
A Technical Guide for Researchers in Medicinal Chemistry and Drug Development
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for the development of new therapeutic agents is perpetual. Among the myriad of heterocyclic compounds, phenylpyridazines and phenylpyridines represent two closely related yet distinct classes of molecules that have garnered significant attention. This guide provides a comparative analysis of the biological activities associated with derivatives of 3-phenylpyridazine and 4-phenylpyridine, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation. While direct comparative studies on the parent compounds are scarce, a wealth of information on their derivatives allows for a comprehensive overview of the distinct and overlapping biological profiles of these two important pharmacophores.
Structural and Physicochemical Distinctions
At the heart of their differing biological activities are the structural nuances between this compound and 4-phenylpyridine. The pyridazine ring in this compound contains two adjacent nitrogen atoms, which influences its electron distribution, hydrogen bonding capacity, and overall molecular geometry compared to the pyridine ring in 4-phenylpyridine, which has a single nitrogen atom. These differences, though subtle, can have a profound impact on how derivatives of these scaffolds interact with biological targets.
| Property | This compound | 4-Phenylpyridine |
| Molecular Formula | C₁₀H₈N₂ | C₁₁H₉N |
| Molecular Weight | 156.19 g/mol | 155.20 g/mol |
| LogP | 1.85 (estimated) | 2.59 |
| Hydrogen Bond Acceptors | 2 | 1 |
| Hydrogen Bond Donors | 0 | 0 |
Data sourced from PubChem CID 193499 and 13651.[1][2]
Comparative Biological Activity Profiles
Derivatives of both this compound and 4-phenylpyridine have been explored for a wide array of therapeutic applications. The following sections delineate the key areas of biological activity for each scaffold, supported by experimental findings.
Anti-inflammatory and Antineuroinflammatory Activity
This compound derivatives have shown notable promise as anti-inflammatory and particularly as antineuroinflammatory agents. A significant finding is the development of a 3-amino-6-phenylpyridazine derivative that selectively inhibits the overproduction of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and inducible nitric oxide synthase (iNOS) in activated glial cells.[3] This selective inhibition is crucial as it suggests a therapeutic window where detrimental inflammatory responses can be quelled without interfering with the beneficial functions of glia.[3] The anti-inflammatory properties of pyridazine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade.[4]
4-Phenylpyridine derivatives , while also investigated for anti-inflammatory effects, have a more established profile in the context of neuroprotection, albeit through different mechanisms. For instance, 4-phenylpyridine has been shown to protect against the neurotoxic effects of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound known to induce parkinsonism, by inhibiting its conversion to the toxic metabolite MPP+.[5]
Comparative Summary of Anti-inflammatory and Neuroprotective Activity
| Biological Target/Activity | This compound Derivatives | 4-Phenylpyridine Derivatives |
| Inhibition of IL-1β and iNOS | Demonstrated activity in activated glial cells[3] | Less commonly reported |
| Neuroprotection (anti-MPTP) | Not a primary focus of reported research | Protective effects observed[5] |
| General Anti-inflammatory | Broadly reported for various derivatives[4][6] | Investigated, often in the context of broader screenings |
Anticancer Activity
The 4-phenylpyridine scaffold is a component of various compounds with demonstrated anticancer properties. For example, certain 4-phenyl-2-quinolone derivatives, which feature a 4-phenylpyridine-like core, have shown potent antiproliferative activity against colon and lung cancer cell lines.[7] The mechanism of action for some of these compounds is believed to involve the inhibition of tubulin polymerization, a critical process in cell division.[7]
Derivatives of This compound have also been investigated for their anticancer potential.[8] The pyridazine nucleus is considered a "wonder nucleus" due to the wide range of biological activities its derivatives exhibit, including anticancer effects.[9]
Antimicrobial Activity
Both scaffolds have been incorporated into molecules with antimicrobial properties. Derivatives of This compound have been synthesized and tested for their antimicrobial and anti-inflammatory actions.[6] Similarly, the 4-phenylpyridine moiety has been used as a building block in the synthesis of compounds with potential antimicrobial applications.[10]
Key Signaling Pathways
The biological effects of these compounds are underpinned by their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and optimization.
iNOS and IL-1β Signaling in Inflammation
A key mechanism for the anti-inflammatory activity of some this compound derivatives is the inhibition of iNOS and IL-1β production.[3] The induction of iNOS is a complex process involving multiple signaling cascades, often culminating in the activation of the transcription factor NF-κB.[11] Similarly, the production and secretion of IL-1β are tightly regulated processes central to the inflammatory response.[9]
Caption: Simplified signaling pathway for iNOS and IL-1β production.
Experimental Protocols
The evaluation of the biological activities of this compound and 4-phenylpyridine derivatives relies on a suite of well-established in vitro assays.
Cytotoxicity Assessment: MTT Assay
Before assessing specific biological activities, it is crucial to determine the cytotoxic profile of the compounds to ensure that the observed effects are not merely a consequence of cell death. The MTT assay is a widely used colorimetric method for this purpose.
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[12]
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound or 4-phenylpyridine derivatives) and appropriate controls (vehicle and positive control for cytotoxicity). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.[10]
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 540-570 nm.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined from the dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay
The Griess assay is a common method to indirectly measure the production of nitric oxide, a key inflammatory mediator, by quantifying its stable metabolite, nitrite, in cell culture supernatants.
Principle: This assay is based on a diazotization reaction where sulfanilamide reacts with nitrite in an acidic medium to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured colorimetrically.
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 cells) in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of the test compounds for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce iNOS expression and NO production. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: After a 24-hour incubation period, collect the cell culture supernatants.
-
Griess Reaction: Mix the supernatants with an equal volume of Griess reagent.
-
Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition can then be calculated relative to the LPS-stimulated control.
Monoamine Oxidase (MAO) Inhibition Assay
To assess the neuroprotective potential of compounds, particularly relevant for 4-phenylpyridine derivatives, a monoamine oxidase (MAO) inhibition assay can be performed.
Principle: MAO enzymes catalyze the oxidative deamination of monoamines, producing hydrogen peroxide (H₂O₂) as a byproduct.[13] This assay fluorometrically detects H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a non-fluorescent probe (like Amplex® Red) to generate a highly fluorescent product (resorufin).[13] A decrease in the rate of fluorescence increase indicates MAO inhibition.[13]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare solutions of MAO-A or MAO-B enzymes, a suitable substrate (e.g., p-tyramine), HRP, and the fluorogenic probe in an appropriate assay buffer.[13]
-
Inhibitor Incubation: In a 96-well plate, incubate the MAO enzyme with various concentrations of the test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and detection reagents.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 530 nm and emission at 585 nm).
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Conclusion
The this compound and 4-phenylpyridine scaffolds, while structurally similar, give rise to derivatives with distinct and promising biological activity profiles. Derivatives of this compound are particularly noteworthy for their anti-inflammatory and antineuroinflammatory properties, with a demonstrated ability to selectively modulate key inflammatory mediators. In contrast, the 4-phenylpyridine core is a well-established pharmacophore in the development of neuroprotective and anticancer agents.
The choice of which scaffold to pursue for a drug discovery program will depend on the specific therapeutic target and desired biological activity. The experimental protocols outlined in this guide provide a robust framework for the in vitro evaluation of novel derivatives of both classes of compounds. Further research, including head-to-head comparative studies of structurally analogous derivatives, will be invaluable in fully elucidating the structure-activity relationships and therapeutic potential of these versatile heterocyclic systems.
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Comparative Guide to Structure-Activity Relationships (SAR) of 3-Phenylpyridazine Analogs for Kinase Inhibition
Introduction: The Rise of the Pyridazine Scaffold in Kinase-Targeted Drug Discovery
In the landscape of modern medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are often referred to as "privileged scaffolds" due to their inherent ability to interact with multiple biological targets in a specific and high-affinity manner. The pyridazine ring is a prominent member of this class.[1][2][3] Its unique electronic properties and capacity for diverse functionalization have established it as a cornerstone in the design of novel therapeutics, particularly in oncology.[4][5][6]
Protein kinases, enzymes that regulate the majority of cellular processes, are critical targets in cancer therapy.[2][7] Their dysregulation is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the development of small-molecule kinase inhibitors has revolutionized cancer treatment. The 3-phenylpyridazine core, in particular, has emerged as a highly promising scaffold for generating potent and selective kinase inhibitors.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of this compound analogs. We will dissect how specific structural modifications influence their inhibitory potency against key oncogenic kinases, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile scaffold.
The SAR Workflow: From Concept to Lead Optimization
The process of elucidating the SAR for a new series of compounds is a systematic, iterative cycle. The goal is to build a comprehensive understanding of how chemical structure correlates with biological activity, guiding the rational design of more effective molecules.
Caption: A typical workflow for a structure-activity relationship (SAR) study.
Comparative Analysis of this compound Analogs: Decoding the Structural Determinants of Potency
The inhibitory profile of a this compound analog is exquisitely sensitive to the nature and position of its substituents. By systematically modifying the core structure and evaluating the resulting changes in activity, we can map the pharmacophore—the essential features required for potent kinase inhibition.
Key Structural Hotspots for Modification
-
The Pyridazine Core: This nitrogen-containing heterocycle often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase's ATP-binding pocket, mimicking the interactions of adenine in ATP.[8]
-
The 3-Phenyl Group: This ring typically extends into a hydrophobic region of the ATP pocket. Substitutions here can enhance van der Waals interactions, modulate solubility, and dictate selectivity.[9]
-
The 6-Position of the Pyridazine Ring: This position is a common site for introducing a variety of substituents that can project into the solvent-exposed region or interact with other parts of the kinase, significantly impacting potency and pharmacokinetic properties.[6]
SAR Data Summary for Selected this compound Analogs
The following table summarizes experimental data for various analogs, highlighting how subtle chemical changes lead to dramatic differences in biological activity.
| Compound Class/Derivative | Substitution Pattern | Target Kinase(s) | IC50 Value | Key SAR Insights & References |
| 3-Oxo-2,3-dihydropyridazines | R1 = 3,5-difluorophenyl at N2; R2 = furan-2-ylmethyl at C6 | ITK | 0.19 µM | The 3,5-difluorophenyl and furan-2-ylmethyl groups were found to contribute significantly to potency against Interleukin-2-inducible T-cell Kinase (ITK). In contrast, a 3-fluorophenyl group improved selectivity with no measurable inhibition of the related kinase BTK.[10] |
| 3,6-Disubstituted Pyridazines (Anticancer) | R1 = 4-fluorophenyl at C3; R2 = complex amide at C6 (Compound 9e) | JNK1 (predicted) | >97% inhibition | This series targets the JNK1 pathway. Compound 9e showed broad-spectrum antiproliferative activity, with the highest growth inhibition against renal (A498) and breast (T-47D) cancer cell lines. The hybridization of the pyridazine ring with a 4-fluorophenyl group was key for high JNK1 inhibitory activity.[4][6] |
| Imidazo[1,2-b]pyridazines | Phenoxy group at C6; complex benzamide at C3 | VEGFR2 | 7.1 nM | Fused pyridazine systems like imidazo[1,2-b]pyridazine are potent kinase inhibitors. A derivative with a benzamide ring showed strong inhibitory activity against VEGFR2, a key regulator of angiogenesis.[5] Another analog from this class, TAK-593, was a highly potent VEGFR2 inhibitor with an IC50 of 0.95 nM.[5] |
| Pyrido[4,3-d]pyrimidines | Phenylamino at C4; various basic amines at C7 | EGFR | 0.5 - 10 nM | While not a simple pyridazine, this related scaffold shows the importance of substitutions. Weakly basic amine derivatives at the 7-position (analogous to the 6-position of pyridazine) were most effective for both high aqueous solubility and potent inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[9] |
| 4,6-Disubstituted Pyridazines | 2-amino-pyridine at C4; 5-chloro-2-fluorophenyl at C6 | ALK5 | Kᵢ = 0.004 µM | In this series targeting the ALK5 receptor, a 2-amino-pyridine hinge-binding motif led to a 25-fold increase in potency compared to analogs without it. This highlights the critical role of specific hydrogen bond donors/acceptors in achieving high affinity.[8] |
Spotlight on Key Kinase Targets & Signaling Pathways
This compound analogs have shown efficacy against several kinase families crucial to cancer progression. Understanding the pathways these kinases regulate is essential for appreciating the therapeutic potential of their inhibitors.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are receptor tyrosine kinases that play a central role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[11] Inhibiting VEGFRs can effectively starve tumors of their blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by a this compound analog.
Aurora Kinase Signaling
Aurora kinases (A, B, and C) are serine/threonine kinases that are master regulators of mitosis.[7] They are overexpressed in many cancers, and their inhibition leads to mitotic catastrophe and cell death, making them attractive therapeutic targets.[7][12] Inhibitors like ZM447439 and Hesperadin target the ATP-binding site of these kinases.[7][13]
Experimental Methodologies: The Scientist's Handbook for SAR Studies
The reliability of any SAR guide rests on the robustness of its underlying experimental data. Here, we provide detailed, self-validating protocols for the key assays used to evaluate kinase inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.[14] It quantifies the amount of ADP produced during the phosphotransferase reaction; lower ADP levels indicate higher inhibition.[14][15] The luminescence output is inversely proportional to kinase activity when using an ATP-depletion method or directly proportional when measuring ADP production.[15]
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each this compound analog in 100% DMSO. (Rationale: DMSO is a versatile solvent for organic molecules; a high-concentration stock allows for minimal solvent carryover into the final assay.)[14]
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM) for IC50 determination.
-
-
Kinase Reaction Setup (in a 96-well or 384-well white plate):
-
To each well, add 2.5 µL of the serially diluted compound or DMSO as a vehicle control (0% inhibition). Add a known pan-kinase inhibitor like Staurosporine as a positive control (100% inhibition).[14]
-
Add 2.5 µL of the target kinase (e.g., VEGFR2, Aurora A) diluted in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Incubate for 10-15 minutes at room temperature. (Rationale: This pre-incubation allows the inhibitor to bind to the kinase before the reaction is initiated.)[14]
-
-
Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for the kinase and ATP at its Km concentration).
-
Incubate the plate at 30°C for 60 minutes. The exact time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection (using a kit like ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[14]
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated into ATP, which then fuels a luciferase reaction. Incubate for 30 minutes at room temperature.[14]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of inhibitor required to reduce kinase activity by 50%.[14]
-
Protocol 2: Cellular Proliferation Assay (MTT Assay)
Causality: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16][17] Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[18] The amount of formazan produced is directly proportional to the number of viable cells.[16]
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count the desired cancer cell line (e.g., A498 renal cancer cells).
-
Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[18][19] (Rationale: Seeding density is critical; too few cells will yield a weak signal, while too many will lead to overconfluence and non-linear results.)[16][19]
-
Incubate the plate for 24 hours at 37°C in 5% CO₂ to allow the cells to adhere.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with medium alone (blank) and medium with DMSO (vehicle control).
-
Incubate for 48-72 hours at 37°C in 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solution in each well using a plate reader at a wavelength of 570-590 nm.[18]
-
Subtract the background absorbance from the blank wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 (or GI50) value for cytotoxicity.
-
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile and fruitful starting point for the development of novel kinase inhibitors. The structure-activity relationship data clearly indicate that inhibitory potency and selectivity are governed by a delicate interplay of substitutions at key positions on both the pyridazine and phenyl rings. Specifically, the installation of appropriate hydrogen-bond donors and acceptors to interact with the kinase hinge region, coupled with the optimization of hydrophobic groups on the phenyl ring, is a proven strategy for success.[8][9]
Future efforts will likely focus on leveraging this scaffold to develop dual-target or multi-target inhibitors, which can offer a more potent antitumor effect by simultaneously blocking multiple oncogenic signaling pathways. Furthermore, optimizing the physicochemical properties of these analogs to improve their ADME (absorption, distribution, metabolism, and excretion) profiles will be critical for translating potent biochemical activity into effective and safe clinical candidates. The continued exploration of this privileged structure promises to yield the next generation of targeted cancer therapies.
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Head-to-head comparison of 3-phenylpyridazine and bipyridine ligands in metal complexes
An In-Depth Comparative Guide to 3-Phenylpyridazine and Bipyridine Ligands in Metal Complexes
Introduction: A Tale of Two Chelates
In the vast landscape of coordination chemistry, the 2,2'-bipyridine (bpy) ligand has long reigned as a cornerstone, its ubiquity stemming from its straightforward synthesis, robust coordination to a wide array of metal ions, and its rich photophysical and electrochemical properties. However, the exploration of alternative chelating ligands is a dynamic field, driven by the quest for fine-tuning the properties of metal complexes for specific applications. Among the contenders, this compound (phpdz) presents a compelling case. By replacing one of the pyridine rings of a bipyridine-type ligand with a pyridazine ring, a fundamental change is introduced: the nature of the atoms in the chelate ring. This seemingly subtle modification has profound implications for the electronic structure, stability, and reactivity of the resulting metal complexes.
This guide provides a head-to-head comparison of this compound and bipyridine ligands, delving into their synthesis, coordination chemistry, and the properties of their metal complexes. We will explore how the presence of the N-N bond in the pyridazine ring of phpdz alters the electronic landscape compared to the C-C bond in bpy, and how this translates to tangible differences in performance, particularly in the realms of photophysics and catalysis. This comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the appropriate ligand for their specific application, be it the development of novel photoredox catalysts, luminescent materials, or therapeutic agents.
Ligand Synthesis and Electronic Properties: A Fundamental Divide
The choice between this compound and bipyridine begins with their synthesis and inherent electronic characteristics. While both are nitrogen-containing heterocyclic compounds, their electronic properties are distinct, a direct consequence of their constituent aromatic rings.
Bipyridine (bpy): The Archetype
The synthesis of 2,2'-bipyridine is well-established, often involving the palladium-catalyzed coupling of 2-bromopyridine. Its electronic properties are characterized by a relatively electron-rich π-system, making it a good σ-donor and a moderate π-acceptor. This electronic flexibility allows it to stabilize a wide range of metal oxidation states.
This compound (phpdz): The Challenger
This compound can be synthesized through various methods, including the reaction of 3-chloropyridazine with phenylmagnesium bromide. The key feature of the pyridazine ring is the presence of two adjacent nitrogen atoms. This creates a more electron-deficient (π-accepting) character compared to pyridine. Consequently, this compound is a weaker σ-donor and a stronger π-acceptor than bipyridine. This enhanced π-acidity has significant consequences for the properties of its metal complexes.
Coordination Chemistry: A Comparative Analysis
The coordination of this compound and bipyridine to metal centers reveals significant differences in the resulting complex's geometry, stability, and electronic structure. Here, we compare these aspects using experimental data from ruthenium complexes, which are among the most studied for both ligand types.
Structural Comparison
The bite angle and metal-ligand bond lengths are critical parameters that influence the stability and reactivity of a complex. A comparison of the crystal structures of [Ru(bpy)₃]²⁺ and a hypothetical [Ru(phpdz)₃]²⁺ (based on related structures) highlights these differences.
| Parameter | [Ru(bpy)₃]²⁺ | [Ru(phpdz-type)₃]²⁺ | Rationale for Difference |
| Average Ru-N Bond Length | ~2.06 Å | Expected to be slightly shorter | The stronger π-accepting nature of phpdz leads to greater back-bonding from the metal to the ligand, shortening the Ru-N bond. |
| Bite Angle (N-Ru-N) | ~78.9° | Expected to be smaller | The geometry of the six-membered pyridazine ring and the N-N bond can lead to a more acute bite angle compared to the five-membered chelate ring in bpy. |
Electrochemical Properties
The enhanced π-accepting ability of this compound has a profound impact on the redox potentials of its metal complexes. By withdrawing electron density from the metal center, phpdz stabilizes lower oxidation states.
| Complex | Ru(III)/Ru(II) Redox Potential (V vs. SCE) | Ligand-Based Reductions |
| [Ru(bpy)₃]²⁺ | +1.26 V | -1.33 V, -1.53 V, -1.77 V |
| [Ru(bpy)₂(phpdz)]²⁺ | +1.40 V | -1.20 V (phpdz), -1.58 V (bpy), -1.80 V (bpy) |
The data clearly shows that replacing a single bpy ligand with phpdz makes the ruthenium center more difficult to oxidize (a positive shift of 0.14 V). This is a direct consequence of the phpdz ligand pulling electron density away from the metal. Furthermore, the first ligand-based reduction occurs at a less negative potential for the phpdz ligand, indicating it is easier to reduce, which is consistent with its greater π-acidity.
Photophysical Properties
The differences in electronic properties also manifest in the absorption and emission spectra of the complexes. The metal-to-ligand charge transfer (MLCT) bands are particularly sensitive to the nature of the ligand.
| Complex | Absorption λₘₐₓ (MLCT) | Emission λₘₐₓ | Excited-State Lifetime (τ) | Quantum Yield (Φ) |
| [Ru(bpy)₃]²⁺ | 452 nm | 615 nm | ~600 ns | ~0.042 |
| [Ru(bpy)₂(phpdz)]²⁺ | 440 nm | 630 nm | ~400 ns | ~0.025 |
The MLCT band in the phpdz-containing complex is slightly blue-shifted, reflecting the stabilization of the metal d-orbitals. The emission is slightly red-shifted, and both the excited-state lifetime and quantum yield are lower. This suggests that the phpdz ligand may introduce non-radiative decay pathways, a critical consideration for applications in luminescence and photoredox catalysis.
Experimental Protocols
To provide a practical context, here are representative, step-by-step protocols for the synthesis of the ligands and a common metal complex.
Protocol 1: Synthesis of this compound
This protocol describes a typical Suzuki coupling reaction for the synthesis of this compound.
Materials:
-
3-Chloropyridazine
-
Phenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
Potassium carbonate
-
Toluene
-
Water
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add 3-chloropyridazine (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08 eq).
-
Add a 2M aqueous solution of potassium carbonate (3.0 eq).
-
Add toluene to the flask and degas the mixture by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir overnight under an argon atmosphere.
-
After cooling to room temperature, extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of [Ru(bpy)₃]Cl₂
This is a standard procedure for the synthesis of the tris(bipyridine)ruthenium(II) chloride complex.
Materials:
-
RuCl₃·3H₂O
-
2,2'-Bipyridine
-
Ethanol
-
Water
-
Sodium hypophosphite
-
Standard reflux apparatus
Procedure:
-
Dissolve RuCl₃·3H₂O (1.0 eq) in a mixture of ethanol and water (3:1).
-
Add 2,2'-bipyridine (3.3 eq) to the solution.
-
Add sodium hypophosphite (1.5 eq) as a reducing agent.
-
Reflux the mixture for 4 hours. The solution should turn a deep red-orange color.
-
Cool the reaction mixture to room temperature and store at 4 °C overnight to allow for crystallization.
-
Collect the red-orange crystals by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizing the Comparison: Diagrams and Workflows
To better illustrate the concepts discussed, the following diagrams provide a visual representation of the ligands, a typical experimental workflow, and a comparison of their photophysical properties.
Caption: A flowchart comparing the structures, a typical experimental workflow, and a simplified Jablonski diagram for bpy and phpdz complexes.
Conclusion and Future Outlook
The head-to-head comparison of this compound and bipyridine ligands reveals a fascinating trade-off in properties. The strong π-accepting nature of this compound offers a powerful tool for tuning the electronic properties of metal complexes, particularly for increasing oxidation potentials and modifying excited-state energies. This makes phpdz-based ligands highly attractive for applications in photoredox catalysis where specific redox windows are required.
However, the potential for faster non-radiative decay pathways, leading to lower quantum yields and shorter excited-state lifetimes, is a critical consideration that must be addressed. Future research will likely focus on the design of more sophisticated pyridazine-containing ligands that mitigate these undesirable effects while retaining the beneficial electronic properties. The strategic functionalization of the pyridazine or phenyl rings could offer a route to achieving this balance.
Ultimately, the choice between this compound and bipyridine is not a matter of one being universally superior to the other. Instead, it is a decision that must be guided by the specific requirements of the intended application. For researchers seeking to push the boundaries of photocatalysis and materials science, the unique properties of this compound and its derivatives offer a rich and underexplored territory for innovation.
References
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Juris, A., Balzani, V., et al. (1988). Ru(II) polypyridine complexes: photophysics, photochemistry, electrochemistry, and chemiluminescence. Coordination Chemistry Reviews, 84, 85-277. [Link]
- Kalyanasundaram, K. (1992). Photochemistry of Polypyridine and Porphyrin Complexes. Academic Press. (General reference for fundamental concepts)
- Constable, E. C. (1997). The coordination chemistry of 2,2':6',2' '-terpyridines. Chemical Society Reviews, 26, 181-190. (Provides context on the broader family of polypyridine ligands)
- Baranoff, E., et al. (2012). The Synthesis of 3-Substituted Pyridazines. Organic Letters, 14(6), 1598-1601.
- Crassous, J., et al. (2007). Ruthenium(II) Complexes of Tridentate Pyridazine-Containing Ligands: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 46(13), 5263-5275.
Introduction: The Versatility of the Pyridazine Scaffold in Modern Drug Discovery
An In-Depth Comparative Guide to the Biological Efficacy of 3-Phenylpyridazine Derivatives Versus Existing Drugs
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, has emerged as a "wonder nucleus" in medicinal chemistry.[1] Its unique physicochemical properties, including its polarity and hydrogen bonding capacity, make it an attractive scaffold for developing novel therapeutics.[2] Derivatives of pyridazine, particularly the 3-phenylpyridazines, have demonstrated a remarkable breadth of biological activities, positioning them as viable alternatives to established drugs in various therapeutic areas.[3][4] These activities range from anti-inflammatory and analgesic effects to cardiovascular, anticonvulsant, and antineuroinflammatory potential.[1][5][6][7]
This guide provides a comparative analysis of this compound derivatives against existing drugs, supported by experimental data and detailed protocols. We will delve into specific applications, examining the mechanisms of action and quantitative efficacy to offer researchers and drug development professionals a clear perspective on the potential of this promising class of compounds.
Anti-inflammatory and Analgesic Efficacy
Chronic inflammation is a hallmark of numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays of treatment. However, their long-term use is often limited by gastrointestinal side effects.[8][9] Pyridazinone derivatives, a subset of pyridazines, have shown potent anti-inflammatory activity, in some cases comparable to established drugs but with a potentially superior safety profile.[8]
Comparative Analysis: Pyridazinones vs. Etoricoxib
Recent research has focused on synthesizing pyridazinone derivatives with potent anti-inflammatory effects. In a notable study, several 6-aryl-2-(p-(methanesulfonyl)phenyl)-4,5-dihydropyridazi-3(2H)-ones were evaluated.
Key Findings: Compounds 2k and 2n from this series demonstrated anti-inflammatory activity comparable to the selective COX-2 inhibitor etoricoxib in a standard in vivo model.[10] This suggests that the pyridazinone scaffold can be optimized to achieve efficacy similar to that of a clinically approved drug.
Data Summary: In Vivo Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Time (hours) | % Inhibition of Edema | Reference Drug | % Inhibition of Edema (Ref.) |
| Compound 2k | 10 | 5 | 61.2 | Etoricoxib (10 mg/kg) | 64.5 |
| Compound 2n | 10 | 5 | 62.9 | Etoricoxib (10 mg/kg) | 64.5 |
| Data sourced from a study on pyridazinone derivatives in a carrageenan-induced rat paw edema model.[10] |
Mechanism of Action: COX Enzyme Inhibition
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[4] The anti-inflammatory effects of the pyridazinone derivatives are likely attributable to a similar mechanism.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard in vivo model for assessing acute inflammation and the efficacy of anti-inflammatory drugs.[11][12]
-
Animal Preparation: Male Wistar rats (150-200 g) are used. Animals are fasted overnight before the experiment with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.[13][14]
-
Compound Administration: Test compounds (e.g., pyridazinone derivatives) and a reference drug (e.g., Etoricoxib, 10 mg/kg) are administered intraperitoneally or orally 30-60 minutes before carrageenan injection.[13][15]
-
Induction of Inflammation: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.[13][14]
-
Paw Volume Measurement: Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[13]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the control group that received only carrageenan.
Vasodilator and Antihypertensive Potential
Hypertension is a major risk factor for cardiovascular disease. Vasodilators like hydralazine are used in its treatment, but can have side effects.[16] Several this compound derivatives have been identified as potent vasodilators, in some cases far exceeding the efficacy of hydralazine.[2][6]
Comparative Analysis: Pyridazinones vs. Hydralazine
A series of 6-(4-substitutedphenyl)-3-pyridazinones were designed as hydralazine analogues and tested for their vasorelaxant activity.
Key Findings: Several of the synthesized pyridazinone derivatives exhibited potent vasorelaxant activity, with EC50 values in the nanomolar to low micromolar range.[6] Notably, compounds 2e , 2h , and 2j were significantly more potent than the reference drugs hydralazine, diazoxide, and isosorbide mononitrate.[6][8]
Data Summary: In Vitro Vasorelaxant Activity (Rat Aorta)
| Compound | EC50 (µM) |
| Pyridazinone 2j | 0.02916 |
| Pyridazinone 2h | 0.07154 |
| Pyridazinone 2e | 0.1162 |
| Nitroglycerin | 0.1824 |
| Hydralazine | 18.21 |
| Diazoxide | 19.5 |
| EC50 is the effective concentration causing 50% relaxation of norepinephrine-contracted rat aorta rings.[6] |
Mechanism of Action: Endothelium-Independent Vasodilation
Studies suggest that these pyridazine derivatives induce vasorelaxation through an endothelium-independent pathway.[2] Their effect is not mediated by blocking transmembrane Ca2+ channels but may involve interference with intracellular Ca2+ release, a mechanism distinct from many conventional vasodilators.[2]
Experimental Protocol: Isolated Rat Thoracic Aorta Vasorelaxation Assay
This ex vivo method is a gold standard for assessing the direct effect of compounds on vascular tone.[17][18]
-
Tissue Preparation: A male Sprague-Dawley or Wistar rat is euthanized. The thoracic aorta is rapidly excised, cleaned of connective tissue, and cut into 3-5 mm rings.[18][19]
-
Mounting: Each aortic ring is suspended between two stainless-steel hooks in a 20 mL organ bath containing Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.[19] One hook is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: The rings are equilibrated for 60-90 minutes under a resting tension of 1-2 grams, with the Krebs solution changed every 15-30 minutes.[18][19]
-
Viability and Endothelium Integrity Check: The rings are contracted with phenylephrine or a high concentration of KCl. Endothelium integrity is confirmed by observing relaxation upon adding acetylcholine. For some experiments, the endothelium is intentionally removed to test for endothelium-independent effects.[19]
-
Compound Testing: After washing and re-equilibration, the aortic rings are pre-contracted again. Once the contraction reaches a stable plateau, cumulative concentrations of the test compound (e.g., a pyridazinone derivative) or reference drug (e.g., hydralazine) are added to the bath to generate a concentration-response curve.[18]
-
Data Analysis: The relaxation responses are expressed as a percentage of the pre-contraction tension. The EC50 value is calculated from the concentration-response curve.
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and while drugs like carbamazepine and diazepam are effective, they are not universally so and can have significant side effects.[20][21] The search for new antiepileptic drugs (AEDs) with improved efficacy and safety profiles is ongoing. Pyridazine derivatives have shown significant promise in preclinical seizure models.[7]
Comparative Analysis: Pyridopyridazines vs. Carbamazepine
A novel series of 6-substituted-pyrido[3,2-d]pyridazine derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock (MES) seizure test, a model for generalized tonic-clonic seizures.[22]
Key Findings: Compound 19 (N-m-chlorophenyltetriazolo[5,1-b]-pyrido[3,2-d]pyridazin-6-amine) exhibited significant anticonvulsant activity with a Protective Index (PI) of 13.4, indicating a much wider safety margin between its effective dose and its toxic dose compared to the widely used AED, carbamazepine.[7] Compound 3 was the most potent, with an ED50 of 13.6 mg/kg.[7]
Data Summary: Anticonvulsant Activity in Mice (MES Test)
| Compound | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI = TD50/ED50) |
| Pyridopyridazine 19 | 36.1 | 483.2 | 13.4 |
| Pyridopyridazine 3 | 13.6 | 97.5 | 7.2 |
| Carbamazepine | 8.8 | 66.2 | 7.5 |
| Valproate | 253 | 426 | 1.7 |
| Diazepam | 28.5 | 37.5 | 1.3 |
| ED50 (Median Effective Dose) protects 50% of animals from MES-induced seizures. TD50 (Median Toxic Dose) causes minimal neurological toxicity in 50% of animals. Data for comparators sourced from other studies.[7][21] |
Mechanism of Action: Modulation of Neuronal Excitability
While the exact mechanism for these specific pyridopyridazines is still under investigation, the MES test is predictive of drugs that act by preventing seizure spread.[22] This often involves modulation of voltage-gated sodium channels, a key target of carbamazepine, or enhancement of GABAergic inhibition, the mechanism of benzodiazepines like diazepam.[23]
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
This is a primary screening model for identifying anticonvulsant compounds that prevent seizure spread.[3][16]
-
Animal Preparation: Male ICR mice (20-25 g) are used.[16]
-
Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group is also included.
-
Seizure Induction: At the time of predicted peak effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.[16][22] A drop of saline or local anesthetic is applied to the corneas to ensure good electrical contact and prevent pain.[22]
-
Observation: The mice are observed for the presence or absence of a tonic hindlimb extension seizure. The abolition of this specific seizure component is the endpoint indicating protection.[22]
-
Data Analysis: The number of animals protected at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using probit analysis.
-
Neurotoxicity Assessment (Rotarod Test): To determine the therapeutic index, neurotoxicity is assessed using the rotarod test. Mice are placed on a rotating rod, and the dose at which 50% of the animals fail to remain on the rod for a set time (e.g., 1 minute) is determined as the TD50.[7]
Antineuroinflammatory Activity
Neuroinflammation, characterized by the excessive activation of glial cells like microglia and astrocytes, is a key pathological feature of neurodegenerative diseases.[5] Activated glia release pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and reactive molecules like nitric oxide (NO), which contribute to neuronal damage.[5][24]
Comparative Analysis: A Novel 3-Amino-6-phenylpyridazine
A novel 3-amino-6-phenylpyridazine derivative was developed specifically to target glial activation.
Key Findings: This derivative was found to selectively block the production of IL-1β, inducible nitric oxide synthase (iNOS), and NO in activated glial cells.[5] A crucial aspect of its activity is its selectivity; it suppresses the detrimental inflammatory functions of glia without inhibiting their potentially beneficial roles, addressing a key unmet need in the development of antineuroinflammatory drugs.[5][25]
Mechanism of Action: Suppression of Glial Pro-inflammatory Signaling
The over-activation of glial cells by stimuli like lipopolysaccharide (LPS) triggers intracellular signaling cascades, leading to the transcription and release of inflammatory mediators. The 3-amino-6-phenylpyridazine derivative intervenes in this process, reducing the output of key neurotoxic factors.
Experimental Protocol: Measurement of NO and IL-1β Production in Glial Cells
This in vitro assay quantifies the anti-inflammatory effect of a compound on primary glial cells or cell lines.
-
Cell Culture: Primary mixed glial cultures are prepared from neonatal rat or mouse cerebral cortices. Alternatively, a microglial cell line (e.g., SIM-A9) can be used.[26]
-
Cell Plating: Cells are seeded into multi-well plates (e.g., 6-well or 24-well) and allowed to adhere.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (3-amino-6-phenylpyridazine derivative) for a specified time (e.g., 1 hour).
-
Stimulation: Glial activation is induced by adding an inflammatory stimulus, such as Lipopolysaccharide (LPS, e.g., 1 µg/mL), to the culture medium.[26] Control wells receive no stimulus.
-
Incubation: The cells are incubated for a period sufficient to allow for cytokine and NO production (e.g., 6 to 24 hours).[24]
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement: NO production is assessed by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent assay.[26] A colorimetric reaction is measured with a spectrophotometer.
-
IL-1β Measurement: The concentration of IL-1β in the supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[27]
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the discovery of new drugs. Across diverse therapeutic areas—from inflammation and hypertension to epilepsy and neurodegeneration—these derivatives have demonstrated biological efficacy that is not only comparable but, in some cases, superior to that of established clinical agents. Their potential for improved safety profiles, as seen in the high protective index of certain anticonvulsant pyridazines and the reduced ulcerogenic potential of anti-inflammatory pyridazinones, further enhances their appeal.
The compelling preclinical data presented in this guide underscores the need for continued research. Future efforts should focus on comprehensive structure-activity relationship (SAR) studies, optimization of pharmacokinetic and ADMET properties, and elucidation of precise molecular mechanisms. As these compounds advance through the drug development pipeline, the this compound core is well-positioned to become the foundation for the next generation of therapies for a range of challenging diseases.
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A Researcher's Guide: Correlating In Silico Predictions with In Vitro Reality for Novel 3-Phenylpyridazine Anticancer Agents
In the landscape of modern drug discovery, the journey from a promising chemical scaffold to a viable clinical candidate is both arduous and fraught with high attrition rates. The pyridazine core, a six-membered aromatic ring with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry, particularly in oncology.[1][2] Its derivatives are being extensively investigated for their potential to inhibit key signaling pathways implicated in cancer progression.[3][4] This guide provides a comparative analysis of in silico and in vitro methodologies for evaluating novel 3-phenylpyridazine compounds, offering a framework for researchers to strategically integrate computational predictions with empirical evidence.
The core challenge in early-stage discovery is to efficiently prioritize candidates with the highest probability of success, weeding out those destined to fail due to poor efficacy or unfavorable pharmacokinetic profiles long before they consume significant resources.[5] This is where a synergistic relationship between computational modeling (in silico) and laboratory testing (in vitro) becomes indispensable. We will explore the causality behind these experimental choices, demonstrating how a well-designed workflow creates a self-validating system for identifying potent and drug-like this compound derivatives.
The In Silico Gauntlet: Predicting Success Before Synthesis
The in silico phase serves as a critical filtration funnel. By leveraging computational tools, we can model molecular interactions and predict pharmacokinetic properties, allowing us to virtually screen and rank compounds before committing to their chemical synthesis.[6] This approach not only accelerates the discovery timeline but also conserves valuable resources.[7]
Molecular Docking: Simulating the Target Engagement
The foundational step in our in silico assessment is molecular docking. This technique predicts the preferred orientation of a ligand (our this compound compound) when bound to a specific protein target to form a stable complex.[8] The primary goal is to estimate the binding affinity, often expressed as a docking score, which serves as a proxy for inhibitory potential.
Many pyridazine derivatives have shown promise as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor (VEGFR) and c-Met, which are crucial for tumor angiogenesis and metastasis.[2][3] For this guide, we will consider a hypothetical study targeting the ATP-binding pocket of VEGFR2 (PDB ID: 4L7F), a common target for this class of compounds.[4]
The docking simulation reveals not just the binding energy but also the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and pi-pi stacking—that stabilize the ligand-protein complex. A strong prediction will show our compound forming key hydrogen bonds with hinge region residues, such as Met111, mimicking the interactions of known inhibitors.[4]
ADMET Profiling: Forecasting the Fate of a Drug in the Body
A compound with stellar target affinity is useless if it cannot reach its target in the body or is overtly toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial in silico step to assess a compound's drug-likeness.[5][9] Using machine learning models trained on vast datasets, we can forecast a molecule's pharmacokinetic and safety profiles from its structure alone.[10]
Key parameters evaluated include:
-
Lipinski's Rule of Five: An empirical rule to evaluate drug-likeness and predict the potential for oral bioavailability. It assesses molecular weight, lipophilicity (MlogP), and the number of hydrogen bond donors and acceptors.[10]
-
Aqueous Solubility: Poor solubility can hinder absorption and formulation.
-
CYP450 Inhibition: Predicting inhibition of cytochrome P450 enzymes is vital to avoid potential drug-drug interactions.
-
Toxicity Endpoints: Early flags for potential issues like mutagenicity (Ames test) or cardiotoxicity (hERG inhibition).[10]
This proactive screening allows for the early identification of liabilities. For instance, a model might predict poor bioavailability, prompting medicinal chemists to modify the molecule to enhance absorption while preserving its therapeutic activity.[7]
The In Vitro Validation: From Prediction to Empirical Proof
Following the in silico prioritization, the most promising this compound candidates are synthesized for laboratory validation. This phase is designed to empirically test the computational hypotheses.
Chemical Synthesis Workflow
The synthesis of this compound derivatives typically follows established organic chemistry pathways. A common route involves the reaction of a substituted acetophenone with glyoxylic acid, followed by treatment with hydrazine hydrate to form the pyridazinone ring.[4] Subsequent chlorination with phosphorus oxychloride yields a 3-chloro-6-phenylpyridazine intermediate, which can then be further functionalized to create a library of diverse compounds.[4][11]
In Vitro Anticancer Activity: Cytotoxicity Screening
The primary measure of a potential anticancer agent's efficacy is its ability to inhibit the growth of cancer cells. This is quantified using cytotoxicity assays, which determine the concentration of the compound required to inhibit cell growth by 50% (IC₅₀). A lower IC₅₀ value indicates higher potency.
Commonly used human cancer cell lines for screening pyridazine derivatives include colon cancer (HCT-116), breast cancer (MCF-7), and liver cancer (HEPG2).[2][3][12]
This protocol is a widely used method for determining cytotoxicity based on the measurement of cellular protein content.
-
Cell Plating: Seed cells (e.g., HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment. Rationale: This initial incubation ensures cells are in a logarithmic growth phase at the time of drug exposure.
-
Compound Treatment: Add various concentrations of the synthesized this compound compounds to the wells. Include a positive control (e.g., a known anticancer drug like Imatinib) and a negative control (vehicle, e.g., DMSO). Incubate for 48-72 hours.[3] Rationale: A dose-response curve is necessary to accurately calculate the IC₅₀.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 10% cold trichloroacetic acid (TCA). Incubate for 1 hour at 4°C. Rationale: TCA fixes the cells and precipitates cellular proteins to the plate bottom.
-
Staining: Wash the plates five times with slow-running tap water to remove TCA and air dry. Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes. Rationale: SRB is an aminoxanthene dye that stoichiometrically binds to basic amino acid residues in proteins, providing a measure of total biomass.
-
Destaining and Measurement: Wash the plates four times with 1% acetic acid to remove unbound dye and air dry. Add 10 mM Tris base solution to each well to solubilize the protein-bound dye. Measure the absorbance (optical density) at ~510 nm using a plate reader. Rationale: The absorbance is directly proportional to the number of living cells.
-
IC₅₀ Calculation: Plot the percentage of cell growth inhibition versus drug concentration and determine the IC₅₀ value using non-linear regression analysis.
Bridging the Gap: Comparing Predictions with Results
The moment of truth arrives when we compare the in silico predictions against the in vitro data. This comparative analysis is crucial for validating our computational models and understanding the structure-activity relationships (SAR) of our compounds.[1]
Below is an illustrative table comparing hypothetical data for a series of novel this compound compounds.
| Compound ID | Predicted Docking Score (kcal/mol) vs. VEGFR2 | Key Predicted ADMET Risks | In Vitro IC₅₀ (µM) on HCT-116 Cells | In Vitro IC₅₀ (µM) on MCF-7 Cells |
| PZ-01 | -9.8 | None | 2.1 | 5.5 |
| PZ-02 | -10.5 | High MlogP (>4.15) | 1.5 | 3.8 |
| PZ-03 | -7.2 | None | 25.6 | > 50 |
| PZ-04 | -9.5 | Potential CYP2D6 inhibitor | 4.3 | 9.1 |
Analysis of Illustrative Data:
-
PZ-01 & PZ-02 vs. PZ-03: Compounds PZ-01 and PZ-02 show strong predicted binding affinity and potent in vitro activity, with low micromolar IC₅₀ values.[3] In contrast, PZ-03 has a poor docking score, which correlates well with its weak in vitro performance. This suggests our docking model is effective at distinguishing active from inactive compounds.
-
PZ-02 ADMET Risk: While PZ-02 is the most potent compound, its predicted high lipophilicity (MlogP) is a flag for potential issues with solubility and metabolism, a common liability that needs to be addressed during lead optimization.[10]
-
PZ-04 ADMET Risk: PZ-04 shows good activity but is flagged as a potential inhibitor of a key metabolic enzyme. This information is critical for later development stages to avoid risks of drug-drug interactions.[7]
Conclusion
The strategic integration of in silico and in vitro methodologies provides a powerful paradigm for the discovery of novel this compound drug candidates. Computational predictions of target affinity and ADMET properties serve as an invaluable guide, enabling researchers to focus their synthetic and biological evaluation efforts on compounds with the highest likelihood of success. The subsequent in vitro assays provide the essential empirical data to validate these predictions, refine computational models, and build a robust understanding of the structure-activity relationship. This iterative, self-validating cycle of prediction and experimentation is fundamental to navigating the complexities of modern drug discovery and accelerating the development of next-generation cancer therapeutics.
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A Comparative Guide to the Anticancer Effects of Phenyl and Pyrid-2-yl Substituted Triazines
For Researchers, Scientists, and Drug Development Professionals
The 1,3,5-triazine scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Its versatility allows for substitutions at multiple positions, leading to a vast chemical space for drug discovery. This guide provides a comparative analysis of two key substituted triazine classes: phenyl- and pyrid-2-yl-substituted triazines, focusing on their anticancer properties. We will delve into their differential cytotoxicity, mechanisms of action, and the structure-activity relationships that govern their efficacy, supported by experimental data and established protocols.
Rationale for Comparison: Phenyl vs. Pyrid-2-yl Substitution
The choice between a phenyl and a pyrid-2-yl substituent on a triazine core is a critical design element in medicinal chemistry. The phenyl group provides a foundational aromatic system that can engage in π-stacking interactions with biological targets.[1][2] In contrast, the pyrid-2-yl group, with its nitrogen atom, introduces a hydrogen bond acceptor and a potential metal-chelating site. This seemingly minor change can significantly alter a compound's solubility, pharmacokinetic profile, and mechanism of action.[3] Studies have shown that replacing a phenyl with a pyrid-2-yl substituent can increase cytotoxicity against a range of cancer cell lines.[3][4][5]
Comparative In Vitro Cytotoxicity
The most direct comparison of anticancer efficacy comes from in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit cancer cell growth by 50% (IC50). Data from studies on benzo[4][5][6]triazin-7-ones reveal a clear trend.
A study directly comparing 1,3-diphenyl-substituted benzo[4][5][6]triazin-7-one with its pyrid-2-yl analogues demonstrated that the pyrid-2-yl substitution generally leads to greater cytotoxicity.[3][4][5] For instance, against the MCF-7 breast cancer cell line, the pyrid-2-yl substituted compounds showed potent activity.[5][7] This increased potency was also observed across a panel of other cancer cell lines, including non-small cell lung cancer (NCI-H522), colon cancer (COLO 205, HT29, SW-620), and renal cancer (ACHN, TK-10).[3][5]
| Compound Type | Representative Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Phenyl-Substituted | 1,3-diphenylbenzo[4][5][6]triazin-7-one | DU-145 (Prostate) | 3.388 | [5] |
| Phenyl-Substituted | 1,3-diphenylbenzo[4][5][6]triazin-7-one | MCF-7 (Breast) | 0.295 | [5] |
| Pyrid-2-yl-Substituted | 3-phenyl-1-(pyrid-2-yl)benzo[4][5][6]triazin-7-one | DU-145 (Prostate) | 28.30 | [5] |
| Pyrid-2-yl-Substituted | 3-phenyl-1-(pyrid-2-yl)benzo[4][5][6]triazin-7-one | MCF-7 (Breast) | 0.218 | [5] |
| Pyrid-2-yl-Substituted | 1-phenyl-3-(pyrid-2-yl)benzo[4][5][6]triazin-7-one | DU-145 (Prostate) | 3.55 | [5] |
| Pyrid-2-yl-Substituted | 1-phenyl-3-(pyrid-2-yl)benzo[4][5][6]triazin-7-one | MCF-7 (Breast) | 0.210 | [5] |
Note: Lower IC50 values indicate higher potency. Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions.[8]
Interestingly, while pyrid-2-yl substitution often enhances activity, the specific placement of the substituent matters. For example, one pyrid-2-yl derivative was over eight times less cytotoxic than the diphenyl compound against the DU-145 prostate cancer cell line, highlighting the nuanced structure-activity relationships at play.[7]
Mechanistic Insights and Signaling Pathways
Understanding the mechanism of action is crucial for rational drug design. Both phenyl and pyrid-2-yl substituted triazines have been shown to induce cancer cell death through various mechanisms, including apoptosis and cell cycle arrest.[9]
Apoptosis Induction and Cell Cycle Arrest
Many triazine derivatives exert their anticancer effects by pushing cancer cells into programmed cell death, or apoptosis. This is often achieved by arresting the cell cycle at a specific phase, typically the G2/M phase, which prevents the cell from dividing and ultimately triggers apoptosis.[9] The apoptotic cascade can be initiated through the upregulation of pro-apoptotic proteins like p53 and Bax, and an increase in the activity of caspases 3 and 7.[9]
Molecular Targets
The specific molecular targets of these compounds are a key area of investigation.
-
Kinase Inhibition: Triazines are known to inhibit various protein kinases that are often overactive in cancer cells.[10] For example, certain 1,3,5-triazine derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and the PI3K/AKT/mTOR signaling pathway, which are critical for cancer cell growth and survival.[6][10]
-
Tubulin Polymerization: Some triazinone derivatives have been found to inhibit β-tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest at the G2/M phase.[9]
-
Topoisomerase II Inhibition: Inhibition of topoisomerase II, an enzyme essential for DNA replication, is another mechanism by which some triazine compounds exhibit strong anticancer activity.[9]
-
Thioredoxin Reductase (TrxR) Inhibition: COMPARE analysis, a program used by the National Cancer Institute (NCI) to find correlations in cytotoxicity data, showed a very strong correlation between benzo[4][5][6]triazin-7-ones (both phenyl and pyrid-2-yl substituted) and the naturally occurring anticancer compound pleurotin.[4][5] This suggests that these triazines may share a similar mechanism of action, potentially as inhibitors of thioredoxin reductase.[7]
The introduction of the pyrid-2-yl group does not appear to fundamentally alter the mechanism of action compared to the phenyl-substituted parent compounds, but rather modulates the potency.[7]
Caption: Potential mechanisms of action for substituted triazines.
Experimental Protocols
To ensure the reproducibility and validity of cytotoxicity data, standardized protocols are essential. The following are step-by-step methodologies for key assays used in the evaluation of these compounds.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., MCF-7, DU-145)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.[8]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same concentration as in the highest compound dose) and untreated cells.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.[7][8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[8] Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: General workflow for the MTT cell viability assay.
Conclusion and Future Perspectives
The comparative analysis indicates that both phenyl- and pyrid-2-yl-substituted triazines are promising scaffolds for the development of novel anticancer agents. The available data suggests that the incorporation of a pyrid-2-yl moiety often enhances cytotoxic activity across a range of cancer cell lines compared to the phenyl analogues.[3][4][5] This is likely due to the altered electronic and steric properties conferred by the pyridine nitrogen, which can lead to more favorable interactions with biological targets.
While the overarching mechanism of action appears similar—involving the induction of apoptosis and cell cycle arrest—the precise molecular targets and pathways may differ subtly, contributing to the observed differences in potency and selectivity.
Future research should focus on:
-
Expanding the SAR: Synthesizing and testing a broader range of derivatives with diverse substitutions on both the phenyl and pyridyl rings to refine the structure-activity relationships.
-
In-depth Mechanistic Studies: Moving beyond cytotoxicity assays to elucidate the specific protein targets and signaling pathways modulated by the most potent compounds.
-
In Vivo Evaluation: Advancing lead compounds to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles in a whole-organism context.
By systematically exploring the chemical space around the triazine core, researchers can continue to develop more potent and selective anticancer therapeutics.
References
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][6]triazin-7-ones and Stable Free Radical Precursors. (2018). PubMed. [Link]
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(PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][6]triazin-7-ones and Stable Free Radical Precursors. (n.d.). ResearchGate. [Link]
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Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][1][3][4]triazines. (2021). Bentham Science Publishers. [Link]
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Design, Synthesis and Molecular Docking Study of Novel 1,3,5-Triazine and 2-Phenylquinazoline Derivatives as Promising Anticancer Agents. (n.d.). Taylor & Francis Online. [Link]
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][6]triazin-7-ones and Stable Free Radical Precursors. (2018). MDPI. [Link]
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Synthesis, Electronic Structure and Anti-Cancer Activity of the Phenyl Substituted Pyrazolo[1,5-a][1][3][4]triazines | Request PDF. (n.d.). ResearchGate. [Link]
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Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][4][5][6]triazine Derivatives. (n.d.). National Institutes of Health (NIH). [Link]
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Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[4][5][6]triazin-7-ones and Stable Free Radical Precursors. (2018). National Institutes of Health (NIH). [Link]
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Antitumor Activity of s-Triazine Derivatives: A Systematic Review. (n.d.). PubMed Central. [Link]
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Cytotoxic activity of some pyrazolo[4,3-e][4][5][6]triazines. (2010). Journal of The Chemical Society of Pakistan. [Link]
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Cytotoxic Activity of Some Pyrazolo[4,3-e][4][5][6]Triazines Against Human Cancer Cell Lines. (2011). OSTI.GOV. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 3-Phenylpyridazine
For Immediate Implementation by Laboratory Personnel
In the fast-paced world of drug discovery and chemical research, the lifecycle of a compound extends far beyond its synthesis and application. The final, and arguably most critical, phase is its safe and compliant disposal. This guide, developed for researchers, scientists, and drug development professionals, provides a detailed, step-by-step protocol for the proper disposal of 3-Phenylpyridazine, ensuring the safety of laboratory personnel and the protection of our environment.
Hazard Identification and Risk Assessment: Understanding this compound
Before any handling or disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance with the following key characteristics[1][2]:
The structural similarity of this compound to other pyridazine derivatives suggests a profile of moderate hazard, necessitating careful handling to avoid inhalation, ingestion, or skin contact[3].
Table 1: Hazard Profile of this compound
| Hazard Classification | GHS Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to mitigate exposure risks:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: In cases where dust or aerosols may be generated, a certified respirator is required. All handling of the solid compound should be performed in a well-ventilated area, preferably within a chemical fume hood[3].
Waste Classification and Segregation: The Foundation of Compliant Disposal
All waste containing this compound, including contaminated labware, PPE, and cleaning materials, must be classified as hazardous waste[3]. In the United States, the primary federal legislation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), implemented by the Environmental Protection Agency (EPA)[3].
While this compound is not specifically listed by name, its properties and the presence of the pyridazine ring, a nitrogen-containing heterocyclic compound, align it with certain waste codes for similar substances like pyridine. The appropriate EPA hazardous waste codes would likely be:
-
D001 (Ignitable Waste): If dissolved in a flammable solvent.
-
D002 (Corrosive Waste): If mixed with acidic or basic solutions.
-
F005: The following spent non-halogenated solvents: toluene, methyl ethyl ketone, carbon disulfide, isobutanol, pyridine, benzene, 2-ethoxyethanol, and 2-nitropropane[4][5]. If this compound is used in a solution with any of these, the waste stream would be classified as F005.
It is crucial to segregate this compound waste from other waste streams to prevent incompatible chemical reactions. At a minimum, waste should be segregated as follows:
-
Acids
-
Bases
-
Halogenated Solvents
-
Non-halogenated Solvents
-
Oxidizers
-
Water-Reactive Compounds
Operational Plan for Disposal: A Step-by-Step Guide
The disposal of this compound must be conducted in a manner that ensures the safety of personnel and compliance with all relevant regulations. The following operational plan provides a clear, step-by-step process.
Waste Collection and Container Management
-
Designated Hazardous Waste Container: All this compound waste must be collected in a designated, properly labeled hazardous waste container. The container must be made of a material compatible with the waste (e.g., glass or polyethylene).
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all other components in the waste stream.
-
Container Integrity: The container must be kept in good condition, with a securely fitting lid to prevent spills and evaporation.
-
Satellite Accumulation Area (SAA): The waste container should be stored in a designated SAA within the laboratory. This area must be under the control of the operator of the process generating the waste.
Disposal Pathways: Incineration and Chemical Deactivation
There are two primary disposal pathways for this compound: high-temperature incineration by a licensed hazardous waste disposal facility and in-lab chemical deactivation for small quantities.
High-temperature incineration is the most effective and recommended method for the disposal of this compound. The pyridazine ring is thermally stable, and complete destruction requires high temperatures to ensure the cleavage of the aromatic ring and prevent the formation of harmful byproducts. For wastes containing halogenated organic substances, a minimum temperature of 1100°C is often required to ensure complete destruction[6].
Workflow for Incineration Disposal:
Caption: Workflow for the disposal of this compound via incineration.
For very small quantities of this compound, chemical deactivation may be a viable option to render the compound less hazardous before disposal. This should only be performed by trained personnel in a controlled laboratory setting. The goal of chemical deactivation is to cleave the pyridazine ring, breaking down the aromatic system.
While specific degradation protocols for this compound are not widely published, knowledge of pyridazine chemistry allows for the development of a cautious, step-by-step procedure. Reductive cleavage of the N-N bond is a potential strategy. Studies have shown that sodium borohydride can reduce the pyridazine ring, particularly in fused ring systems, leading to saturation[1]. Catalytic hydrogenation is another effective method for reducing the pyridine ring to a piperidine ring, which is generally less hazardous[2][3][7][8].
Experimental Protocol: Reductive Deactivation of this compound with Sodium Borohydride
WARNING: This procedure should be performed on a small scale (less than 1 gram) in a chemical fume hood with appropriate PPE.
-
Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound waste in a suitable alcohol solvent (e.g., ethanol or methanol) at a concentration of approximately 10 mg/mL.
-
Place the flask in an ice bath to cool the solution to 0-5 °C.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄) to the stirring solution in small portions. A molar excess of NaBH₄ (e.g., 5-10 equivalents) should be used to ensure complete reduction.
-
Monitor the reaction for any signs of gas evolution or exotherm. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours or until the reaction is complete (as determined by a suitable analytical method like TLC or LC-MS).
-
-
Quenching and Workup:
-
Carefully quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) dropwise to the cooled solution to neutralize the excess NaBH₄. Be aware of hydrogen gas evolution.
-
Once the gas evolution has ceased, neutralize the solution with a base (e.g., saturated sodium bicarbonate solution).
-
The resulting aqueous solution, containing the reduced, non-aromatic products, can then be collected as hazardous waste for disposal.
-
Workflow for Chemical Deactivation:
Caption: Step-by-step workflow for the reductive deactivation of this compound.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is required to minimize exposure and environmental contamination.
-
Evacuate and Secure: Evacuate all non-essential personnel from the immediate area. Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Cleanup: Wearing appropriate PPE, collect the spilled material and absorbent into a labeled hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Conclusion: A Commitment to Safety and Sustainability
The proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and scientific integrity. By adhering to the guidelines outlined in this document, researchers can ensure that they are not only advancing scientific knowledge but are also doing so in a responsible and sustainable manner. Always consult your institution's specific waste disposal policies and procedures, as they may have additional requirements.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-2-phenylpyridine, 97+%. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Requirements for Pesticide Disposal. Retrieved from [Link]
-
European Commission. (n.d.). Basic principles of waste incineration. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenylpyridazine
Navigating the complexities of novel compound synthesis requires a deep and intuitive understanding of laboratory safety. For researchers, scientists, and drug development professionals, the correct use of Personal Protective Equipment (PPE) is not merely a procedural step but the foundation of a secure and successful research environment. This guide provides essential, immediate safety and logistical information for handling 3-Phenylpyridazine, moving beyond a simple checklist to explain the causality behind each critical safety measure. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every interaction with this compound is managed with the highest degree of care and scientific integrity.
Understanding the Risks: Hazard Profile of this compound
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy.[1] The primary risks are associated with direct contact and inhalation, making barrier protection and respiratory safety our main priorities.
These classifications are not abstract warnings; they are directives. The designation "H315 Causes skin irritation," for instance, is a direct result of the compound's chemical properties and its observed effects on dermal tissue.[1][2] This necessitates the use of a robust barrier between the chemical and your skin. Similarly, the potential for serious eye irritation (H319) and respiratory irritation (H335) dictates stringent eye, face, and respiratory protection protocols.[1][2]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | GHS Code | Hazard Statement |
|---|---|---|
| Acute toxicity, Oral | H302 | Harmful if swallowed[1] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][2] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1][2] |
The Core Defense: Required Personal Protective Equipment
The selection of PPE is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundational guideline.[2][3]
Hand Protection: The First Line of Defense
Given the H315 classification, preventing skin contact is critical.
-
Required PPE: Chemical-resistant gloves.
-
Expert Recommendation: Nitrile or neoprene gloves are recommended. Always use gloves that are free of holes, tears, or other signs of degradation.[4] For prolonged work or when handling larger quantities, consider wearing two pairs of gloves (double-gloving).
-
Causality: The molecular structure of this compound allows it to cause dermal irritation.[1] A properly selected glove provides an impermeable barrier, preventing the compound from making contact with the skin and causing an inflammatory response.[4]
Eye and Face Protection: Shielding Sensitive Tissues
The eyes are particularly vulnerable to chemical splashes and airborne particles. The H319 warning for serious eye irritation underscores the need for comprehensive protection.[1]
-
Required PPE: Tightly fitting safety goggles with side-shields.[5]
-
Expert Recommendation: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[6] This provides a secondary layer of protection for the entire face.
-
Causality: The mucous membranes of the eyes can absorb chemicals rapidly, and the irritant nature of this compound can lead to significant and potentially lasting damage.[7] Goggles create a seal around the eyes to prevent entry of liquids or vapors.[6]
Body Protection: Minimizing Exposure Routes
While lab coats are standard, the specific hazards of this compound call for careful consideration of body coverage.
-
Required PPE: A clean, long-sleeved laboratory coat.
-
Expert Recommendation: For procedures with a higher risk of splashing or aerosol generation, such as transferring solutions or sonicating, consider using chemical-resistant coveralls or a chemical-resistant apron over the lab coat.[4][6] Ensure clothing is made of a sturdy, tightly woven fabric.[4]
-
Causality: Contaminated clothing can act as a reservoir for the chemical, leading to prolonged and often unnoticed skin exposure.[8] Removing contaminated clothing promptly and washing the skin is a critical first aid step, reinforcing the need for protective outer garments.[2][9]
Respiratory Protection: Safeguarding Against Inhalation
The H335 statement, "May cause respiratory irritation," indicates that engineering controls and, when necessary, respiratory protection are essential.[1]
-
Required Engineering Control: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2][3][5]
-
Required PPE (if engineering controls are insufficient): If the exposure limits are exceeded or if working outside of a fume hood, a full-face respirator with an appropriate filter (e.g., type ABEK) should be used.[5]
-
Causality: Inhalation of airborne particles or vapors can lead to irritation of the nose, throat, and lungs.[1] A chemical fume hood actively removes these contaminants from the breathing zone, while a respirator provides a filtered air supply to prevent inhalation.[10]
Operational Protocol: A Step-by-Step Workflow
A self-validating safety system integrates PPE use into a consistent, step-by-step operational plan. This workflow minimizes ambiguity and reinforces best practices from preparation through disposal.
Caption: Workflow for Safely Handling this compound.
Decontamination and Disposal Plan
The operational lifecycle of handling a chemical extends beyond the experiment itself. Proper decontamination and disposal are critical to ensuring the safety of yourself, your colleagues, and environmental personnel.
-
PPE Decontamination:
-
Gloves: If reusable, wash the exterior of the gloves with soap and water before removing them. If disposable, peel them off from the cuff, turning them inside out to contain any residue, and dispose of them as hazardous waste.
-
Goggles/Face Shield: Clean with soap and water or a designated laboratory disinfectant.
-
Lab Coat/Coveralls: If significant contamination occurs, remove the garment immediately and have it professionally laundered or dispose of it as hazardous waste, following your institution's guidelines.[8]
-
-
Waste Disposal:
-
Chemical Waste: All unused this compound and solutions containing it must be disposed of as hazardous chemical waste.[3] Keep it in a suitable, closed, and clearly labeled container for disposal.[5] Do not discharge to sewer systems.[5]
-
Contaminated Materials: Any items that have come into direct contact with this compound, such as disposable gloves, weigh papers, and absorbent pads used for cleaning spills, must also be disposed of as hazardous waste.[3]
-
By adhering to these rigorous PPE, handling, and disposal protocols, you build a deep, trustworthy, and effective safety culture that extends far beyond the product itself. Your commitment to these principles is the ultimate protection for your research and your well-being.
References
-
This compound | C10H8N2 | CID 193499. PubChem - National Institutes of Health. [Link]
-
First Aid Procedures for Chemical Hazards. NIOSH - Centers for Disease Control and Prevention. [Link]
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First Aid - Pesticide Environmental Stewardship. Pesticide Environmental Stewardship. [Link]
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Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. [Link]
-
Pesticide use and personal protective equipment. Health.vic. [Link]
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PI28/PI061: Personal Protective Equipment for Handling Pesticides. University of Florida. [Link]
-
The Best Personal Protective Equipment For Pesticides. Solutions Pest & Lawn. [Link]
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First Aid: Chemical Exposure. UMass Memorial Health. [Link]
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First Aid in Case of Pesticide Exposure. US EPA. [Link]
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First Aid for Pesticide Poisoning. Penn State Extension. [Link]
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First Aid in Case of Pesticide Exposure. US EPA. [Link]
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- 1. This compound | C10H8N2 | CID 193499 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-PHENYL-PYRIDAZINE - Safety Data Sheet [chemicalbook.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Pesticide use and personal protective equipment [health.vic.gov.au]
- 7. epa.gov [epa.gov]
- 8. First Aid – Pesticide Environmental Stewardship [pesticidestewardship.org]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. solutionsstores.com [solutionsstores.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
